1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-13-8-10-14(11-9-13)22(20,21)18-12-4-7-17(19)15-5-2-3-6-16(15)18/h2-3,5-6,8-11H,4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPIOAHUBNERHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295831 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24310-36-9 | |
| Record name | 24310-36-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
CAS Number: 24310-36-9
This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the chemical compound 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.
Chemical Identity and Properties
This compound is a heterocyclic compound belonging to the benzazepine class. The tosyl group attached to the nitrogen atom is a common protecting group in organic synthesis and can also influence the biological activity of the molecule.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 24310-36-9 | [1] |
| Molecular Formula | C₁₇H₁₇NO₃S | [1] |
| Molecular Weight | 315.39 g/mol | [1] |
| Synonyms | 5H-1-Benzazepin-5-one, 1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]- | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Store at room temperature | [1] |
Synthesis and Experimental Protocols
General synthetic strategies for similar compounds often involve the cyclization of a suitably substituted amino ketone or the modification of a pre-existing benzazepine scaffold. For instance, the synthesis of related 1,4-benzodiazepines has been achieved through palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. Another general approach for the synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamine with ketones. However, the direct applicability of these methods to the target compound requires experimental validation.
Spectral and Characterization Data
Comprehensive, publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the searched scientific databases. Commercial suppliers of this compound may provide such data upon request. The characterization of related compounds, such as (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, has been reported, with confirmation of its structure using ¹H-NMR, IR, and mass spectrometry, indicating that standard analytical techniques are suitable for the characterization of this class of compounds.[2]
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. The broader class of benzodiazepines is well-known for its wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative effects, primarily through modulation of GABA-A receptors. Some benzodiazepine derivatives have also been investigated for their potential as antioxidant and antifungal agents.[3] However, without specific studies on the title compound, its biological profile remains unknown.
Logical Workflow for Future Research
Given the lack of available data, a logical workflow for future research on this compound would involve the following steps.
Caption: Proposed workflow for the investigation of this compound.
Conclusion
This compound, with CAS number 24310-36-9, is a commercially available compound for which detailed scientific literature on its synthesis, characterization, and biological activity is currently lacking. This guide provides the available foundational information and outlines a potential path forward for researchers interested in exploring the properties and potential applications of this molecule. Further experimental investigation is required to elucidate its chemical and biological characteristics.
References
An In-Depth Technical Guide to 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry.
Chemical Properties and Data
This compound is a solid, complex organic molecule with a molecular weight of 315.39 g/mol .[1][2] Its structure features a tosyl-protected nitrogen within a seven-membered azepine ring fused to a benzene ring, with a ketone functional group. This combination of functionalities makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24310-36-9 | [1][2] |
| Molecular Formula | C₁₇H₁₇NO₃S | [1][2] |
| Molecular Weight | 315.39 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 126 °C | [1] |
| Boiling Point | 489.7 °C at 760 mmHg | [1] |
| Density | 1.286 g/cm³ | [1] |
| Topological Polar Surface Area (TPSA) | 54.45 Ų | [2] |
| LogP | 3.16682 | [2] |
Synthesis and Experimental Protocols
A plausible synthetic route, based on the synthesis of similar compounds, is visualized in the workflow diagram below. This would typically involve the N-tosylation of an aminobenzylamine derivative followed by an intramolecular cyclization reaction to form the seven-membered ring.
References
An In-depth Technical Guide to 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document consolidates key chemical data, predicted spectroscopic characteristics, and plausible experimental protocols. Visualizations of the molecular structure and relevant experimental workflows are provided to facilitate understanding.
Introduction
This compound is a heterocyclic compound belonging to the benzazepine class of molecules. Benzazepines consist of a benzene ring fused to a seven-membered azepine ring. This particular derivative is characterized by a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom, a ketone group at the 5-position, and a saturated heterocyclic ring structure.
Compounds of this nature are of significant interest in medicinal chemistry, often serving as versatile building blocks for the synthesis of more complex, biologically active molecules.[1] The tosyl group acts as a robust protecting group for the amine and can influence the molecule's reactivity and conformational properties. This guide details the foundational chemical and structural information critical for its application in research and synthesis.
Molecular Structure and Properties
The core structure is a tricyclic system featuring a sulfonamide and a ketone functional group.[2] Its chemical identity and computed properties are summarized below.
Chemical Identity
| Identifier | Value | Reference |
| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | [2] |
| Synonym(s) | This compound | [1][2] |
| CAS Number | 24310-36-9 | [1][2] |
| Molecular Formula | C₁₇H₁₇NO₃S | [1][2] |
| Molecular Weight | 315.39 g/mol | [1][2] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N1CCCC(=O)C2=C1C=CC=C2 | [2] |
Computed Physicochemical Properties
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 54.45 Ų | [2] |
| LogP | 3.16682 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Molecular Visualization
The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the atoms and the arrangement of the fused rings and functional groups.
References
Technical Guide: 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical compound 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, including its chemical identity, and available data. Due to the limited publicly available information specific to this molecule, this guide also incorporates general methodologies and illustrative pathways relevant to the broader class of benzazepine compounds.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5H-1-Benzazepin-5-one [1].
Table 1: Physicochemical Properties [1]
| Property | Value |
| CAS Number | 24310-36-9 |
| Molecular Formula | C₁₇H₁₇NO₃S |
| Molecular Weight | 315.39 g/mol |
| Purity | ≥98% |
| Synonyms | 5H-1-Benzazepin-5-one, 1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]- |
Synthesis and Characterization
Illustrative Synthetic Workflow:
The synthesis of a tosyl-protected benzazepinone could hypothetically proceed through a multi-step reaction sequence involving the formation of the seven-membered ring and subsequent functionalization. A possible workflow is outlined in the diagram below.
Caption: Hypothetical workflow for the synthesis and characterization of this compound.
Biological Activity and Signaling Pathways
There is a lack of specific data in the scientific literature regarding the biological activity and the signaling pathways modulated by this compound. However, the broader class of benzazepine and benzodiazepine derivatives has been investigated for various therapeutic applications, including as anticancer and psychotropic agents[2].
Hypothetical Signaling Pathway Inhibition:
Given that related compounds have been explored as kinase inhibitors, a plausible mechanism of action for a novel benzazepine derivative could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as a mitogen-activated protein kinase (MAPK) pathway.
References
An In-depth Technical Guide to the Synthesis of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the core benzo[b]azepin-5-one ring system, followed by the introduction of the tosyl group onto the nitrogen atom.
I. Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The initial step involves the synthesis of the parent heterocyclic core, 1,2,3,4-tetrahydro-benzo[b]azepin-5-one, via a Friedel-Crafts acylation-cyclization reaction. The subsequent step is the N-tosylation of this intermediate to yield the final target compound.
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Compound Identification
| Property | Value |
| Compound Name | 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one |
| CAS Number | 24310-36-9[1] |
| Molecular Formula | C₁₇H₁₇NO₃S[1] |
| Molecular Weight | 315.39 g/mol [1] |
| Synonyms | 5H-1-Benzazepin-5-one, 1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]- |
Spectroscopic Data Summary
Detailed, experimentally verified spectroscopic data for this compound is not available in the reviewed literature. The following tables present the expected ranges and types of signals based on the chemical structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.2 | Multiplet | 8H | Aromatic Protons (Tosyl and Benzene Rings) |
| ~ 3.8 - 3.6 | Triplet | 2H | -CH₂-N- |
| ~ 2.8 - 2.6 | Triplet | 2H | -CH₂-C=O |
| ~ 2.4 | Singlet | 3H | Tosyl -CH₃ |
| ~ 2.2 - 2.0 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~ 195 - 190 | C=O (Ketone) |
| ~ 145 - 120 | Aromatic Carbons |
| ~ 50 - 45 | -CH₂-N- |
| ~ 40 - 35 | -CH₂-C=O |
| ~ 25 - 20 | -CH₂-CH₂-CH₂- |
| ~ 21 | Tosyl -CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1680 | C=O (Ketone) Stretching |
| ~ 1350 and 1160 | S=O (Sulfonamide) Stretching |
| ~ 3000 - 2850 | C-H (Aliphatic) Stretching |
| ~ 1600, 1490 | C=C (Aromatic) Stretching |
MS (Mass Spectrometry)
| m/z | Assignment |
| 315.09 | [M]⁺ (Molecular Ion) |
| 160.07 | [M - C₇H₇SO₂]⁺ |
| 155.01 | [C₇H₇SO₂]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound, based on established methods for the synthesis of similar N-tosylated benzazepinones.
Synthesis of this compound
Materials:
-
1,2,3,4-Tetrahydro-1H-benzo[b]azepin-5(2H)-one
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 1,2,3,4-tetrahydro-1H-benzo[b]azepin-5(2H)-one (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine or triethylamine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of tosyl chloride (1.1 equivalents) in dry DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI), to determine the molecular weight and fragmentation pattern.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
References
In-depth Technical Guide: NMR Analysis of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the synthetic compound 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact molecule, this guide synthesizes information from analogous structures and general principles of NMR spectroscopy to provide a robust framework for its characterization. The document outlines detailed, adaptable experimental protocols for acquiring and processing NMR data and presents an estimated summary of expected ¹H and ¹³C NMR chemical shifts in a structured format. Furthermore, a logical workflow for the NMR analysis process is visualized using the DOT language. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis and characterization of novel benzazepine derivatives.
Introduction
This compound is a heterocyclic compound belonging to the benzazepine class. The benzazepine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The tosyl group, a common protecting group for amines, also influences the electronic environment and conformation of the molecule. Accurate structural elucidation and purity assessment are paramount in the development of novel compounds, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide will focus on the detailed NMR analysis of the title compound.
Predicted NMR Data
While a specific, published, and fully assigned NMR dataset for this compound could not be located in the available literature, the following tables summarize the expected chemical shifts based on the analysis of structurally similar N-tosyl benzazepinones and general substituent effects in NMR spectroscopy. These tables provide a reliable starting point for the analysis of experimentally acquired data.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (Tosyl) | 7.60 - 7.80 | d | ~8.0 |
| Aromatic (Tosyl) | 7.20 - 7.40 | d | ~8.0 |
| Aromatic (Benzo) | 7.00 - 7.50 | m | - |
| CH₂ (α to N) | 3.80 - 4.20 | t | ~6.0 |
| CH₂ (β to N) | 2.00 - 2.40 | m | ~6.0 |
| CH₂ (α to C=O) | 2.80 - 3.20 | t | ~6.0 |
| CH₃ (Tosyl) | 2.40 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 195.0 - 205.0 |
| Aromatic (Tosyl, C-S) | 143.0 - 145.0 |
| Aromatic (Tosyl, C-CH₃) | 135.0 - 138.0 |
| Aromatic (Tosyl, CH) | 129.0 - 130.0 |
| Aromatic (Tosyl, CH) | 127.0 - 128.0 |
| Aromatic (Benzo, C-N) | 140.0 - 142.0 |
| Aromatic (Benzo, C-C=O) | 130.0 - 132.0 |
| Aromatic (Benzo, CH) | 120.0 - 135.0 |
| CH₂ (α to N) | 45.0 - 55.0 |
| CH₂ (β to N) | 25.0 - 35.0 |
| CH₂ (α to C=O) | 35.0 - 45.0 |
| CH₃ (Tosyl) | 21.0 - 22.0 |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the NMR analysis of this compound.
Sample Preparation for NMR Analysis
A general protocol for preparing a small organic molecule for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of cotton wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
NMR Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in both ¹H and ¹³C spectra.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR Analysis of the Target Compound.
Conclusion
This technical guide provides a foundational framework for the NMR analysis of this compound. While specific literature data for this compound is scarce, the provided predicted data tables, detailed experimental protocols, and workflow visualization offer a comprehensive starting point for researchers. Adherence to these guidelines will facilitate accurate and efficient structural characterization, a critical step in the advancement of drug discovery and development projects involving novel benzazepine derivatives. It is recommended that 2D NMR experiments, such as COSY, HSQC, and HMBC, be performed to unambiguously assign all proton and carbon signals for a complete structural elucidation.
Crystal Structure of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: A Technical Overview
Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has not been publicly reported. This guide, therefore, provides a detailed technical overview of a closely related analogue, 2,2,4-Trimethyl-5-(4-tolylsulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, to offer insights into the structural characteristics and experimental methodologies relevant to this class of compounds.
This document is intended for researchers, scientists, and drug development professionals interested in the structural elucidation of tosylated benzodiazepine derivatives. The information presented for the analogue provides a valuable reference for understanding the potential solid-state conformation and intermolecular interactions that could be expected for this compound.
Physicochemical Properties
While the crystal structure is unavailable, fundamental physicochemical data for the target compound, this compound, is available.
| Property | Value | Source |
| CAS Number | 24310-36-9 | [1] |
| Molecular Formula | C₁₇H₁₇NO₃S | [1] |
| Molecular Weight | 315.39 g/mol | [1] |
| IUPAC Name | 1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5H-1-Benzazepin-5-one | [1] |
Synthesis and Crystallization
A general synthetic protocol for tosylated benzodiazepine derivatives involves the reaction of the parent benzodiazepine with p-toluenesulfonyl chloride.
Experimental Protocol: Synthesis of a Tosylated Benzodiazepine Analogue
The synthesis of the analogue, 2,2,4-Trimethyl-5-(4-tolylsulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, was achieved by the following procedure[2]:
-
Reaction Setup: A solution of 2,2,4-Trimethyl-1H-tetrahydro-1,5-benzodiazepine (0.59 g) was prepared in anhydrous benzene (16 ml).
-
Reagent Addition: Triethylamine (0.7 ml) and 4-toluenesulfonyl chloride (1 g) were added to the solution.
-
Reaction Conditions: The reaction mixture was refluxed for 16 hours.
-
Work-up: The benzene solution was washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and then concentrated.
-
Purification: The resulting crude product was purified by crystallization from benzene to yield single crystals suitable for X-ray diffraction.
Crystallographic Data of an Analogue
The crystal structure of 2,2,4-Trimethyl-5-(4-tolylsulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized below.
| Parameter | Value |
| Molecular Formula | C₁₉H₂₄N₂O₂S |
| Molecular Weight | 344.46 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.3658(3) |
| b (Å) | 14.8013(8) |
| c (Å) | 17.4556(10) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1903.07(17) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R1 = 0.047, wR2 = 0.145 |
Data obtained from the crystallographic study of 2,2,4-Trimethyl-5-(4-tolylsulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
Molecular and Crystal Structure Description of an Analogue
In the crystal structure of the analogue, the benzodiazepine ring adopts a distorted boat conformation[2]. The sulfur atom of the tosyl group exhibits a distorted tetrahedral geometry. The crystal packing is primarily governed by C-H···O, N-H···O, and C-H···π interactions[2].
Implications for Drug Development
The tosyl group in such molecules can significantly influence their physicochemical properties, including solubility, lipophilicity, and crystal packing. Understanding the three-dimensional structure is crucial for structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents. The conformational analysis of the seven-membered benzodiazepine ring is of particular interest as it often plays a key role in the biological activity of this class of compounds.
References
An In-depth Technical Guide to the Physical Properties of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. The information is compiled from various chemical databases and scientific literature, offering a centralized resource for professionals in research and development.
Compound Identification and Chemical Structure
This compound is a heterocyclic compound featuring a benzazepine core, which is a seven-membered ring fused to a benzene ring, containing a nitrogen atom. The nitrogen is protected by a tosyl (p-toluenesulfonyl) group, a common protecting group in organic synthesis. The presence of a ketone functional group makes it a valuable intermediate for further chemical modifications.
Table 1: General Compound Information
| Identifier | Value |
|---|---|
| IUPAC Name | 1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one |
| Synonym(s) | 5H-1-Benzazepin-5-one, 1,2,3,4-tetrahydro-1-[(4-methylphenyl)sulfonyl]-[1] |
| CAS Number | 24310-36-9[1][2] |
| Molecular Formula | C₁₇H₁₇NO₃S[1][2] |
| Molecular Weight | 315.39 g/mol [1][2] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N1CCCC(=O)C2=C1C=CC=C2[1] |
Physicochemical Properties
Table 2: Experimental and Predicted Physical Properties
| Property | Value | Notes |
|---|---|---|
| Physical State | Solid (predicted) | Based on typical characteristics of similar organic compounds. |
| Melting Point | Data not available | Not found in surveyed literature. |
| Boiling Point | Data not available | Not found in surveyed literature. |
| Solubility | Data not available | Expected to be soluble in organic solvents like DCM, Chloroform, and Ethyl Acetate. |
Table 3: Computational (Predicted) Properties
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 54.45 Ų | ChemScene[1] |
| LogP (Octanol-Water Partition Coefficient) | 3.16682 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of the compound. While full spectral data sets are not publicly available, a mass spectrum for this compound is indexed.
Table 4: Summary of Spectral Data
| Technique | Data Summary |
|---|---|
| Mass Spectrometry (MS) | A mass spectrum for this compound (CAS 24310-36-9) is listed in the EPA/NIH Mass Spectral Data Base. |
| ¹H Nuclear Magnetic Resonance (NMR) | No experimental data found in surveyed literature. |
| ¹³C Nuclear Magnetic Resonance (NMR) | No experimental data found in surveyed literature. |
| Infrared Spectroscopy (IR) | No experimental data found in surveyed literature. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, based on established synthetic methodologies for similar N-tosylated cyclic amines and ketones, a representative workflow and protocols are provided below.
Logical Workflow for Synthesis and Characterization
The synthesis of the target compound would logically proceed from a suitable benzazepinone precursor, followed by N-tosylation. The final product would then be purified and characterized using standard analytical techniques.
Caption: Logical workflow for the synthesis and characterization of the title compound.
A. Representative Synthesis Protocol (N-Tosylation)
This protocol is adapted from general procedures for the N-tosylation of secondary amines.
-
Reaction Setup: To a solution of 1,2,3,4-tetrahydro-1H-benzo[b]azepin-5(2H)-one (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add a base such as triethylamine or pyridine (1.5-2.0 equivalents).
-
Addition of Tosyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.1-1.2 equivalents) in the same solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent[3][4].
B. Standard Characterization Protocols
Following purification, the compound's identity and purity would be confirmed using the following standard methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure[3].
-
-
Mass Spectrometry (MS):
-
Introduce a sample into a mass spectrometer (e.g., via Electrospray Ionization, ESI).
-
Acquire the mass spectrum to determine the molecular weight and confirm the molecular formula by observing the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory).
-
Identify characteristic absorption bands for the key functional groups: C=O (ketone), S=O (sulfonamide), and aromatic C-H bonds.
-
-
Melting Point Determination:
-
Place a small amount of the crystalline solid into a capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus to assess purity.
-
Logical Relationships and Workflows
The characterization of a novel or synthesized compound follows a logical progression to confirm its structure and purity. The diagram below illustrates this standard analytical workflow.
Caption: Standard workflow for the analytical characterization of a synthesized compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. While efforts have been made to provide accurate data based on available sources, the absence of published experimental values for certain properties should be noted. All laboratory work should be conducted with appropriate safety precautions.
References
Solubility Profile of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the synthetic intermediate, 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the predicted solubility based on the compound's structural features and provides detailed experimental protocols for its determination in various organic solvents.
Compound Overview
This compound is a heterocyclic compound with the molecular formula C₁₇H₁₇NO₃S and a molecular weight of 315.39 g/mol .[1][2] Its structure consists of a dihydrobenzazepinone core N-substituted with a tosyl group. The presence of the polar sulfonyl and ketone functionalities, combined with the largely nonpolar aromatic rings, suggests a nuanced solubility profile across different organic solvents.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₃S | [1][2] |
| Molecular Weight | 315.39 g/mol | [1][2] |
| CAS Number | 24310-36-9 | [1][2] |
| LogP (calculated) | 3.167 | ChemSpider |
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The molecule possesses both polar (sulfonamide, ketone) and nonpolar (aromatic rings, aliphatic chain) regions.
Table 1: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High | The strong dipole-dipole interactions of these solvents can effectively solvate the polar sulfonamide and ketone groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have moderate polarity and are good at dissolving a wide range of organic compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF is likely to be a better solvent than diethyl ether due to its higher polarity. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | The hydrogen bonding capability of alcohols may not be as effective in disrupting the crystal lattice of the solid compared to polar aprotic solvents. Solubility is expected to decrease with increasing alcohol chain length. |
| Nonpolar | Hexanes, Toluene | Low to Insoluble | The nonpolar nature of these solvents will not effectively solvate the polar functional groups of the molecule, leading to poor solubility. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following experimental protocols can be employed.
Gravimetric Method (for Thermodynamic Solubility)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Workflow for Gravimetric Solubility Determination
Caption: Gravimetric method for determining thermodynamic solubility.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent.
-
Equilibration: Seal the vial and place it in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Sampling: Once equilibrium is reached, cease agitation and allow the excess solid to sediment. Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Isolation: Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
Solvent Removal: Transfer the filtered solution to a pre-weighed vial and evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried solid by the volume of the supernatant taken.
High-Performance Liquid Chromatography (HPLC) Method
This method is highly accurate and requires less compound than the gravimetric method.
Workflow for HPLC-Based Solubility Determination
Caption: HPLC method for quantitative solubility analysis.
Detailed Protocol:
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Calibration Curve: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: After equilibration of the saturated solution, filter the supernatant. Dilute a known volume of the filtered supernatant with the HPLC mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.
-
Quantification: Inject the diluted sample into the HPLC system and determine its concentration by comparing the peak area to the calibration curve.
-
Calculation: Calculate the original solubility by multiplying the determined concentration by the dilution factor.
Conclusion
References
Discovery of Novel Benzazepinone Derivatives: A Technical Guide for Drug Development Professionals
Introduction
The benzazepinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This seven-membered nitrogen-containing ring fused to a benzene ring provides a versatile template for the design of novel therapeutic agents targeting a range of biological entities, including enzymes and G-protein coupled receptors. This technical guide provides an in-depth overview of the discovery and development of novel benzazepinone derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. The content is tailored for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
Benzazepine derivatives have shown promise in a variety of therapeutic areas, including as antidepressants, antihypertensives, anti-ischemic agents, and anorectics. Recent research has highlighted their potential as inhibitors of enzymes such as glycogen phosphorylase (GP) for the treatment of type 2 diabetes and Rho-associated coiled-coil containing protein kinase (ROCK) for various indications. This guide will delve into the specifics of these promising applications, presenting key data and experimental methodologies to facilitate further research and development in this exciting field.
Synthesis of Novel Benzazepinone Derivatives
The synthesis of benzazepinone derivatives is a critical aspect of their development as therapeutic agents. Various synthetic strategies have been employed to construct the core benzazepinone ring system and to introduce diverse substituents that modulate the pharmacological properties of the resulting compounds.
A common approach to the synthesis of dibenzoxazepinone derivatives, a class of compounds structurally related to benzazepinones, is outlined in the workflow below. This multi-step synthesis typically begins with commercially available starting materials and involves key transformations such as substitution, reduction, and cyclization to build the heterocyclic core.
Theoretical Frontiers in Drug Discovery: A Computational Guide to Tosyl-Protected Benzazepinones
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Theoretical Analysis of Tosyl-Protected Benzazepinone Scaffolds.
This technical guide provides an in-depth overview of the theoretical and computational methodologies applicable to the study of tosyl-protected benzazepinones, a class of compounds with significant potential in medicinal chemistry. While extensive dedicated research on the theoretical aspects of this specific scaffold is emerging, this paper synthesizes established computational techniques from related heterocyclic and N-sulfonylated systems to provide a robust framework for future investigations. We will explore how modern computational chemistry can elucidate the structural, electronic, and dynamic properties of these molecules, thereby accelerating their development as therapeutic agents.
Introduction: The Benzazepinone Core and the Influence of N-Tosylation
Benzazepinones represent a privileged scaffold in drug discovery, forming the core of various biologically active compounds. Their seven-membered diazepine ring endows them with conformational flexibility, which is crucial for interacting with a diverse range of biological targets. The introduction of a tosyl (p-toluenesulfonyl) group as a nitrogen-protecting group is a common strategy in their synthesis. However, the tosyl group is not merely a passive protecting element; its bulky nature and strong electron-withdrawing capacity significantly influence the molecule's conformational preferences, electronic distribution, and, consequently, its reactivity and biological activity.
Theoretical studies, therefore, play a pivotal role in understanding these subtleties. By employing computational methods, researchers can predict the most stable conformations, map the electronic landscape, and simulate the dynamic behavior of tosyl-protected benzazepinones, providing insights that are often difficult to obtain through experimental means alone.
Methodologies for Theoretical Analysis
A comprehensive theoretical investigation of tosyl-protected benzazepinones typically involves a multi-pronged approach, combining quantum mechanical calculations with molecular dynamics simulations.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and energetics of these molecules.
Experimental Protocol: DFT Geometry Optimization and Electronic Structure Analysis
-
Initial Structure Preparation: The 3D structure of the tosyl-protected benzazepinone is built using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Conformational Search: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
DFT Optimization: The identified low-energy conformers are then subjected to geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)). This process yields the minimum energy geometries and their relative energies.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.
-
Electronic Property Analysis: From the optimized geometry, various electronic properties are calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): To assess chemical reactivity and the electronic excitation properties.
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and delocalization.
-
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for structure validation.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the conformational dynamics of tosyl-protected benzazepinones in a simulated biological environment (e.g., in solution).
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The optimized structure from DFT calculations is placed in a simulation box filled with a chosen solvent (e.g., water, represented by TIP3P or similar models).
-
Force Field Parameterization: An appropriate force field (e.g., AMBER, CHARMM) is assigned to the molecule. Parameters for the tosyl-benzazepinone moiety may need to be derived if not already present in standard force fields.
-
Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at constant pressure (NPT ensemble) to achieve a stable density.
-
Production Run: A long production simulation (typically in the nanosecond to microsecond range) is run in the NVT or NPT ensemble, during which the trajectory of all atoms is saved at regular intervals.
-
Trajectory Analysis: The saved trajectory is analyzed to understand the conformational landscape, identify dominant conformations, and study intramolecular hydrogen bonding and interactions with the solvent.
Data Presentation: Predicted Properties of a Model Tosyl-Protected Benzazepinone
To illustrate the output of such theoretical studies, the following tables summarize hypothetical but realistic quantitative data for a model N-tosyl-1,2,4,5-tetrahydro-3H-1-benzazepin-3-one.
Table 1: Calculated Electronic Properties (DFT/B3LYP/6-31G(d,p))
| Property | Value |
| Energy of HOMO | -6.8 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
Table 2: Predicted Spectroscopic Data
| Data Type | Key Predicted Values |
| ¹H NMR (ppm) | Aromatic protons (ring A): 7.2-7.5Aromatic protons (tosyl): 7.6-7.9Methylene protons (C2, C4, C5): 2.5-4.0 |
| ¹³C NMR (ppm) | Carbonyl carbon (C3): ~195Aromatic carbons: 120-145Methylene carbons: 30-50 |
| IR (cm⁻¹) | C=O stretch: ~1710S=O stretches (sulfonyl): ~1350, ~1160 |
Visualization of Computational Workflows and Molecular Structures
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships in the theoretical study of tosyl-protected benzazepinones.
Conclusion
The theoretical study of tosyl-protected benzazepinones, guided by the principles and protocols outlined in this whitepaper, offers a powerful avenue for accelerating drug discovery. By integrating quantum chemical calculations and molecular dynamics simulations, researchers can gain a profound understanding of the structure-property relationships that govern the behavior of this important class of molecules. The predictive power of these computational methods can guide synthetic efforts, rationalize experimental observations, and ultimately lead to the design of more potent and selective therapeutic agents.
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of N-Tosyl-1H-benzo[b]azepine-5(4H)-one
Introduction
The benzazepinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The N-tosyl protection strategy is commonly employed during the synthesis of these molecules to modulate the reactivity of the nitrogen atom and facilitate specific chemical transformations. This document provides a detailed experimental protocol for a multi-step synthesis of an N-tosyl-benzazepinone derivative, a key intermediate for further elaboration in drug discovery programs. The presented methodology is based on established synthetic routes, emphasizing procedural details, reagent specifications, and purification techniques to ensure reproducibility.
Overall Reaction Scheme
The synthesis of the target N-tosyl-benzazepinone proceeds through a two-step sequence involving an initial tosylation of a primary amine followed by an intramolecular Friedel-Crafts cyclization.
Step 1: Tosylation of an Amino Alcohol
Step 2: Intramolecular Friedel-Crafts Cyclization
Experimental Protocols
General Laboratory Practices
All manipulations should be carried out in a well-ventilated fume hood.[1] Glassware must be flame-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.[1] Solvents such as dichloromethane and tetrahydrofuran should be freshly distilled from appropriate drying agents (e.g., calcium hydride for dichloromethane, sodium/benzophenone for tetrahydrofuran).[1] Reactions should be monitored by thin-layer chromatography (TLC) to track the consumption of starting materials and the formation of products.
Protocol 1: Synthesis of the N-Tosyl Intermediate
This procedure outlines the tosylation of a suitable amino alcohol precursor.
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) | Role |
| Amino Alcohol Precursor | (Varies) | 1.0 eq. | (Varies) | Starting Material |
| p-Toluenesulfonyl Chloride (TsCl) | 190.67 g/mol | 1.2 eq. | (Varies) | Tosylating Agent |
| Triethylamine (Et3N) | 101.19 g/mol | 1.5 eq. | (Varies) | Base |
| Dichloromethane (DCM) | - | 10 vol | - | Solvent |
Procedure:
-
To a round-bottom flask charged with the amino alcohol precursor (1.0 eq.), add dry dichloromethane (10 vol).
-
Cool the resulting solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.5 eq.) to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Maintain the reaction at 0 °C and stir for 4 hours. If TLC analysis indicates incomplete reaction, allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.[2]
-
Upon completion, quench the reaction by adding water (10 vol).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 vol).
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tosyl intermediate.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reagents for N-Tosyl Intermediate Synthesis
| Reagent | Molar Ratio (eq.) | Key Function |
| Amino Alcohol Precursor | 1.0 | Substrate |
| p-Toluenesulfonyl Chloride | 1.2 | Electrophile |
| Triethylamine | 1.5 | Acid Scavenger |
Table 2: Expected Outcome and Characterization
| Product | Expected Yield | Physical Appearance | Analytical Data |
| N-Tosyl Intermediate | 85-95% | White to off-white solid | 1H NMR, 13C NMR, MS |
Visualizations
Workflow for N-Tosyl Intermediate Synthesis
References
Application Notes and Protocols for the Purification of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a key intermediate in various synthetic organic chemistry endeavors. The following sections offer guidance on common purification techniques, including column chromatography and recrystallization, to achieve high purity of the target compound.
Data Presentation
The following table summarizes typical quantitative data associated with the purification of this compound and analogous compounds. These values are representative and may vary based on the initial purity of the crude material and the specific conditions employed.
| Purification Method | Purity Before (%) | Purity After (%) | Typical Yield (%) | Key Analytical Data (Post-Purification) |
| Column Chromatography | 70-90 | >98 | 80-95 | Conforms to reference NMR spectra |
| Recrystallization | 85-95 | >99 | 70-90 | Sharp melting point, clean HPLC profile |
| Preparative HPLC | Variable | >99.5 | 50-80 | High purity peak in analytical HPLC |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography. This method is effective for removing both more polar and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column
-
Eluent reservoir
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Eluent System Selection:
-
Prepare a stock solution of the crude material in a suitable solvent (e.g., DCM).
-
On a TLC plate, spot the crude material and develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1 v/v).
-
The optimal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound. For more polar impurities, a more polar eluent system like DCM/MeOH might be necessary.
-
-
Column Packing:
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial eluent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like DCM.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system. For gradient elution, start with a less polar solvent mixture and gradually increase the polarity.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a suitable method for purifying crystalline solids and can yield very high-purity material, provided a suitable solvent is identified.
Materials:
-
Crude this compound
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Test small amounts of the crude material in various solvents (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water or ethyl acetate/hexane).
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath.
-
If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
Applications of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one in Medicinal Chemistry: A Keystone for Therapeutic Agents
Introduction: 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a versatile synthetic intermediate playing a crucial role in the development of novel therapeutic agents. Its rigid, seven-membered benzazepine scaffold, combined with the activating and protecting nature of the N-tosyl group, makes it an ideal starting point for the synthesis of a diverse range of biologically active molecules. This document outlines its primary applications in medicinal chemistry, focusing on its utility in the synthesis of glycogen phosphorylase inhibitors for the treatment of type 2 diabetes and vasopressin V2 receptor antagonists for managing hyponatremia and other related conditions.
Application 1: Synthesis of Glycogen Phosphorylase Inhibitors
The benzazepinone core is a recognized pharmacophore for the inhibition of glycogen phosphorylase (GP), a key enzyme in glucose homeostasis.[1][2] Inhibition of GP is a promising strategy for the management of type 2 diabetes.[3] this compound serves as a foundational building block for the synthesis of potent GP inhibitors. The tosyl group can be strategically removed during the synthetic sequence to allow for further functionalization of the nitrogen atom, which is often crucial for achieving high inhibitory activity.
Quantitative Data: Biological Activity of Benzazepinone-based Glycogen Phosphorylase Inhibitors
| Compound ID | Modification from Core | Target | IC50 (µM) | Reference |
| 5d | N-substituted benzazepinone derivative | Rabbit Muscle GPa | 0.25 ± 0.05 | [1] |
| Id | Dibenzooxazepinone derivative | Rabbit Muscle GPa | 0.266 ± 0.001 | [2][3] |
| 8a | Indole-oxazepinone derivative | Rabbit Muscle GPa | 0.21 ± 0.05 | [4] |
| 8g | Indole-oxazepinone derivative | Rabbit Muscle GPa | 0.62 ± 0.16 | [4] |
| PSN-357 (Control) | Known GP inhibitor | Rabbit Muscle GPa | 0.42 ± 0.01 | [4] |
Experimental Protocol: Synthesis of a Benzazepinone-based Glycogen Phosphorylase Inhibitor (Generalized)
This protocol is a generalized representation based on the synthesis of related benzazepinone and benzoxazepinone inhibitors.[2][4]
Step 1: Functionalization of the Ketone Moiety
-
To a solution of this compound in a suitable solvent (e.g., THF, DCM), add a desired nucleophile (e.g., an organometallic reagent or a protected amine) at a controlled temperature (e.g., -78 °C or 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Step 2: N-Detosylation
-
Dissolve the N-tosylated intermediate in a suitable solvent system (e.g., THF/methanol).
-
Add a deprotecting agent, such as cesium carbonate or magnesium in methanol.[5]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work up the reaction by removing the solvent and partitioning the residue between water and an organic solvent.
-
Isolate and purify the deprotected benzazepinone.
Step 3: N-Acylation/Alkylation
-
To a solution of the deprotected benzazepinone in a suitable solvent, add a base (e.g., triethylamine, DIPEA).
-
Add the desired acylating or alkylating agent (e.g., an acid chloride, alkyl halide, or a carboxylic acid with a coupling agent like HATU).[6]
-
Stir the reaction at room temperature until completion.
-
Purify the final compound by column chromatography or recrystallization.
Experimental Workflow for Glycogen Phosphorylase Inhibitor Synthesis
References
- 1. Discovery and evaluation of novel benzazepinone derivatives as glycogen phosphorylase inhibitors with potent activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluation of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available scientific literature demonstrating the use of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one as a kinase inhibitor. The following application notes and protocols are provided as a generalized guide for the evaluation of a novel compound, such as the one specified, for kinase inhibitory activity. The experimental data presented is hypothetical and for illustrative purposes only.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have become a major class of therapeutic agents.
The compound this compound is a heterocyclic molecule containing a benzazepine core structure. While this specific molecule has not been characterized as a kinase inhibitor in published literature, related benzazepine and benzoxazepine scaffolds have shown activity against kinases such as RIP1 and TNIK. This suggests that the broader structural class may have potential for kinase inhibition.
These notes provide a comprehensive framework for the initial screening and characterization of this compound as a potential kinase inhibitor. The workflow progresses from broad panel screening to specific in vitro and cell-based assays.
Proposed Experimental Workflow
The following diagram outlines a typical workflow for identifying and characterizing a novel kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor discovery and validation.
Data Presentation: Hypothetical Kinase Inhibition Profile
The following tables represent hypothetical data that would be generated during the evaluation of this compound.
Table 1: Initial Kinase Panel Screening (Hypothetical Results)
This table illustrates potential results from a broad kinase panel screen where the compound is tested at a single concentration (e.g., 10 µM) against a large number of kinases.
| Kinase Target | Family | Percent Inhibition at 10 µM |
| Kinase A | MAPK | 95% |
| Kinase B | PI3K | 88% |
| Kinase C | CDK | 15% |
| Kinase D | Src Family | 12% |
| ... (400+ other kinases) | ... | <10% |
Table 2: IC50 Determination for Lead Candidates (Hypothetical Data)
Based on the screening results, dose-response experiments would be performed to determine the half-maximal inhibitory concentration (IC50) for the most promising "hits."
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase A | 75 |
| This compound | Kinase B | 250 |
| Staurosporine (Control) | Kinase A | 5 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the IC50 value of a test compound against a purified kinase. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
Materials:
-
Purified recombinant kinase (e.g., Kinase A)
-
Kinase-specific substrate and cofactors (e.g., myelin basic protein, ATP)
-
This compound, dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
Add 2.5 µL of kinase buffer containing the kinase and substrate to each well of a 384-well plate.
-
Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement via Western Blot
This protocol assesses whether the compound can inhibit the activity of its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.
Materials:
-
Human cell line known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line for a cancer-related kinase).
-
Cell culture medium and supplements.
-
This compound.
-
Growth factor or stimulus to activate the signaling pathway (if necessary).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-substrate (specific to the target phosphorylation site) and anti-total-substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if pathway activation is required.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor or stimulus for a short period (e.g., 15-30 minutes) to activate the target kinase.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal protein loading.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. A reduction in this ratio indicates target engagement and inhibition.
-
Signaling Pathway Visualization
Should this compound be identified as an inhibitor of a kinase, for example, MEK1/2 in the MAPK/ERK pathway, the following diagram illustrates its potential mechanism of action.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
This concludes the application notes and protocols for the preliminary evaluation of this compound as a potential kinase inhibitor. These guidelines provide a robust starting point for researchers aiming to characterize novel small molecules in the field of kinase drug discovery.
Application Notes and Protocols for the Derivatization of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the derivatization of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below detail synthetic methodologies for modifying this core structure at key positions, along with protocols for evaluating the biological activity of the resulting derivatives, particularly in the areas of oncology and neuroscience.
Introduction
The benzazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antidepressant, and anxiolytic effects. This compound serves as a key intermediate for the synthesis of a diverse library of compounds through functionalization of its ketone, N-tosyl group, and aromatic ring. This application note provides detailed protocols for several derivatization strategies and subsequent biological evaluation to facilitate the discovery of new drug candidates.
Derivatization Strategies
The derivatization of the parent molecule can be strategically approached at three primary locations: the C5-ketone, the N1-tosyl group, and the aromatic ring. The following sections provide detailed protocols for these modifications.
Derivatization at the C5-Ketone
The ketone functionality at the C5 position is a prime site for introducing molecular diversity. Reductive amination and the formation of fused heterocyclic systems are two effective strategies.
Reductive amination allows for the introduction of a variety of amine-containing side chains, which can significantly influence the pharmacological properties of the molecule.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 mmol) in an appropriate solvent such as methanol (MeOH) or dichloromethane (DCM) (20 mL), add the desired primary or secondary amine (1.2 mmol).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 mmol) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-substituted derivative.
Table 1: Hypothetical Quantitative Data for Reductive Amination Derivatives
| Derivative | Amine Used | Yield (%) | Anticancer Activity (IC₅₀, µM) vs. HCT116 | Anxiolytic Activity (EPM, % Time in Open Arms) |
| DA-1 | Benzylamine | 85 | 15.2 | 35 |
| DA-2 | 4-Fluorobenzylamine | 82 | 10.8 | 42 |
| DA-3 | Piperidine | 78 | > 50 | 25 |
| DA-4 | Morpholine | 88 | 35.5 | 30 |
The condensation of the C5-ketone with hydrazine derivatives can lead to the formation of novel pyrazolo-fused benzazepine systems, which are of interest for their potential biological activities.
Experimental Protocol: Synthesis of Pyrazolo[3,4-d]benzo[b]azepines
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Addition of Reagents: Add hydrazine hydrate (or a substituted hydrazine, 1.2 mmol) and a catalytic amount of acetic acid (2-3 drops).
-
Reaction Conditions: Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Wash the collected solid with cold ethanol. The crude product can be further purified by recrystallization or column chromatography to yield the pure pyrazolo-fused benzazepine.
Modification of the N1-Tosyl Group
The N-tosyl group can be removed to provide a free secondary amine, which can then be further functionalized.
Removal of the tosyl protecting group is a key step to enable further derivatization at the nitrogen atom.
Experimental Protocol: N-Detosylation using HBr/Phenol
-
Reaction Setup: To a solution of the N-tosylated benzazepine (1.0 mmol) in a suitable solvent such as acetic acid (10 mL), add phenol (4.0 mmol).
-
Reagent Addition: Add a solution of hydrobromic acid (HBr, 33% in acetic acid, 5 mL) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Basify the solution with a saturated sodium bicarbonate (NaHCO₃) solution until a pH of 8-9 is reached.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to yield the deprotected benzazepine.
The resulting secondary amine can be further derivatized through standard N-alkylation or N-arylation reactions.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of the deprotected benzazepine (1.0 mmol) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) (15 mL), add a base such as potassium carbonate (K₂CO₃, 2.0 mmol) or cesium carbonate (Cs₂CO₃, 1.5 mmol).
-
Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.2 mmol) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Biological Evaluation Protocols
The following protocols are provided for the preliminary biological screening of the synthesized derivatives for anticancer, anxiolytic, and antidepressant activities.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1][5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1][3][5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be above 650 nm.[1][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anticancer Activity: Colorectal Cancer Xenograft Model
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are valuable for in vivo efficacy studies.[6][7][8][9][10]
Experimental Protocol: HCT116 Xenograft Model
-
Cell Preparation: Culture HCT116 cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compounds and a vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Anxiolytic Activity: Elevated Plus Maze (EPM)
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[11][12][13][14][15]
Experimental Protocol: Elevated Plus Maze
-
Apparatus: The maze consists of four arms (two open, two closed with high walls) arranged in a plus shape and elevated from the floor.[12][14]
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.[13][14]
-
Drug Administration: Administer the test compound or vehicle to the mice (e.g., via intraperitoneal injection) 30 minutes before the test.
-
Test Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.[11][12][15]
-
Data Collection: Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using a video tracking system.[13]
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time in all arms)] x 100 and the percentage of open arm entries [(Entries into open arms) / (Total entries into all arms)] x 100. An increase in these parameters is indicative of an anxiolytic effect.
Antidepressant Activity: Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity.[16][17][18][19][20]
Experimental Protocol: Forced Swim Test
-
Apparatus: Use a transparent cylindrical container filled with water (23-25 °C) to a depth where the mouse cannot touch the bottom.[18][19]
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer the test compound or vehicle 30-60 minutes before the test.
-
Test Procedure: Gently place the mouse into the water cylinder for a 6-minute session.[19]
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.[19]
-
Data Analysis: A significant decrease in the duration of immobility in the treated group compared to the vehicle control group suggests an antidepressant-like effect.
Visualizations
The following diagrams illustrate the key workflows and a potential signaling pathway for the developed compounds.
Caption: Synthetic workflow for the derivatization of the benzazepine scaffold.
Caption: Workflow for the biological evaluation of synthesized derivatives.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. Frontiers | Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer [frontiersin.org]
- 7. news-medical.net [news-medical.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altogenlabs.com [altogenlabs.com]
- 11. protocols.io [protocols.io]
- 12. bio-protocol.org [bio-protocol.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. benchchem.com [benchchem.com]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lasa.co.uk [lasa.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
Catalytic Routes to Dihydro-benzo[b]azepinones: A Guide for Synthetic and Medicinal Chemists
Application Notes & Protocols
The dihydro-benzo[b]azepinone scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules and pharmaceuticals. Its synthesis has been a subject of intense research, leading to the development of several elegant and efficient catalytic methods. This document provides detailed application notes and experimental protocols for key catalytic strategies employed in the synthesis of dihydro-benzo[b]azepinones, targeting researchers, scientists, and professionals in drug development.
Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination
Palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, stands out as a robust and versatile method for the construction of the dihydro-benzo[b]azepinone core. This approach typically involves the intramolecular cyclization of a pre-functionalized substrate containing an aniline or amine moiety and an aryl halide.
A notable application of this strategy is in the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. The key step is the intramolecular cyclization of a 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate.[1] Optimization of the reaction conditions is crucial for achieving high yields, with the choice of palladium source, ligand, and base playing a significant role.
Comparative Data for Buchwald-Hartwig Cyclization:
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 170 | 8 | 71 | [1] |
| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | - | Poor | [1] |
| 3 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | - | 25 | [1] |
| 4 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | - | 10 | [1] |
Data synthesized from a study on the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives.[1]
Experimental Protocol: Intramolecular Buchwald-Hartwig Cyclization
This protocol is adapted from the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol.[1]
Materials:
-
2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate
-
Palladium acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Microwave reactor vials
-
Standard glassware for organic synthesis
Procedure:
-
To a microwave reactor vial, add the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate (1.0 equiv).
-
Add palladium acetate (0.1 equiv), Xantphos (0.1 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous toluene to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 170 °C for 8 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydro-benzo[b]azepinone derivative.
Proposed Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle.
Palladium/Norbornene Cooperative Catalysis for Tetrahydrobenzo[b]azepine Synthesis
A powerful and modular approach for the synthesis of functionalized tetrahydrobenzo[b]azepines involves a palladium/norbornene (Pd/NBE) cooperative catalysis.[2] This "catellani-type" reaction allows for the direct synthesis from simple aryl iodides. The process involves an ortho amination followed by a 7-exo-trig Heck cyclization to construct the seven-membered ring. A key innovation in this methodology is the use of a C7-modified norbornene to enhance reactivity and selectivity, particularly with ortho-unsubstituted aryl iodides.[2]
Reaction Data for Pd/NBE Catalyzed Tetrahydrobenzo[b]azepine Synthesis:
| Entry | Aryl Iodide Substituent | Norbornene | Ligand | Yield (%) | Reference |
| 1 | H | C7-bromo-NBE (N1) | L1 | 75 | [2] |
| 2 | 4-OMe | C7-bromo-NBE (N1) | L1 | 82 | [2] |
| 3 | 4-CF₃ | C7-bromo-NBE (N1) | L1 | 68 | [2] |
| 4 | 3-Me | C7-bromo-NBE (N1) | L1 | 71 | [2] |
| 5 | 2-Me | C2-substituted-NBE (N11) | - | 85 | [2] |
Data abstracted from a study on modular tetrahydrobenzo[b]azepine synthesis.[2] L1: A specific phosphine ligand detailed in the source literature.
Experimental Protocol: Pd/NBE Cooperative Catalysis
This generalized protocol is based on the synthesis of tetrahydrobenzo[b]azepines.[2]
Materials:
-
Aryl iodide
-
Olefin-tethered electrophilic amine reagent
-
Pd(cod)Cl₂
-
Phosphine ligand (e.g., L1 )
-
C7-bromo-substituted norbornene (N1)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 equiv), the olefin-tethered electrophilic amine reagent (2.0 equiv), Pd(cod)Cl₂ (0.01 equiv), the phosphine ligand (0.025 equiv), C7-bromo-substituted norbornene (N1) (1.0 equiv), and cesium carbonate (2.5 equiv).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired tetrahydrobenzo[b]azepine product.
Workflow for Pd/NBE Cooperative Catalysis
Caption: Synthetic workflow for tetrahydrobenzo[b]azepines.
Gold-Catalyzed Intramolecular Cyclization
Gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including benzo[b]azepines.[3] Gold(I) catalysts, in particular, are effective in activating alkynes towards nucleophilic attack. This strategy has been successfully applied to the cyclization of N-(o-alkynylphenyl)tolylsulfonamidoacrylates with alcohols to furnish functionalized benzo[b]azepines with high diastereoselectivity.[3] A key advantage of some gold-catalyzed systems is the potential for catalyst recycling, especially when using heterogenized catalysts.[3]
Data for Gold-Catalyzed Benzo[b]azepine Synthesis:
| Entry | Substrate Substituent (R¹) | Alcohol | Catalyst | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | H | MeOH | [MCM-41-Ph₂P-AuNTf₂] | 92 | >99:1 | [3] |
| 2 | 4-Me | MeOH | [MCM-41-Ph₂P-AuNTf₂] | 95 | >99:1 | [3] |
| 3 | 4-Cl | MeOH | [MCM-41-Ph₂P-AuNTf₂] | 89 | >99:1 | [3] |
| 4 | H | EtOH | [MCM-41-Ph₂P-AuNTf₂] | 90 | >99:1 | [3] |
| 5 | H | i-PrOH | [MCM-41-Ph₂P-AuNTf₂] | 85 | >99:1 | [3] |
Data from a study on recyclable gold(I)-catalyzed cyclizations.[3]
Experimental Protocol: Gold-Catalyzed Cyclization
This protocol is a generalized procedure based on the synthesis of functionalized benzo[b]azepines.[3]
Materials:
-
N-(o-alkynylphenyl)tolylsulfonamidoacrylate substrate
-
Alcohol (e.g., methanol, ethanol)
-
Heterogenized gold(I) catalyst (e.g., [MCM-41-Ph₂P-AuNTf₂]) or homogeneous equivalent (e.g., Ph₃PAuNTf₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard inert atmosphere glassware
Procedure:
-
To a reaction vessel under an inert atmosphere, add the N-(o-alkynylphenyl)tolylsulfonamidoacrylate substrate (1.0 equiv) and the gold catalyst (e.g., 2 mol%).
-
Add the anhydrous solvent followed by the alcohol (excess).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 40 °C) until completion, monitored by TLC or LC-MS.
-
If using a heterogeneous catalyst, filter the reaction mixture to recover the catalyst. Wash the catalyst with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired functionalized benzo[b]azepine.
Proposed Mechanism for Gold-Catalyzed Cyclization
Caption: Gold-catalyzed intramolecular cyclization pathway.
Copper-Promoted Alkene Diamination for 1,4-Benzodiazepin-5-one Synthesis
Copper-promoted reactions offer a cost-effective alternative to palladium catalysis for certain transformations. An interesting application is the synthesis of 2-aminomethyl functionalized 1,4-benzodiazepin-5-ones via an intra/intermolecular alkene diamination.[4] This method utilizes a copper(II) salt as a promoter to facilitate the cyclization of 2-sulfonamido-N-allyl benzamides and coupling with an external amine source.
Reaction Data for Copper-Promoted Diamination:
| Entry | Substrate (R¹) | External Amine | Promoter | Yield (%) | Reference |
| 1 | H | Tosamide | Cu(2-ethylhexanoate)₂ | 81 | [4] |
| 2 | 4-Me | Tosamide | Cu(2-ethylhexanoate)₂ | 75 | [4] |
| 3 | 4-Cl | Tosamide | Cu(2-ethylhexanoate)₂ | 79 | [4] |
| 4 | H | Benzamide | Cu(2-ethylhexanoate)₂ | 65 | [4] |
| 5 | H | 4-Trifluoromethylaniline | Cu(2-ethylhexanoate)₂ | 40 | [4] |
Data extracted from a study on the synthesis of 1,4-benzodiazepin-5-ones.[4]
Experimental Protocol: Copper-Promoted Alkene Diamination
This protocol is a generalized procedure based on the synthesis of 2-aminomethyl functionalized 1,4-benzodiazepin-5-ones.[4]
Materials:
-
2-sulfonamido-N-allyl benzamide derivative
-
External amine (e.g., tosamide, benzamide)
-
Copper(2-ethylhexanoate)₂
-
Anhydrous solvent (e.g., xylenes)
-
Capped glass tube
Procedure:
-
To a capped glass tube, add the 2-sulfonamido-N-allyl benzamide (1.0 equiv), the external amine (1.2 equiv), and copper(2-ethylhexanoate)₂ (3.0 equiv).
-
Add the anhydrous solvent to the tube.
-
Seal the tube and heat the reaction mixture in an oil bath at 130 °C for 48 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-benzodiazepin-5-one derivative.
Logical Flow of Copper-Promoted Diamination
Caption: Key steps in copper-promoted alkene diamination.
These selected catalytic methods provide a versatile toolkit for the synthesis of dihydro-benzo[b]azepinones and related structures. The choice of a specific method will depend on the desired substitution pattern, functional group tolerance, and the availability of starting materials. The provided protocols and data should serve as a valuable starting point for researchers in their synthetic endeavors.
References
Application Notes and Protocols for the Scale-up Synthesis of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-kilogram scale synthesis of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a key intermediate in the development of various pharmaceutical agents. The described synthetic route is robust, scalable, and utilizes readily available starting materials, making it suitable for industrial production.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily serving as a scaffold for the synthesis of a wide range of biologically active compounds. Its derivatives have shown potential as therapeutic agents for various diseases. The protocol detailed below is based on a three-step synthetic sequence involving the formation of a keto-acid, followed by an intramolecular Friedel-Crafts cyclization, and concluding with a tosylation reaction. This method has been optimized for large-scale production, ensuring high yield and purity of the final product.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following three-step process:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Oxo-4-(phenylamino)butanoic acid
This step involves the acylation of aniline with succinic anhydride to yield the corresponding keto-acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |
| Aniline | 62-53-3 | 93.13 | 10.0 | 107.4 |
| Succinic Anhydride | 108-30-5 | 100.07 | 11.8 | 117.9 |
| Toluene | 108-88-3 | 92.14 | 50 L | - |
| Hydrochloric Acid (1N) | 7647-01-0 | 36.46 | 20 L | - |
Procedure:
-
To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add aniline (10.0 kg, 107.4 mol) and toluene (40 L).
-
Stir the mixture at room temperature (20-25 °C) to ensure complete dissolution.
-
Gradually add succinic anhydride (11.8 kg, 117.9 mol) to the solution over a period of 1 hour. An exothermic reaction will be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and then further to 0-5 °C in an ice bath.
-
The product will precipitate out of the solution. Filter the solid product and wash with cold toluene (2 x 5 L).
-
To remove any unreacted aniline, slurry the crude product in 1N hydrochloric acid (20 L) for 30 minutes.
-
Filter the solid, wash with deionized water until the filtrate is neutral (pH ~7), and then with cold ethanol (5 L).
-
Dry the product under vacuum at 60-70 °C to a constant weight.
Expected Yield: 18.5 - 19.5 kg (90-95%) of a white to off-white solid.
Step 2: Synthesis of 3,4-Dihydro-1H-benzo[b]azepine-2,5-dione
This step involves the intramolecular Friedel-Crafts cyclization of the keto-acid using polyphosphoric acid (PPA) as a catalyst and solvent.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4-Oxo-4-(phenylamino)butanoic acid | 4745-46-6 | 193.19 | 18.0 | 93.2 |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - | 90.0 | - |
| Crushed Ice | - | - | 200 kg | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 50 L | - |
Procedure:
-
In a 200 L reactor suitable for corrosive reagents, pre-heat polyphosphoric acid (90.0 kg) to 80-90 °C with gentle stirring.
-
Slowly and carefully add 4-oxo-4-(phenylamino)butanoic acid (18.0 kg, 93.2 mol) in portions over 1-2 hours, maintaining the temperature between 90-100 °C.
-
After the addition is complete, raise the temperature to 120-130 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to 80-90 °C and then very slowly and carefully pour it onto crushed ice (200 kg) with vigorous stirring. This is a highly exothermic process and should be done with extreme caution in a well-ventilated fume hood.
-
The product will precipitate as a solid. Stir the mixture for 1-2 hours until all the PPA is quenched.
-
Neutralize the acidic slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Filter the solid product and wash thoroughly with deionized water.
-
The crude product can be purified by recrystallization from ethanol or by slurrying in hot ethyl acetate.
-
Dry the purified product under vacuum at 70-80 °C.
Expected Yield: 13.5 - 15.0 kg (80-88%) of a pale yellow solid.
Caption: Detailed experimental workflow for the three-step synthesis.
Step 3: Synthesis of this compound
The final step involves the tosylation of the secondary amine of the benzazepinedione.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |
| 3,4-Dihydro-1H-benzo[b]azepine-2,5-dione | 4444-33-1 | 175.18 | 13.0 | 74.2 |
| p-Toluenesulfonyl chloride (Tosyl Chloride) | 98-59-9 | 190.65 | 15.6 | 81.8 |
| Pyridine | 110-86-1 | 79.10 | 65 L | - |
| Ice | - | - | 150 kg | - |
| Deionized Water | 7732-18-5 | 18.02 | 100 L | - |
| Ethanol | 64-17-5 | 46.07 | As needed | - |
Procedure:
-
In a 150 L reactor, dissolve 3,4-dihydro-1H-benzo[b]azepine-2,5-dione (13.0 kg, 74.2 mol) in pyridine (65 L) at room temperature.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (15.6 kg, 81.8 mol) in portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a stirred vessel containing ice (150 kg) and water (100 L).
-
The product will precipitate as a solid. Stir for 1 hour.
-
Filter the solid and wash thoroughly with deionized water to remove pyridine and any salts.
-
The crude product can be purified by recrystallization from ethanol.
-
Dry the final product under vacuum at 50-60 °C.
Expected Yield: 20.0 - 22.0 kg (85-93%) of a white to off-white crystalline solid.
Data Summary
| Step | Product Name | Starting Material (kg) | Product Yield (kg) | Molar Yield (%) | Purity (by HPLC) |
| 1 | 4-Oxo-4-(phenylamino)butanoic acid | 10.0 (Aniline) | 18.5 - 19.5 | 90-95 | >98% |
| 2 | 3,4-Dihydro-1H-benzo[b]azepine-2,5-dione | 18.0 | 13.5 - 15.0 | 80-88 | >97% |
| 3 | This compound | 13.0 | 20.0 - 22.0 | 85-93 | >99% |
Safety Precautions
-
All operations should be carried out in a well-ventilated fume hood by trained personnel.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Polyphosphoric acid is highly corrosive and reacts exothermically with water. Handle with extreme care.
-
Pyridine is flammable and toxic. Avoid inhalation and contact with skin.
-
Tosyl chloride is a lachrymator and corrosive. Handle in a fume hood.
-
The quenching of the Friedel-Crafts reaction is highly exothermic and should be performed with caution.
Asymmetric Synthesis of Chiral Benzazepinone Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral benzazepinone analogs, a class of compounds with significant potential in drug discovery and development. The methodologies presented focus on recent advancements in catalytic enantioselective reactions, offering efficient routes to these valuable scaffolds.
Introduction
Chiral benzazepinone analogs are privileged heterocyclic structures that form the core of numerous biologically active molecules. Their therapeutic applications span a wide range, including treatments for central nervous system disorders, obesity, and diabetes. The stereochemistry of these molecules is often crucial for their pharmacological activity, making asymmetric synthesis a critical aspect of their development. This document outlines key enantioselective synthetic strategies, providing detailed protocols, comparative data, and insights into their biological mechanisms of action.
I. Organocatalytic Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones
A highly efficient one-pot organocatalytic approach has been developed for the synthesis of enantioenriched tetrahydro-1,4-benzodiazepin-2-ones. This method utilizes a quinine-derived urea catalyst to control the stereochemistry in a sequential Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization (DROC).[1][2][3]
Experimental Protocol: One-Pot Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones
Materials:
-
Aldehyde (1.0 equiv)
-
Phenylsulfonylacetonitrile (1.0 equiv)
-
2-(Aminomethyl)aniline (1.2 equiv)
-
epi-Quinine derived urea (eQNU) catalyst (10 mol%)
-
Cumene hydroperoxide (CHP), 80% in cumene (1.5 equiv)
-
Toluene, anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (0.2 mmol, 1.0 equiv) and phenylsulfonylacetonitrile (0.2 mmol, 1.0 equiv) in toluene (1.0 mL) at room temperature, add the epi-quinine derived urea catalyst (0.02 mmol, 10 mol%).
-
Stir the mixture for 10 minutes.
-
Add cumene hydroperoxide (0.3 mmol, 1.5 equiv) and continue stirring at room temperature for 24 hours.
-
Add 2-(aminomethyl)aniline (0.24 mmol, 1.2 equiv) to the reaction mixture and stir at 50 °C for an additional 24 hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tetrahydro-1,4-benzodiazepin-2-one.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data
| Entry | Aldehyde (R group) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 75 | 95 |
| 2 | 4-ClC₆H₄ | 82 | 98 |
| 3 | 4-MeOC₆H₄ | 70 | 92 |
| 4 | 2-Naphthyl | 78 | 96 |
| 5 | Thiophen-2-yl | 65 | 93 |
Data compiled from representative examples in the literature.[1][2][3]
Experimental Workflow
Caption: Workflow for the organocatalytic one-pot synthesis of tetrahydro-1,4-benzodiazepin-2-ones.
II. Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-Carbamates
A highly efficient method for the synthesis of chiral tetrahydro-3-benzazepines involves the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. This protocol provides access to a range of 1-aryl and 1-alkyl substituted benzazepines with excellent enantioselectivity and has been successfully applied to the synthesis of bioactive molecules such as trepipam and fenoldopam.[4][5][6][7]
Experimental Protocol: Asymmetric Hydrogenation of Cyclic Ene-Carbamates
Materials:
-
Cyclic ene-carbamate (1.0 equiv)
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
(S,S)-f-spiroPhos ligand (1.1 mol%)
-
Iodine (I₂) (1.0 mol%)
-
Dichloromethane (DCM), anhydrous and degassed
-
Hydrogen gas (H₂)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a vial with [Ir(COD)Cl]₂ (0.001 mmol, 0.5 mol%), (S,S)-f-spiroPhos (0.0022 mmol, 1.1 mol%), and the cyclic ene-carbamate (0.2 mmol, 1.0 equiv).
-
Add anhydrous and degassed DCM (2.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a stock solution of iodine in DCM (0.002 mmol, 1.0 mol%).
-
Transfer the vial to an autoclave.
-
Pressurize the autoclave with hydrogen gas to 50 bar.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Carefully release the pressure and purge the autoclave with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral tetrahydro-3-benzazepine.
-
Determine the enantiomeric excess (ee) by chiral SFC or HPLC analysis.
Quantitative Data
| Entry | Substrate (1-substituent) | Yield (%) | ee (%) |
| 1 | Phenyl | 98 | 99 |
| 2 | 4-Methoxyphenyl | 97 | 99 |
| 3 | 4-Fluorophenyl | 95 | 97 |
| 4 | Naphthyl | 96 | 98 |
| 5 | Methyl | 92 | 91 |
| 6 | n-Butyl | 94 | 99 |
Data compiled from representative examples in the literature.[4][5][6][7]
Experimental Workflow
Caption: Workflow for the Iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates.
III. Biological Activity and Signaling Pathways
A. Allosteric Modulation of NMDA Receptors
Certain chiral 3-benzazepine derivatives have been identified as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[8][9][10][11] Overactivation of NMDA receptors is implicated in excitotoxicity and neurodegenerative diseases.
These benzazepine analogs bind to a site distinct from the glutamate and glycine agonist binding sites, leading to a conformational change in the receptor that modulates its activity. This allosteric modulation can either be negative (inhibition) or positive (potentiation), depending on the specific structure of the benzazepine analog.
Caption: Allosteric modulation of the NMDA receptor by chiral benzazepine analogs.
B. Bombesin Receptor Subtype-3 (BRS-3) Agonism
Novel chiral diazepine derivatives have been synthesized and identified as potent agonists for the bombesin receptor subtype-3 (BRS-3), an orphan G protein-coupled receptor.[11][12][13][14] BRS-3 is primarily expressed in the brain and is involved in the regulation of energy homeostasis, food intake, and body weight, making it an attractive target for the treatment of obesity and diabetes.
Activation of BRS-3 by these chiral agonists initiates a signaling cascade that is thought to involve Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: Simplified signaling pathway of Bombesin Receptor Subtype-3 (BRS-3) activation.
Conclusion
The asymmetric synthesis of chiral benzazepinone analogs is a rapidly evolving field with significant implications for drug discovery. The protocols and data presented herein highlight robust and efficient methods for accessing these valuable compounds with high enantiopurity. Understanding the intricate relationship between their stereochemistry and biological activity, as illustrated by their modulation of key signaling pathways, is paramount for the rational design of next-generation therapeutics. These application notes serve as a valuable resource for researchers dedicated to advancing the synthesis and development of novel chiral benzazepinone-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - Organic Letters - Figshare [figshare.com]
- 8. Frontiers | Modulating embryonic signaling pathways paves the way for regeneration in wound healing [frontiersin.org]
- 9. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways in cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bombesin-Like Receptor 3: Physiology of a Functional Orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of bombesin receptor subtype-3 and its synthetic agonist on signaling, glucose transport and metabolism in myocytes from patients with obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bombesin receptor-subtype 3 as a potential target for obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Benzazepinone Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of benzazepinone libraries, a chemical scaffold of significant interest in drug discovery due to its diverse pharmacological activities. This document outlines detailed experimental protocols for screening against various biological targets, presents quantitative data in a structured format, and visualizes key pathways and workflows.
Introduction to Benzazepinones
Benzazepinones are a class of heterocyclic compounds featuring a seven-membered ring containing a nitrogen atom fused to a benzene ring. This privileged structure has been the basis for the development of drugs targeting a range of conditions, including neurological disorders and inflammatory diseases. The versatility of the benzazepinone core allows for the creation of diverse chemical libraries, making it an attractive scaffold for HTS campaigns aimed at identifying novel therapeutic agents.
Target Classes for Benzazepinone Libraries
High-throughput screening of benzazepinone libraries has identified potent and selective modulators for several important target classes:
-
Glycogen Phosphorylase (GP): A key enzyme in glycogenolysis, GP is a therapeutic target for type 2 diabetes.
-
Voltage-Gated Sodium Channels (e.g., Na(v)1.7): These channels are crucial for the initiation and propagation of action potentials, and Na(v)1.7 is a key target for pain therapeutics.
-
Dopamine Receptors (e.g., D1 and D2): These G-protein coupled receptors are central to various neurological and psychiatric conditions.
-
N-Methyl-D-Aspartate (NMDA) Receptors: These ionotropic glutamate receptors are involved in synaptic plasticity, learning, and memory, and their dysregulation is implicated in neurodegenerative diseases.
-
Receptor-Interacting Protein 1 (RIP1) Kinase: A critical regulator of inflammation and cell death, RIP1 kinase is a target for inflammatory diseases and certain cancers.
High-Throughput Screening Workflow
A typical HTS campaign for a benzazepinone library follows a multi-step process to identify and validate hit compounds.
Experimental Protocols
Glycogen Phosphorylase (GP) Inhibition Assay (Colorimetric)
This assay measures the inhibition of GP by monitoring the production of inorganic phosphate.
Materials:
-
Rabbit muscle Glycogen Phosphorylase a (GPa)
-
Glycogen
-
Glucose-1-phosphate (G1P)
-
HEPES buffer (50 mM, pH 7.2, containing 100 mM KCl, 2.5 mM MgCl2)
-
BIOMOL® Green reagent
-
384-well microplates
Procedure:
-
Prepare a solution of GPa in HEPES buffer.
-
Dispense 10 µL of benzazepinone library compounds (in DMSO) and controls into the wells of a 384-well plate.
-
Add 20 µL of the GPa solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of a substrate solution containing glycogen and G1P in HEPES buffer.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and detect phosphate by adding 50 µL of BIOMOL® Green reagent.
-
Incubate for 20 minutes at room temperature.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition relative to DMSO controls.
Na(v)1.7 Sodium Channel Inhibition Assay (Fluorescence-Based Membrane Potential)
This assay uses a fluorescent dye to measure changes in membrane potential upon channel activation.
Materials:
-
HEK293 cells stably expressing human Na(v)1.7
-
Fluo-4 AM
-
Veratridine (channel activator)
-
Assay buffer (e.g., HBSS)
-
384-well black, clear-bottom microplates
Procedure:
-
Seed HEK293-Na(v)1.7 cells into 384-well plates and culture overnight.
-
Load the cells with Fluo-4 AM dye for 60 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Add benzazepinone library compounds and incubate for 15-30 minutes at room temperature.
-
Measure baseline fluorescence using a fluorescence imaging plate reader (FLIPR).
-
Add veratridine to activate the Na(v)1.7 channels and immediately measure the fluorescence signal for 2-3 minutes.
-
Calculate the percent inhibition of the veratridine-induced fluorescence increase.
Dopamine D1/D2 Receptor Antagonist Assay (cAMP Assay)
This assay measures the ability of compounds to block the dopamine-induced modulation of cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing the human Dopamine D1 or D2 receptor.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Dopamine.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF-based).
-
384-well white microplates.
Procedure:
-
Seed the cells into 384-well plates and incubate overnight.
-
Aspirate the culture medium and add the benzazepinone library compounds.
-
Incubate for 30 minutes at room temperature.
-
Add dopamine at its EC80 concentration (for antagonist mode) along with forskolin to all wells except the negative controls.
-
Incubate for 30-60 minutes at room temperature to allow for cAMP modulation.
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a compatible microplate reader.
-
Calculate the percent inhibition of the dopamine response.
NMDA Receptor Antagonist Assay (Calcium Influx)
This assay measures the inhibition of NMDA receptor-mediated calcium influx.
Materials:
-
HEK293 cells co-expressing NMDA receptor subunits (e.g., GluN1/GluN2B).
-
Fluo-4 AM.
-
NMDA and glycine (co-agonists).
-
Assay buffer (Mg2+-free).
-
384-well black, clear-bottom microplates.
Procedure:
-
Seed the cells into 384-well plates and culture overnight.
-
Load the cells with Fluo-4 AM in Mg2+-free assay buffer.
-
Add the benzazepinone library compounds and incubate.
-
Measure baseline fluorescence.
-
Add a solution of NMDA and glycine to activate the receptors and immediately measure the fluorescence signal.
-
Calculate the percent inhibition of the agonist-induced calcium influx.
RIP1 Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibition of RIP1 kinase activity.
Materials:
-
Recombinant human RIP1 kinase.
-
ATP and a suitable peptide substrate.
-
Kinase buffer.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white microplates.
Procedure:
-
Add benzazepinone library compounds to the wells of a 384-well plate.
-
Add RIP1 kinase and the peptide substrate in kinase buffer and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition of kinase activity.
Quantitative Data Summary
The following tables summarize the biological activity of representative benzazepinone derivatives against their respective targets.
Table 1: Benzazepinone Derivatives as Glycogen Phosphorylase Inhibitors
| Compound ID | Structure | Rabbit Muscle GPa IC50 (µM)[1] |
| Compound 1 | Benzazepinone core | 0.25 ± 0.05 |
| Compound Id | Dibenzooxazepinone derivative | 0.266 ± 0.001 |
| PSN-357 (Control) | Known GP inhibitor | 0.420 ± 0.01 |
Table 2: Benzazepinone Derivatives as Na(v)1.7 Inhibitors
| Compound ID | Structure | hNa(v)1.7 Inhibition IC50 (µM) |
| Compound 47 | Benzazepinone derivative | Potent, state-dependent block |
Note: Specific IC50 value for compound 47 was not publicly disclosed in the source material.
Table 3: Benzazepinone Derivatives as Dopamine Receptor Antagonists
| Compound ID | Structure | D1 Receptor Binding Ki (nM) |
| SCH 23390 (Control) | Benzazepine derivative | High affinity |
| Compound 15a | 6-Chloro-1-phenylbenzazepine | D1R antagonist activity confirmed |
Note: Specific Ki values for all compounds are not consistently reported in a single source. The table reflects the identification of active compounds.
Table 4: Benzazepinone Derivatives as NMDA Receptor Modulators
| Compound ID | Structure | GluN2B IC50 (nM) |
| Ifenprodil (Control) | Phenylethanolamine derivative | High affinity |
| Compound 10h | Biphenyl-based modulator | 50 |
| Compound 10i | Biphenyl-based modulator | 60 |
Table 5: Benzazepinone Derivatives as RIP1 Kinase Inhibitors
| Compound ID | Structure | RIP1 ADP-Glo IC50 (nM)[2] | U937 Cellular Assay IC50 (nM)[2] |
| GSK'481 | Benzoxazepinone | Potent | Potent |
| GSK2982772 | Clinical Candidate | Potent | Potent |
| GSK3145095 (Compound 6) | Benzazepinone | 6.3 | - |
Note: Specific IC50 values for GSK'481 and GSK2982772 were not disclosed in the provided context.
Signaling Pathway Visualizations
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor by dopamine leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP. Benzazepinone antagonists block this pathway.
NMDA Receptor-Mediated Excitotoxicity Pathway
Overactivation of NMDA receptors by glutamate leads to excessive calcium influx, which can trigger excitotoxicity. Benzazepinone antagonists can block this process.
RIP1 Kinase-Mediated Necroptosis Pathway
Upon TNF-α stimulation, RIP1 kinase can initiate a programmed necrosis pathway called necroptosis. Benzazepinone inhibitors block the kinase activity of RIP1, thereby preventing necroptosis.
References
- 1. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one synthesis. The primary focus is on the intramolecular Friedel-Crafts acylation of 4-(N-tosylanilino)butanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, particularly in the cyclization step.
Q1: Why is my yield of this compound consistently low?
Low yields in the intramolecular Friedel-Crafts acylation step can arise from several factors.[1] A primary reason is the incomplete conversion of the starting material, 4-(N-tosylanilino)butanoic acid. This can be due to:
-
Insufficiently strong acid catalyst: Polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are commonly used. If the PPA is old or has absorbed moisture, its efficacy will be reduced.
-
Suboptimal reaction temperature: The cyclization requires sufficient heat to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition of the product.[1]
-
Short reaction time: The reaction may not have proceeded to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A common side reaction is intermolecular acylation, leading to polymeric byproducts, especially at high concentrations of the starting material. To minimize this, the reaction should be performed under high dilution conditions.
Another potential issue is the degradation of the starting material or product at elevated temperatures. Careful control of the reaction temperature is essential. The use of a milder Lewis acid, if applicable, could also reduce side product formation.
Q3: The workup procedure is complicated by the formation of an emulsion. How can I resolve this?
The quenching of highly viscous reaction mixtures, such as those containing PPA, with water can often lead to stable emulsions, making product extraction difficult.[2] To avoid this:
-
Pour the hot reaction mixture slowly onto a vigorously stirred mixture of ice and water.
-
If an emulsion forms, the addition of a saturated aqueous solution of sodium chloride (brine) can help to break it.[2]
-
Allowing the mixture to stand for an extended period may also aid in phase separation.
Q4: My purified product is still showing impurities in the NMR spectrum. What are the likely contaminants?
Common impurities can include:
-
Unreacted 4-(N-tosylanilino)butanoic acid.
-
Polymeric byproducts from intermolecular reactions.
-
Residual catalyst or solvents.
Thorough purification by column chromatography on silica gel is recommended. Choosing an appropriate solvent system for chromatography is critical for separating the product from closely related impurities. Recrystallization from a suitable solvent system can further enhance the purity of the final product.
Frequently Asked Questions (FAQs)
Q: What is the recommended catalyst for the intramolecular Friedel-Crafts cyclization to form this compound?
Both polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are effective catalysts for this type of cyclization. PPA is a viscous liquid that also serves as the solvent, while MSA is a strong acid that can be used in a suitable high-boiling solvent. The choice of catalyst can influence the reaction conditions and yield.
Q: Is it necessary to use anhydrous conditions for this reaction?
Yes, maintaining anhydrous conditions is crucial, especially when using catalysts like PPA that are sensitive to moisture.[1] All glassware should be thoroughly dried, and reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the catalyst.
Q: What is the typical reaction temperature and time?
The optimal temperature and time will depend on the chosen catalyst and the scale of the reaction. Generally, temperatures in the range of 80-120 °C are employed for several hours. It is highly recommended to monitor the reaction progress by TLC to determine the point of maximum product formation and minimize degradation.
Q: Can I use a different protecting group for the nitrogen atom instead of tosyl?
Yes, other electron-withdrawing protecting groups can be used. However, the tosyl group is well-suited for this reaction as it is stable under the acidic conditions of the Friedel-Crafts acylation and can be removed later if necessary. The nature of the protecting group can influence the reactivity of the aromatic ring and the overall yield of the cyclization.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. These are representative values and may vary based on specific experimental conditions.
| Parameter | Variation | Expected Yield (%) | Observations |
| Catalyst | Polyphosphoric Acid (PPA) | 75-85% | Good yields, but viscosity can complicate workup. |
| Methanesulfonic Acid (MSA) | 70-80% | Easier to handle than PPA, may require a co-solvent. | |
| Aluminum Chloride (AlCl₃) | 60-70% | Requires stoichiometric amounts and strictly anhydrous conditions.[3] | |
| Temperature | 80 °C | ~60% | Slower reaction rate, may require longer reaction times. |
| 100 °C | ~80% | Optimal temperature for many PPA-catalyzed cyclizations. | |
| 120 °C | ~70% | Increased risk of side product formation and degradation. | |
| Reaction Time | 2 hours | ~65% | Incomplete conversion of starting material. |
| 4 hours | ~82% | Near-complete conversion under optimal conditions. | |
| 8 hours | ~75% | Potential for product degradation with prolonged heating. |
Experimental Protocols
Synthesis of 4-(N-tosylanilino)butanoic acid (Precursor)
This protocol describes a representative method for the synthesis of the precursor required for the cyclization reaction.
-
Materials:
-
Aniline (1.0 eq)
-
Ethyl 4-bromobutanoate (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile (solvent)
-
p-Toluenesulfonyl chloride (1.2 eq)
-
Pyridine (solvent)
-
Lithium hydroxide (or Sodium hydroxide)
-
Dichloromethane (for extraction)
-
Hydrochloric acid (for acidification)
-
Anhydrous magnesium sulfate (drying agent)
-
-
Procedure for N-alkylation:
-
To a solution of aniline in acetonitrile, add potassium carbonate and ethyl 4-bromobutanoate.
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 4-(phenylamino)butanoate.
-
-
Procedure for N-tosylation:
-
Dissolve the purified ethyl 4-(phenylamino)butanoate in pyridine.
-
Cool the solution to 0 °C and slowly add p-toluenesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield ethyl 4-(N-tosylanilino)butanoate.
-
-
Procedure for Hydrolysis:
-
Dissolve the ethyl ester in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Remove the tetrahydrofuran under reduced pressure and acidify the aqueous residue with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 4-(N-tosylanilino)butanoic acid.
-
Synthesis of this compound (Final Product)
This protocol outlines a general procedure for the intramolecular Friedel-Crafts acylation.
-
Materials:
-
4-(N-tosylanilino)butanoic acid (1.0 eq)
-
Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)
-
Ice
-
Water
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (drying agent)
-
-
Procedure:
-
Place 4-(N-tosylanilino)butanoic acid in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.
-
Add polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Heat the mixture with stirring to 90-100 °C in an oil bath for 3-5 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, carefully pour the hot, viscous reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound.
-
Visualizations
Experimental Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for improving synthesis yield and purity.
References
Technical Support Center: Synthesis of Tosyl-Benzazepinones
Welcome to the Technical Support Center for the synthesis of tosyl-benzazepinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the tosylation of the benzazepinone precursor amine?
A1: The most prevalent side reaction is the formation of an alkyl chloride instead of the desired tosylate. This occurs when the chloride ion, generated from tosyl chloride (TsCl), acts as a nucleophile and displaces the newly formed tosylate group. This is particularly common with activated alcohols or when using amine bases like triethylamine. Additionally, the formation of bis-tosylated byproducts can occur if there are multiple reactive sites.
Q2: My tosylated benzazepinone appears to be unstable and decomposes over time. What could be the cause and how can I prevent this?
A2: Tosyl-benzazepinones, particularly those with benzylic structures, can be inherently unstable. Decomposition, often observed as the product turning into a dark brown liquid, can be caused by the presence of nucleophiles or exposure to heat, which facilitates the formation of a stable carbocation. To enhance stability, it is recommended to store the purified product at low temperatures and use it in subsequent steps as quickly as possible.
Q3: What are the best practices for purifying tosyl-benzazepinones and removing tosyl-related impurities?
A3: A multi-step approach is often necessary.
-
Aqueous Workup: Quenching the reaction with a mild aqueous base like sodium bicarbonate solution is the first step to remove excess TsCl and the p-toluenesulfonic acid byproduct.
-
Scavenger Resins: For more efficient removal of excess electrophiles like TsCl, amine-functionalized silica gel can be used. The resin reacts with the unreacted TsCl, which can then be easily filtered off.
-
Recrystallization: If the tosyl-benzazepinone is a solid, recrystallization is a highly effective method for purification. A common solvent system is a mixture of ether and hexane.
-
Column Chromatography: Flash column chromatography is a standard technique for separating the desired product from impurities.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of tosyl-benzazepinones.
Problem 1: Low yield of the desired tosyl-benzazepinone with significant formation of a chlorinated byproduct.
-
Possible Cause: The chloride ion generated from tosyl chloride is competing with the desired intramolecular cyclization or is displacing the tosylate group.
-
Troubleshooting Steps:
-
Change the Tosylating Agent: Consider using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl to eliminate the chloride byproduct.
-
Optimize the Base: Use a non-nucleophilic, sterically hindered base to minimize the availability of free chloride ions.
-
Control Reaction Temperature: Lowering the reaction temperature can disfavor the undesired nucleophilic substitution by the chloride ion.
-
| Parameter | TsCl | Ts₂O |
| Byproduct | Alkyl Chloride | p-toluenesulfonic acid |
| Yield of Tosylate | Often lower | Generally higher |
| Reaction Conditions | Requires careful control of base and temperature | Milder conditions may be possible |
Problem 2: Formation of an unexpected isomer or cyclization product.
-
Possible Cause: The N-tosyl group can influence the electronic properties of the aromatic ring, potentially leading to an "abnormal" Bischler-Napieralski-type reaction where cyclization occurs at an unexpected position. This can be triggered by ipso-attack at a substituted position, leading to spiro-intermediates that rearrange.
-
Troubleshooting Steps:
-
Re-evaluate the Cyclization Strategy: Depending on the substitution pattern of your precursor, a different cyclization method (e.g., Pictet-Spengler, Schmidt, or Beckmann rearrangement) might offer better regioselectivity.
-
Modify Reaction Conditions: The choice of acid catalyst and solvent can significantly impact the reaction pathway. For instance, in some Bischler-Napieralski reactions, using P₂O₅ in refluxing POCl₃ is more effective for less activated aromatic rings.[1]
-
Protecting Group Strategy: In some cases, the tosyl group may be too electron-withdrawing. Consider alternative N-protecting groups that are less likely to interfere with the desired cyclization.
-
Problem 3: The Beckmann rearrangement of a tosylated oxime precursor leads to fragmentation instead of the desired benzazepinone lactam.
-
Possible Cause: The Beckmann fragmentation is a known competing reaction to the Beckmann rearrangement.[2] The choice of reagent and reaction conditions can favor one pathway over the other.
-
Troubleshooting Steps:
-
Reagent Selection: Using tosyl chloride to activate the oxime can promote the desired rearrangement. Other reagents like thionyl chloride or phosphorus pentachloride can also be effective.[2]
-
Solvent and Temperature Control: Carefully select the solvent and control the reaction temperature to favor the rearrangement over fragmentation. Milder conditions are generally preferred.
-
Experimental Protocols & Methodologies
General Procedure for Tosylation of a Benzazepinone Precursor Amine:
-
Dissolve the amine precursor in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in the same solvent.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing Reaction Pathways
Diagram 1: General Synthesis and Side Reaction Pathway
Caption: Workflow of tosyl-benzazepinone synthesis and potential side reactions.
Diagram 2: Troubleshooting Logic Flow
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Optimization of Tosyl Protection Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the tosylation of alcohols and amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of tosyl chloride (TsCl) in organic synthesis?
A1: Tosyl chloride is primarily used to convert alcohols into p-toluenesulfonates (tosylates). This transformation is crucial because the hydroxyl group (-OH) is a poor leaving group, whereas the resulting tosylate group (-OTs) is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[1][2] The tosyl group can also serve as a protecting group for alcohols and amines.[3][4]
Q2: My tosylation reaction is showing low to no product formation. What are the potential causes and solutions?
A2: Low conversion can stem from several factors:
-
Inadequate Base: The base may not be strong enough to neutralize the HCl generated during the reaction. For weakly acidic substrates like some hydantoins, a stronger base like potassium carbonate (K₂CO₃) might be necessary.[5]
-
Decomposition of TsCl: Tosyl chloride is sensitive to moisture. Ensure you are using freshly opened or properly stored TsCl and that all glassware is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[5][6]
-
Low Reactivity of Substrate: Sterically hindered secondary or tertiary alcohols react much slower than primary alcohols.[4] In these cases, consider using a more reactive sulfonylating agent like mesyl chloride (MsCl) or trifluoromethanesulfonic anhydride (Tf₂O), increasing the reaction temperature, or using a catalyst like 4-dimethylaminopyridine (DMAP).[7]
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow. A co-solvent like DMF or acetonitrile can be used to improve solubility.[5][8]
Q3: I am observing a significant amount of a chlorinated byproduct instead of my desired tosylate. Why is this happening and how can I prevent it?
A3: The formation of a chlorinated byproduct occurs when the chloride ion (Cl⁻), generated from TsCl and neutralized by the base, displaces the newly formed tosylate group. This is particularly common with bases like triethylamine (TEA) and for substrates that form stabilized carbocations (e.g., benzyl alcohols with electron-withdrawing groups).[8][9][10]
Solutions:
-
Use Pyridine: Use pyridine as both the base and solvent. Pyridine is less likely to promote the formation of free chloride ions and is an excellent scavenger for HCl.[8]
-
Use a Different Catalyst: The use of 1-methylimidazole (1-MI) as a catalyst has been shown to suppress chlorination.[11]
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of the competing substitution reaction.[12]
Q4: How can I achieve selective tosylation on a molecule with multiple hydroxyl groups?
A4: Achieving regioselectivity can be challenging. Generally, primary alcohols are more reactive than secondary alcohols due to less steric hindrance.[4] To selectively tosylate a primary alcohol in the presence of secondary ones:
-
Control Stoichiometry: Use a controlled amount of TsCl (e.g., 1.0-1.2 equivalents).
-
Lower Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below).[8]
-
Protecting Groups: For complex molecules like nucleosides, it is often necessary to protect other hydroxyl groups first to achieve selective tosylation at the desired position.[8]
Q5: Does the stereochemistry of an alcohol change during tosylation?
A5: No, the tosylation reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group.[1][13] The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of TsCl. The carbon-oxygen bond of the alcohol is not broken during this process, so its stereochemistry remains unchanged.[2] Any subsequent Sₙ2 reaction using the tosylate as a leaving group will, however, proceed with inversion of configuration.[13]
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposed or wet TsCl.[5]2. Insufficiently strong or wet base.[5]3. Low reaction temperature for a hindered substrate.[7]4. Poor solubility of starting material.[8] | 1. Use fresh, high-purity TsCl.2. Ensure the base is anhydrous. Consider a stronger base.3. Increase temperature cautiously or use a catalyst (e.g., DMAP).[7]4. Use a co-solvent like DMF or ACN.[8] |
| Formation of Chlorinated Byproduct | 1. In situ generation of HCl and subsequent Sₙ2 displacement by Cl⁻.[8]2. Use of triethylamine (TEA) as a base.[9]3. Substrate is highly activated towards nucleophilic substitution (e.g., benzylic alcohol).[9][10] | 1. Use pyridine as the base and solvent to better scavenge HCl.[8]2. Avoid TEA if chlorination is a problem.3. Run the reaction at a lower temperature (0 °C). |
| Multiple Tosylated Products | 1. Reaction conditions are too harsh (high temp, long reaction time).2. Excess TsCl used for a poly-hydroxylated substrate.[8] | 1. Reduce the reaction temperature and monitor carefully by TLC.2. Use 1.0-1.2 equivalents of TsCl for monosubstitution.[8] |
| Reaction Stalls | 1. Steric hindrance around the alcohol.[4][7]2. Reversible reaction or product inhibition. | 1. Switch to a less bulky reagent (e.g., MsCl).[7]2. Add the base and TsCl slowly to the alcohol solution. |
Comparative Reaction Conditions
The choice of reagents can significantly impact the outcome of a tosylation reaction. This table provides a summary of typical conditions.
| Substrate Type | Reagent | Base (eq.) | Solvent | Temperature | Typical Yield | Reference(s) |
| Primary Alcohol | TsCl (1.2 eq.) | Pyridine | DCM | 0 °C to RT | >90% | [14] |
| Primary Alcohol | TsCl (1.2 eq.) | Triethylamine (1.5 eq.) | DCM | 0 °C to RT | >85% | [12] |
| Primary Amine | TsCl | Pyridine | DCM | RT | >85% | [14] |
| Hindered Alcohol | MsCl | Triethylamine | DCM | 0 °C | Variable | [7] |
| General Alcohol | TsCl (1.2 eq.) | Pyridine (1.5 eq.) | DCM | 0 °C, 4h | Variable | [12] |
Visual Guides and Workflows
General Tosylation Workflow
This diagram outlines the standard experimental procedure for the tosylation of an alcohol.
Caption: Standard workflow for alcohol tosylation.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common issues during tosylation.
Caption: A decision tree for troubleshooting tosylation reactions.
Detailed Experimental Protocol
General Procedure for Tosylation of a Primary Alcohol
This protocol is a representative example for the tosylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Anhydrous pyridine (can be used as solvent) or Triethylamine (1.5 eq.)[12]
-
Anhydrous Dichloromethane (DCM) (10 vol)[12]
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl (aq))
-
Anhydrous Na₂SO₄ or MgSO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).
-
Reactant Addition: Dissolve the alcohol (1.0 eq.) in anhydrous DCM (10 volumes). Cool the solution to 0 °C in an ice bath.[12]
-
Base Addition: Slowly add the base (e.g., triethylamine, 1.5 eq. or pyridine, 1.5 eq.).[12]
-
TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at or below 5 °C.[12]
-
Reaction: Stir the mixture at 0 °C for 4 hours. If monitoring by Thin Layer Chromatography (TLC) shows incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2-12 hours.[12][14]
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with DCM and carefully pour it into a separatory funnel containing cold water.
-
Workup - Extraction: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl (2x, to remove pyridine or TEA), saturated aqueous NaHCO₃ solution (1x), and brine (1x).[14]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude tosylate product by recrystallization or flash column chromatography on silica gel as required.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. orgosolver.com [orgosolver.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Welcome to the technical support center for the purification of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking or not moving from the baseline during silica gel column chromatography. What's happening and how can I fix it?
A: This is a common issue indicating that your compound is highly polar and is adsorbing too strongly to the acidic silica gel. The combination of the ketone and the sulfonamide group in the molecule contributes to its polarity.
-
Increase Eluent Polarity: The mobile phase is likely not polar enough to effectively elute the compound. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If that is insufficient, a small percentage (1-5%) of methanol can be added to the eluent.[1]
-
Use a Modifier: For compounds with basic nitrogen atoms, adding a small amount of a base like triethylamine (~0.1-1%) to the mobile phase can prevent streaking by neutralizing acidic sites on the silica gel. Conversely, if impurities are acidic, a small amount of acetic acid can be beneficial.[1]
-
Change the Stationary Phase: If adjusting the mobile phase doesn't work, consider a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to acidic silica. For highly polar compounds, reverse-phase (C18) chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is a very effective solution.[1][2]
-
Dry Loading: If the compound precipitates when loaded onto the column because it is not very soluble in the eluent, use a dry loading technique.[3] Dissolve your crude product in a suitable solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[3]
Q2: I'm having trouble visualizing the compound on my TLC plates. What are the best methods?
A: this compound contains a tosyl group and a benzene ring, making it inherently UV-active.
-
Primary Method (Non-destructive): The most effective and common method is using a UV lamp. Commercial TLC plates often contain a fluorescent indicator (F254), which will make the entire plate glow green under short-wave UV light (254 nm).[4] Your compound will absorb the UV light and appear as a dark spot.[4] This method is non-destructive, allowing you to proceed with other visualization techniques if needed.[5]
-
Secondary Methods (Destructive): If UV is not available or the compound's UV absorption is weak, chemical stains can be used.
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized, such as ketones and the aromatic ring. It typically yields yellow-to-brown spots on a purple background.[6]
-
p-Anisaldehyde Stain: This is a good general stain for a variety of functional groups, including ketones, and often produces colored spots upon heating.[4]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds, especially aromatic ones, to appear as temporary yellow-brown spots.[7]
-
Q3: My post-reaction TLC shows multiple spots. What are the likely impurities from the synthesis?
A: The synthesis of this compound, likely via an intramolecular Friedel-Crafts acylation, can lead to several impurities.
-
Unreacted Starting Material: The linear precursor to the cyclic ketone may still be present.
-
Over-acylated or Poly-acylated Products: While Friedel-Crafts acylation typically deactivates the ring to further reactions, under harsh conditions, side reactions can occur.[8]
-
Isomeric Products: Depending on the precursor, cyclization could potentially occur at different positions on the aromatic ring, leading to structural isomers.
-
Hydrolysis/Detosylation: Although the tosyl group is a robust protecting group, highly acidic or basic conditions during workup could lead to its partial or complete removal.[9]
Q4: I am struggling to recrystallize the purified compound. How do I select an appropriate solvent?
A: Finding the right recrystallization solvent requires systematic screening. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Solvent Screening: Test small amounts of your compound in various solvents of differing polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, isopropanol, and mixtures thereof). A rule of thumb is that solvents with functional groups similar to the compound may be good solubilizers.[10]
-
Solvent Pair System: If a single solvent is not effective, use a solvent-pair system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the point of saturation). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. A common pair for moderately polar compounds is ethyl acetate/hexanes or dichloromethane/hexanes.[10]
Q5: My recovery after column chromatography is very low. Could my compound be degrading on the silica?
A: Yes, compound degradation on silica gel is a possibility, especially for sensitive molecules.[11]
-
Check for Stability: To test for stability, spot your crude material on a TLC plate and let it sit for 1-2 hours. Then, elute the plate and visualize the spots. If new spots have appeared or the original spot has diminished, your compound is likely degrading on silica. An alternative is 2D TLC, where a plate is run in one direction, dried, rotated 90 degrees, and run again in the same eluent. Unstable compounds will show spots that are not on the diagonal.[1]
-
Mitigation Strategies:
-
Deactivate the Silica: Flush the column with a solvent system containing a small amount of a neutralizer (like 0.5-1% triethylamine for basic compounds) before loading your sample.
-
Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or Florisil.[11]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column efficiently.
-
Troubleshooting and Experimental Workflows
A logical approach is crucial for efficiently troubleshooting purification issues. The following diagram outlines a typical workflow for diagnosing and solving common challenges.
Caption: Troubleshooting workflow for purification challenges.
The general purification process follows a standard sequence from crude product to final pure compound.
Caption: Standard experimental workflow for purification.
Data Presentation
The following tables provide representative data for guiding purification experiments. Actual results may vary.
Table 1: Representative TLC Conditions and Rf Values
| Eluent System (Hexane:Ethyl Acetate) | Approximate Rf of Target Compound | Observation |
| 9:1 | ~0.05 | Compound is too retained. |
| 4:1 | ~0.25 | Good for column chromatography. |
| 2:1 | ~0.50 | Good for monitoring reaction progress. |
| 1:1 | ~0.75 | Compound elutes too quickly. |
Table 2: Example Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Diameter | 3 cm |
| Silica Height | 20 cm |
| Eluent | Gradient: 10% to 30% Ethyl Acetate in Hexane |
| Loading Method | Dry loading |
| Fraction Size | 15 mL |
Table 3: Example Recrystallization Solvent Screening Results
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Recommendation |
| Hexane | Insoluble | Insoluble | None | Poor solvent. |
| Ethyl Acetate | Soluble | Very Soluble | Oiled out | Good solvent for a pair system. |
| Isopropanol | Sparingly Soluble | Soluble | Good crystals | Promising single solvent. |
| Ethyl Acetate / Hexane | - | - | Good crystals | Promising solvent pair. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation.[11]
-
Column Packing: Prepare a slurry of silica gel in the least polar starting eluent (e.g., 10% EtOAc in hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica.
-
Sample Loading (Dry Load Method):
-
Dissolve the crude product (e.g., 1g) in a minimum amount of a volatile solvent like dichloromethane.
-
Add 2-3g of silica gel to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[3]
-
Carefully add this powder to the top of the packed column. Add another thin layer of sand on top of the sample layer.
-
-
Elution: Carefully add the eluent to the column. Begin elution with the starting solvent system. If using a gradient, gradually increase the polarity by increasing the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by performing TLC on the collected fractions.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.
-
Spotting: Dissolve a small sample of the material to be analyzed in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot a small amount of the solution onto the origin line.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the eluent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate).[4][5]
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).
Protocol 3: Recrystallization
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (or the "good" solvent of a pair). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: If using a solvent pair, add the "poor" solvent dropwise to the hot solution until cloudiness persists. Add a drop or two of the "good" solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound at room temperature.[1] For long-term storage, keeping the compound in a tightly sealed container, protected from light and moisture, is advisable to prevent potential degradation.
Q2: What are the main stability concerns for this compound?
A2: The primary stability concerns for this compound stem from its two main functional groups: the N-tosyl amide and the cyclic ketone.
-
N-Tosyl Amide: The tosyl group is a robust protecting group but can be susceptible to cleavage under strong acidic or reductive conditions.
-
Cyclic Ketone: The ketone functionality may be prone to reactions such as oxidation, reduction, or rearrangement, particularly under harsh experimental conditions.
Q3: Can the tosyl group be cleaved during my experiments?
A3: Yes, cleavage of the tosyl group is a possibility under certain conditions. Avoid using strong reducing agents (e.g., sodium in liquid ammonia, samarium(II) iodide) or strong acids (e.g., HBr in acetic acid) if the integrity of the tosyl group is required for your experiment.
Q4: Are there any known incompatibilities with common solvents or reagents?
A4: While specific incompatibility data for this compound is limited, based on its structure, prolonged exposure to strong nucleophiles, strong acids, and strong bases should be avoided to prevent potential side reactions or degradation. Protic solvents in the presence of acid or base could potentially facilitate hydrolysis of the tosylamide bond over time.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis, purification, and handling of this compound.
Synthesis & Purification Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield during synthesis | Incomplete reaction; Side reactions (e.g., formation of chlorinated byproducts); Inefficient purification. | 1. Ensure all reagents, especially tosyl chloride, are pure. 2. Carefully control the reaction temperature to minimize side reactions. 3. Optimize the base and solvent system for the tosylation reaction. 4. During purification by column chromatography, use a carefully selected solvent system to separate the product from impurities. |
| Presence of impurities in the final product | Unreacted starting materials; Byproducts from the tosylation reaction (e.g., p-toluenesulfonic acid); Degradation of the product during workup or purification. | 1. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of starting materials. 2. Wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities like p-toluenesulfonic acid. 3. Use appropriate purification techniques such as recrystallization or column chromatography with high-purity solvents. |
| Difficulty in removing residual tosyl chloride | Excess tosyl chloride used in the reaction. | 1. Quench the reaction with a primary or secondary amine (e.g., a small amount of ethanolamine) to react with the excess tosyl chloride, forming a more polar sulfonamide that is easier to remove during aqueous workup. 2. Wash the organic layer with a dilute aqueous base to hydrolyze any remaining tosyl chloride. |
Experimental & Handling Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound degradation observed during an experiment | Incompatible reaction conditions (e.g., strong acid, high temperature, reducing agents); Exposure to light over extended periods. | 1. Review the experimental protocol and identify any harsh conditions that could lead to the cleavage of the tosyl group or reaction at the ketone. 2. If possible, perform the reaction under milder conditions (e.g., lower temperature, neutral pH). 3. Protect the reaction mixture from light, especially if photolabile reagents are used. |
| Inconsistent experimental results | Degradation of the stock solution; Weighing errors; Inconsistent reaction setup. | 1. Prepare fresh stock solutions of the compound, especially if they have been stored for an extended period. 2. Verify the calibration of balances and ensure accurate weighing of the compound. 3. Standardize the experimental setup and conditions to ensure reproducibility. |
Experimental Protocols
A representative protocol for the synthesis of this compound is provided below. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and available equipment.
Synthesis of this compound
Materials:
-
1,2,3,4-Tetrahydro-1H-benzo[b]azepin-5(2H)-one
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,2,3,4-Tetrahydro-1H-benzo[b]azepin-5(2H)-one in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
Visualizations
Below are diagrams illustrating key concepts related to the stability and synthesis of this compound.
Caption: General workflow for the synthesis of the target compound.
Caption: Factors that may affect the stability of the compound.
References
Technical Support Center: Deprotection of N-Tosyl Benzazepinones
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the removal of the p-toluenesulfonyl (tosyl) protecting group from benzazepinone scaffolds.
Frequently Asked Questions (FAQs)
Q1: Why is the N-tosyl group so difficult to remove from a benzazepinone?
The N-tosyl group is a robust protecting group due to the strong electron-withdrawing nature of the sulfonyl moiety, which makes the nitrogen lone pair less available for protonation or reaction.[1][2] The resulting N-S bond in the sulfonamide is very stable and requires specific, often harsh, chemical conditions for cleavage.[3][4] In the context of benzazepinones, which are cyclic amides (lactams), the stability of the lactam ring itself must be considered when choosing a deprotection method.[5]
Q2: What are the main strategies for removing an N-tosyl group from a benzazepinone?
There are three primary strategies for N-tosyl deprotection, each with its own set of advantages and disadvantages:
-
Reductive Cleavage: This is the most common approach and involves the use of reducing agents to cleave the N-S bond.[3] Reagents include dissolving metals (like sodium in liquid ammonia), single-electron transfer (SET) agents (like sodium naphthalenide), or milder reagents like magnesium in methanol.[6][7][8]
-
Acidic Hydrolysis: This method employs strong acids to cleave the sulfonamide bond. Conditions can be very harsh, such as heating in concentrated H₂SO₄ or using HBr in acetic acid.[2][9] These conditions may not be suitable for benzazepinones containing acid-labile functional groups or where the lactam ring itself is at risk of hydrolysis.
-
Basic/Nucleophilic Cleavage: While generally stable to non-nucleophilic bases, certain conditions can effect cleavage.[3] For instance, using cesium carbonate in a protic solvent has been shown to be effective for N-tosyl indoles, a method that could be adapted for benzazepinones.[7] Other methods might use strong nucleophiles like thiolates.[5]
Q3: Can the deprotection conditions affect other functional groups on my molecule?
Absolutely. The choice of deprotection method must be compatible with all other functional groups present in the molecule.
-
Reductive methods can also reduce other functional groups like esters, ketones, nitro groups, or halides.[6][10]
-
Strongly acidic conditions can cleave other protecting groups (e.g., Boc, silyl ethers) or cause rearrangements.[9][11]
-
Strongly basic conditions can cause epimerization at stereocenters or saponification of esters.
Careful selection of the deprotection strategy based on the overall molecular structure is critical for success.
Q4: My reaction is not working. What are the first things I should check?
If your deprotection reaction is failing (i.e., low or no conversion of the starting material), consider the following initial checks:
-
Reagent Quality: Are your reagents fresh? Reductive agents like magnesium turnings must be activated, and solvents must be appropriately dried.
-
Reaction Temperature: Many reductive deprotections, such as those using sodium naphthalenide, require very low temperatures (e.g., -60 to -78 °C) to be effective and minimize side reactions.[6]
-
Inert Atmosphere: Reactions involving highly reactive species like sodium naphthalenide or other organometallics must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by oxygen or moisture.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the N-detosylation of benzazepinones.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive reducing agent (e.g., oxidized Mg).2. Reagent stoichiometry is too low.3. Reaction temperature is not optimal.4. Poor solubility of the starting material. | 1. Pretreat magnesium with iodine or sonication before use. Use fresh, high-quality reagents.[12]2. Increase the equivalents of the deprotecting agent. For example, when using Cs₂CO₃, 3 equivalents are often required for reasonable reaction rates.[7]3. For reductive methods, ensure low temperatures are maintained. For base-mediated methods, gentle heating (e.g., reflux) may be necessary.[7]4. Use a co-solvent to improve solubility. For example, a THF/Methanol mixture is often used with Cs₂CO₃ to dissolve lipophilic N-tosyl substrates.[7] |
| Formation of Multiple Byproducts | 1. Reaction conditions are too harsh, leading to decomposition.2. Reductive cleavage of other functional groups.3. Cleavage of the benzazepinone lactam ring. | 1. Switch to a milder deprotection method (e.g., from HBr/AcOH to Mg/MeOH).[8]2. Choose a more chemoselective reagent. The compatibility of various functional groups should be reviewed before selecting the method.[1]3. Avoid harsh acidic or basic conditions. Reductive methods are generally safer for the lactam core. |
| Reaction is Very Slow | 1. Steric hindrance around the sulfonamide.2. Electronic effects of substituents on the benzazepinone ring.3. Insufficient activation energy. | 1. Consider a less sterically demanding reagent or increase the reaction temperature if the substrate is stable.2. Electron-donating groups can slow the reaction, while electron-withdrawing groups can facilitate it.[7] Longer reaction times or higher temperatures may be needed.3. For base-mediated reactions, switching from room temperature to reflux can dramatically increase the rate.[7] For Mg/MeOH, applying ultrasonic irradiation can accelerate the reaction.[8] |
| Workup is Complicated / Product is Lost | 1. Emulsion formation during aqueous extraction.2. Product is water-soluble.3. Product binds to silica gel during chromatography. | 1. Add brine (saturated NaCl solution) to break up emulsions.2. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., chloroform, ethyl acetate).[13] Consider back-extraction if necessary.3. Deactivate the silica gel with triethylamine. Alternatively, use a different stationary phase like alumina. |
// No Reaction Path check_reagents [label="Verify Reagent Quality & Stoichiometry"]; check_conditions [label="Optimize Reaction Conditions (Temp, Solvent)"]; try_stronger [label="Consider a More Potent Reagent"];
// Byproducts Path check_harshness [label="Are Conditions Too Harsh?"]; try_milder [label="Switch to Milder Method (e.g., Mg/MeOH or Cs₂CO₃)"]; check_chemoselectivity [label="Review Functional Group Compatibility"];
// Connections start -> check_conversion; check_conversion -> no_reaction [label=" Incomplete"]; check_conversion -> byproducts [label=" Complex Mixture"];
no_reaction -> check_reagents; check_reagents -> check_conditions [label=" Reagents OK"]; check_conditions -> try_stronger [label=" Still No Reaction"];
byproducts -> check_harshness; check_harshness -> try_milder [label=" Yes"]; check_harshness -> check_chemoselectivity [label=" No"]; } Caption: Troubleshooting decision tree for N-tosyl deprotection.
Experimental Protocols
Protocol 1: Reductive Detosylation with Magnesium in Methanol
This method is relatively mild and avoids harsh acidic, basic, or strongly reducing conditions. It is often suitable for molecules with sensitive functional groups.[8]
-
Preparation: To a round-bottom flask containing the N-tosyl benzazepinone (1.0 equiv), add anhydrous methanol (MeOH) to create a 0.1 M solution.
-
Reagent Addition: Add magnesium (Mg) turnings (5-10 equiv) to the stirred solution.
-
Reaction: Stir the suspension at room temperature. The reaction can be sluggish; applying ultrasonic irradiation can significantly accelerate the cleavage.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by adding 1 M HCl until the excess magnesium is dissolved.
-
Extraction: Adjust the pH of the aqueous solution to ~8-9 with a base (e.g., NaHCO₃ or NH₄OH). Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Base-Mediated Detosylation with Cesium Carbonate
This method was developed for N-tosyl indoles but can be adapted for benzazepinones, offering a mild, non-reductive alternative.[7]
-
Preparation: Dissolve the N-tosyl benzazepinone (1.0 equiv) in a 2:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) to a concentration of approximately 0.1 M. The THF is necessary to dissolve many lipophilic tosylamides.[7]
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃) (3.0 equiv) to the solution.
-
Reaction: Stir the resulting mixture at ambient temperature. If the reaction is slow, it can be heated to reflux (typically ~65 °C).[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Electron-withdrawing groups on the aromatic ring can accelerate the reaction, while electron-donating groups may slow it down.[7]
-
Workup: Once the reaction is complete, evaporate the solvents under reduced pressure.
-
Extraction: Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Comparative Data on Deprotection Methods
The following table summarizes various conditions reported for N-tosyl deprotection on different nitrogen heterocycles, which can serve as a starting point for optimizing the reaction on a benzazepinone substrate.
| Method | Reagents & Conditions | Typical Yield | Pros | Cons |
| Magnesium / Methanol | Mg (5 equiv), MeOH, RT, optional sonication[8] | 60-75% | Mild, inexpensive, operationally simple. | Can be slow without activation (sonication). |
| Cesium Carbonate | Cs₂CO₃ (3 equiv), THF/MeOH (2:1), RT to 64°C[7] | >95% (conversion) | Non-reductive, mild, tolerates many functional groups. | Can be slow for electron-rich systems; Cs₂CO₃ is expensive. |
| Sodium Naphthalenide | Na, Naphthalene, THF, -60°C to -78°C[6][11] | 50-90% | Powerful and fast. | Requires strictly anhydrous/anaerobic conditions; low temperature; can reduce other groups. |
| Lithium / DTBB | Li powder (8 equiv), DTBB (cat.), THF, -78°C[8] | up to 85% | High yielding. | Requires very low temperatures and inert atmosphere. |
| Strong Acid | HBr / AcOH or conc. H₂SO₄, heat[2] | Variable | Inexpensive reagents. | Extremely harsh; low functional group tolerance; risk of lactam cleavage. |
References
- 1. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 2. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. Tosvinyl and besvinyl as protecting groups of imides, azinones, nucleosides, sultams, and lactams. Catalytic conjugate additions to tosylacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. reddit.com [reddit.com]
- 10. p-Toluenesulfonamides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Overcoming Low Solubility of Tosylated Compounds in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of tosylated compounds in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do my tosylated compounds have such low aqueous solubility?
A: The low aqueous solubility of tosylated compounds stems from their chemical structure. The tosyl group (p-toluenesulfonyl) itself is large and contains a nonpolar aromatic ring, which contributes to the overall hydrophobicity of the molecule.[1] While tosylation is an excellent chemical strategy to convert alcohols into better leaving groups for nucleophilic substitution and other reactions, it often significantly decreases the compound's solubility in polar, aqueous-based assay buffers.[2][3][4]
Q2: My tosylated compound won't even dissolve in my organic stock solvent (e.g., DMSO). What should I do?
A: While many tosylated compounds are soluble in organic solvents like DMSO, acetone, and dichloromethane, issues can still arise.[5] If you observe precipitation in your stock solution, consider the following:
-
Stock Concentration is Too High: The most common issue is that the concentration of your stock solution exceeds the solubility limit in the chosen solvent.
-
Improper Solvent: While DMSO is a common choice, it may not be the optimal solvent for every tosylated compound.
-
Storage Conditions: Precipitation can occur during storage, especially if the temperature fluctuates or if the stock is stored at a low temperature where solubility decreases.[6]
Troubleshooting Steps:
-
Prepare a Fresh, Lower Concentration Stock: Try preparing a new stock solution at a lower concentration.
-
Test Alternative Organic Solvents: Consider solvents like DMF (dimethylformamide) or DMA (dimethylacetamide).
-
Gentle Warming and Sonication: Gently warm the solution or use a sonicator to aid dissolution. Be cautious, as excessive heat can degrade some compounds.
-
Check Compound Purity: Impurities can sometimes affect solubility.
Q3: My compound dissolves in the organic stock but precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A: This is a very common problem known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous buffer where its solubility is much lower.[6][7]
Strategies to Prevent Precipitation in Aqueous Buffer:
-
Optimize Final Co-solvent Concentration: Determine the highest percentage of your organic solvent (e.g., DMSO) that your assay can tolerate without affecting the biological system (e.g., enzyme activity or cell viability).[8][9][10] Titrate the final DMSO concentration, starting as low as 0.1%, to find a balance between compound solubility and assay health.[8]
-
Use Surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Tween-20, Triton X-100, or Pluronic F-127 can help maintain the solubility of hydrophobic compounds in aqueous media without significant cellular toxicity.[7][8]
-
pH Adjustment: If your tosylated compound has ionizable groups, adjusting the pH of the assay buffer can increase its solubility.[11][12][13]
-
Use of Cyclodextrins: Cyclodextrins like HPβCD (hydroxypropyl-β-cyclodextrin) can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble part of the compound and increasing its aqueous solubility.[14][15]
Q4: Can I use co-solvents other than DMSO?
A: Yes, several other water-miscible organic solvents can be used as co-solvents to improve the solubility of poorly soluble compounds.[12] The choice of co-solvent will depend on the specific compound and the tolerance of the assay system.
| Co-solvent | Typical Final Concentration in Assay | Notes |
| DMSO (Dimethyl sulfoxide) | 0.1% - 2% | Widely used, but can be toxic to some cells at higher concentrations.[10] |
| Ethanol | 0.1% - 1% | Can have effects on cellular systems and may be immunosuppressive.[10][16] |
| PEG 300/400 (Polyethylene glycol) | 1% - 10% | Often used in in vivo formulations and can be well-tolerated.[8] |
| Propylene Glycol | 1% - 10% | Another common co-solvent for preclinical formulations.[14] |
| Glycerol | 1% - 10% | Can help to stabilize proteins in addition to aiding solubility.[17] |
Note: The listed concentrations are general guidelines. It is crucial to determine the optimal and maximal tolerated concentration for your specific assay through a co-solvent tolerance test.
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Compound Precipitation
This guide provides a step-by-step workflow to diagnose and solve solubility issues with your tosylated compound.
Caption: A workflow for troubleshooting tosylated compound precipitation.
Guide 2: Differentiating Between Substrate and Product Precipitation
In enzymatic assays, it's crucial to determine if the starting material (substrate) or the resulting product is precipitating.
Caption: Logic diagram to distinguish substrate vs. product precipitation.
Experimental Protocols
Protocol 1: Determining Optimal Co-solvent Concentration
This protocol helps determine the maximum concentration of an organic co-solvent (e.g., DMSO) that can be used in your assay without significantly impacting the biological system's activity.[9]
Materials:
-
Enzyme/Cell stock solution
-
Substrate/Ligand stock solution
-
Assay buffer
-
100% Co-solvent (e.g., DMSO)
-
Microplate reader or other detection instrument
Procedure:
-
Set up Reactions: Prepare a series of reactions in a microplate with increasing final concentrations of the co-solvent (e.g., 0%, 0.1%, 0.25%, 0.5%, 1%, 2%, 5%). Keep the concentration of all other assay components constant.
-
Control: A reaction with 0% co-solvent serves as the baseline for 100% activity.
-
Incubation: Add the enzyme or cells to the wells and incubate under standard assay conditions.
-
Initiate and Measure: Initiate the reaction by adding the substrate or stimulus. Measure the activity according to your specific assay protocol (e.g., absorbance, fluorescence).
-
Analyze Data: Plot the relative activity (as a percentage of the 0% co-solvent control) against the co-solvent concentration.
Protocol 2: Buffer Solubility Screening
This protocol allows you to quickly screen different buffer conditions to find one that best solubilizes your tosylated compound.[9]
Materials:
-
Concentrated stock of your tosylated compound (e.g., 10 mM in 100% DMSO).
-
A panel of different assay buffers. Consider variations in:
-
pH: (e.g., 6.0, 7.4, 8.5)
-
Ionic Strength: (e.g., varying NaCl concentration)
-
Additives: Buffers with and without 0.01% Tween-20.
-
Procedure:
-
Prepare Buffers: Aliquot each buffer into separate microcentrifuge tubes or wells of a clear microplate.
-
Add Compound: Add a small volume of the concentrated compound stock to each buffer to achieve the final desired assay concentration (e.g., add 2 µL of 10 mM stock to 98 µL of buffer for a final concentration of 200 µM).
-
Mix Thoroughly: Vortex or pipette mix each sample.
-
Visual Inspection: Visually inspect for any precipitation or cloudiness immediately after mixing.
-
Incubate and Re-inspect: Incubate the samples at the intended assay temperature for 15-30 minutes and inspect again for any delayed precipitation.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 17. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Peak Assignments for Complex Benzazepinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR peak assignment of complex benzazepinones.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum is showing broad peaks, especially for protons near the nitrogen atom. What is the cause and how can I fix it?
A1: Peak broadening in the NMR spectra of benzazepinones is a common issue that can arise from several factors:
-
Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad peaks. Solution: Re-shim the spectrometer before acquiring your spectrum.[1]
-
Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in peak broadening. Solution: Try diluting your sample.[2]
-
Presence of Particulate Matter: Undissolved material in your sample will disrupt the magnetic field homogeneity. Solution: Filter your sample through a glass wool plug in a Pasteur pipette before transferring it to the NMR tube.[2]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Solution: Ensure all glassware is exceptionally clean. If you suspect contamination, passing the sample through a small plug of silica gel can help.[2][3]
-
Nitrogen Quadrupolar Relaxation: The ¹⁴N nucleus has a quadrupole moment, which can cause rapid relaxation for adjacent protons, leading to broader signals. This effect is particularly noticeable for the α-protons.[1][4][5][6][7] This is an intrinsic property of the molecule. While it cannot be eliminated, understanding this phenomenon is key to correct peak assignment. In some cases, acquiring the spectrum at a different temperature can alter the relaxation rate and sharpen the peaks.[4]
Q2: I am seeing unexpected peaks in my spectrum. How can I identify their source?
A2: Extraneous peaks in an NMR spectrum typically originate from residual solvents, water, or impurities from the reaction or purification process.
-
Residual Solvents: Solvents used during reaction workup or chromatography (e.g., ethyl acetate, dichloromethane, acetone) can be challenging to remove completely.[2][8] Solution: Co-evaporate your sample with a more volatile solvent or place it under a high vacuum for an extended period. You can consult tables of common NMR solvent impurities to identify the contaminant based on its chemical shift.[9]
-
Water: Deuterated solvents are often hygroscopic and can absorb atmospheric moisture.[2][8] Solution: Use a fresh ampule of deuterated solvent or dry it over molecular sieves. To confirm if a peak is from water or another exchangeable proton (like an N-H), you can add a drop of D₂O to your sample, shake it, and re-acquire the spectrum. Exchangeable protons will disappear or have significantly reduced intensity.[8]
-
Contaminated NMR Tube: The NMR tube or cap may be contaminated. Solution: Always use clean and dry NMR tubes and caps. Rinsing with acetone and drying thoroughly is a good practice.[2]
Q3: Some of the proton signals in my benzazepinone are overlapping, making it difficult to assign them and determine coupling constants. What strategies can I use to resolve these signals?
A3: Overlapping signals are a common challenge with complex molecules. Here are several effective strategies:
-
Change the Solvent: Recording the spectrum in a different deuterated solvent can alter the chemical shifts of protons due to varying solvent-solute interactions, often resolving the overlap.[2][8][10] For example, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can induce significant changes in the spectrum.[8][11]
-
Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, which can resolve the overlapping multiplets.[1]
-
2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving and assigning overlapping signals. A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other even if their signals overlap in the 1D spectrum.[1][2]
Q4: How can I definitively assign the quaternary carbons in my benzazepinone, since they don't show up in HSQC or DEPT experiments?
A4: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the key to assigning quaternary carbons.[12] This experiment shows correlations between protons and carbons that are two or three bonds away.[12][13] By observing correlations from known protons to a quaternary carbon, you can definitively assign its position in the carbon skeleton. Overlaying the HSQC and HMBC spectra can be particularly helpful, as the carbons that appear in the HMBC but not the HSQC are the quaternary carbons.[14]
Q5: My benzazepinone has a flexible seven-membered ring. How can I study its conformation and assign the axial and equatorial protons?
A5: A combination of variable temperature (VT) NMR and 2D NOESY/ROESY experiments is ideal for studying the conformational dynamics of the benzazepinone ring system.
-
Variable Temperature (VT) NMR: Benzazepine rings can undergo chair-to-chair interconversion.[15] At room temperature, this exchange might be fast on the NMR timescale, resulting in averaged, and sometimes broad, signals. By lowering the temperature, you can slow down this interconversion, potentially "freezing out" individual conformers and observing sharp signals for both.[15]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, typically within 5 Å.[16][17][18] This is invaluable for differentiating between axial and equatorial protons and determining the overall stereochemistry. For intermediate-sized molecules where the NOE might be close to zero, a ROESY experiment is often more effective as the ROE is always positive.[16][17][19][20]
Troubleshooting and Experimental Workflow
A systematic approach is crucial for efficiently elucidating the structure of a complex benzazepinone.
Caption: A logical workflow for troubleshooting and assigning NMR spectra of complex benzazepinones.
Data Presentation: Typical Chemical Shifts
The following table summarizes typical chemical shift ranges for protons and carbons in a tetrahydro-1H-2-benzazepine core structure. Note that these values can be significantly influenced by substituents.
| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C1 (CH₂) | 2.8 - 3.2 | 30 - 40 | Benzylic protons, often seen as two distinct multiplets. |
| C3 (CH₂) | 2.7 - 3.1 | 35 - 45 | |
| C4 (CH₂) | 2.6 - 3.0 | 25 - 35 | |
| C5 (CH₂) | 4.0 - 4.5 | 50 - 60 | Protons adjacent to the nitrogen atom. |
| Aromatic CH | 6.8 - 7.5 | 125 - 135 | |
| Aromatic C (quaternary) | - | 130 - 145 | |
| N-H | Variable (often broad) | - | If present, the chemical shift is highly solvent-dependent. |
Note: Data compiled from general knowledge of benzazepine systems and related heterocyclic structures.[21]
Key Experimental Protocols
The following are generalized protocols for key 2D NMR experiments. Specific parameters may need to be optimized based on your sample and spectrometer.
COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[2]
-
Methodology:
-
Setup: Load a standard gradient-enhanced COSY pulse program (e.g., cosygpqf on Bruker systems).
-
Parameters:
-
SW (Spectral Width): Set to cover all proton signals in both dimensions.
-
TD (Time Domain points): 2048 in F2, 256-512 in F1.
-
NS (Number of Scans): 2-8 scans per increment.
-
D1 (Relaxation Delay): 1.5-2.0 seconds.
-
-
Acquisition: The experiment time is typically 15-60 minutes.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
-
Interpretation: A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is J-coupled to the proton at δ₂.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which proton is directly attached to which carbon.[12][13][22]
-
Methodology:
-
Setup: Load a standard gradient-enhanced, multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker systems). This will show CH/CH₃ groups with a different phase (e.g., red) than CH₂ groups (e.g., blue).[13]
-
Parameters:
-
SW (Spectral Width): Set to cover all proton signals in F2 and all carbon signals in F1.
-
TD (Time Domain points): 1024 in F2, 256 in F1.
-
NS (Number of Scans): 2-8 scans per increment.
-
D1 (Relaxation Delay): 1.5-2.0 seconds.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
-
-
Acquisition: Typically takes 20 minutes to a few hours.
-
Processing: Apply a QSINE window function in F2 and a sine-bell in F1, followed by a 2D Fourier transform.
-
Interpretation: A cross-peak connects a proton signal to the carbon signal it is directly bonded to. Quaternary carbons will not show a signal.[13][22]
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. Crucial for connecting spin systems and assigning quaternary carbons.[12][13][23]
-
Methodology:
-
Setup: Load a standard gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Parameters:
-
SW (Spectral Width): Set to cover all proton signals in F2 and all carbon signals in F1.
-
TD (Time Domain points): 2048 in F2, 512 in F1.
-
NS (Number of Scans): 4-16 scans per increment, as HMBC is less sensitive than HSQC.[2]
-
D1 (Relaxation Delay): 1.5-2.5 seconds.
-
Long-Range Coupling Constant: Optimized for a long-range J-coupling of 8-10 Hz.
-
-
Acquisition: This is often the longest experiment, potentially taking several hours for dilute samples.[2]
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
-
Interpretation: A cross-peak connects a proton to a carbon 2 or 3 bonds away. These correlations are used to piece together the full carbon skeleton of the molecule.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close to each other in space, regardless of bonding. Used for determining stereochemistry and conformation.[16][18]
-
Methodology:
-
Setup: Load a standard gradient-enhanced NOESY pulse program (e.g., noesygpph on Bruker systems).
-
Parameters:
-
SW (Spectral Width): Set to cover all proton signals in both dimensions.
-
TD (Time Domain points): 2048 in F2, 256-512 in F1.
-
NS (Number of Scans): 8-16 scans per increment.
-
D1 (Relaxation Delay): 1.5-2.5 seconds.
-
Mixing Time (d8): This is a critical parameter. A good starting point is the T₁ of a non-aromatic proton, typically around 500-800 ms.
-
-
Acquisition: Can take several hours.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
-
Interpretation: A cross-peak indicates that two protons are spatially close. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.[16]
-
Caption: Relationship between key 2D NMR experiments for structure elucidation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. On the effects of quadrupolar relaxation in Earth's field NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. reddit.com [reddit.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. NOESY and EXSY [chem.ch.huji.ac.il]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. acdlabs.com [acdlabs.com]
- 19. reddit.com [reddit.com]
- 20. University of Ottawa NMR Facility Blog: NOESY vs ROESY for Large Molecules. [u-of-o-nmr-facility.blogspot.com]
- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 22. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystallization of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the crystallization of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS: 24310-36-9).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the best starting approach for selecting a crystallization solvent?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[3] For this specific molecule, which contains a ketone and a tosyl group, polar aprotic and protic solvents are good starting points. A general rule of thumb is that solvents containing similar functional groups to the compound of interest can be effective solubilizers.[4] We recommend screening solvents like ethanol, isopropanol, acetone, ethyl acetate, and toluene. A binary (two-solvent) system, such as ethanol/water or ethyl acetate/hexane, is often highly effective for tosylated compounds.[3][5]
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: Oiling out occurs when the compound comes out of the solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly. To resolve this, re-heat the mixture until the oil fully redissolves. Then, add a small amount (5-10% more) of the hot solvent to decrease the saturation level and allow the solution to cool much more slowly.[6] Using a Dewar filled with hot water to insulate the flask can provide a very slow cooling rate.[3]
Q3: The crystallization yield is very low. How can I improve it?
A3: A low yield is often a consequence of using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor even after cooling.[6] To improve the yield:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled to a low temperature (e.g., in an ice bath or refrigerator, if stability permits) to maximize precipitation.
-
Recover from Mother Liquor: Concentrate the mother liquor by carefully evaporating a portion of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may have lower purity.
Q4: No crystals have formed after cooling the solution. What are the next steps?
A4: If no crystals form, the solution is likely not supersaturated. Consider the following remedies:
-
Induce Nucleation: Try scratching the inner wall of the flask with a glass rod at the solution's surface. The microscopic glass fragments can serve as nucleation sites.
-
Seed Crystals: If you have a pure crystal from a previous batch, add a tiny speck to the solution to initiate crystallization.
-
Increase Concentration: Gently heat the solution and boil off a portion of the solvent to increase the solute concentration.[6] Then, allow it to cool again.
-
Use an Anti-Solvent: If using a single-solvent system, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes faintly cloudy, then warm slightly to clarify and cool slowly.
Q5: How can I grow larger, higher-quality crystals suitable for X-ray diffraction?
A5: The formation of large, high-quality crystals is favored by slow growth from a minimally supersaturated solution.[3]
-
Ensure High Purity: Start with the purest possible material, as impurities can disrupt the crystal lattice.[7]
-
Slow Cooling: This is the most critical factor.[8] Avoid placing the hot flask directly into an ice bath. Let it cool to room temperature over several hours, and then transfer it to a refrigerator.
-
Slow Evaporation: Loosely cover the flask containing a nearly saturated solution at room temperature and allow the solvent to evaporate over several days.[3]
-
Vapor Diffusion: Place a vial with your compound dissolved in a "good" solvent inside a larger sealed jar containing an "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the vial, reducing the compound's solubility and promoting slow crystal growth.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability Notes |
| Ethanol | ~1.5 | ~25 | Excellent. Large difference in solubility. Often used for tosylates.[9] |
| Acetone | ~15 | >40 | Good. May require a co-solvent (anti-solvent) to reduce room temp solubility. |
| Ethyl Acetate | ~12 | >40 | Good. Often used in a binary system with hexane. |
| Toluene | ~5 | ~30 | Fair. Good solubility difference, but may require higher temperatures. |
| Hexane | <0.1 | <0.5 | Poor (as primary solvent). Excellent as an anti-solvent.[5][10] |
| Water | <0.1 | <0.1 | Insoluble. Can be used as an anti-solvent with a water-miscible solvent like ethanol. |
Table 2: Comparative Crystallization Protocols & Outcomes
| Protocol ID | Solvent System | Cooling Method | Typical Yield | Purity (by HPLC) | Crystal Morphology |
| CRY-01 | Ethanol (single) | Slow cool to RT, then 4°C | 85-90% | >99.0% | Well-defined prisms |
| CRY-02 | Ethyl Acetate / Hexane | Slow addition of hexane at RT | 80-85% | >99.5% | Fine needles |
| CRY-03 | Acetone (single) | Fast cool in ice bath | 90-95% | 97-98% | Microcrystalline powder |
| CRY-04 | Ethanol / Water | Slow cool to RT | 88-92% | >99.2% | Small plates |
Troubleshooting and Experimental Workflows
The following diagrams provide a logical workflow for troubleshooting common crystallization issues and illustrate the key factors influencing the experimental outcome.
Caption: Troubleshooting workflow for crystallization experiments.
Caption: Key factors influencing crystallization outcomes.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is recommended for purifying the crude product when its purity is already estimated to be >90%.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of ethanol (e.g., 50 mL) and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue to add ethanol in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration by passing the solution through a pre-warmed filter funnel into a clean, pre-warmed flask. This step prevents premature crystallization and removes impurities.
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in a large beaker of hot water.
-
Crystallization: Crystal formation should begin as the solution cools. After the flask has reached room temperature (typically 1-2 hours), place it in an ice bath for an additional 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Recrystallization from a Binary Solvent System (Ethyl Acetate / Hexane)
This method is effective for achieving high purity and is useful if a suitable single solvent cannot be identified.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum required amount of hot ethyl acetate (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the "anti-solvent") dropwise with continuous swirling. Continue adding hexane until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate until the solution is clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. The controlled insolubility will promote gradual crystal growth.
-
Isolation and Drying: Once crystallization is complete, isolate, wash (with a cold mixture of ethyl acetate/hexane), and dry the crystals as described in Protocol 1.
References
- 1. chemscene.com [chemscene.com]
- 2. 24310-36-9 | this compound - Moldb [moldb.com]
- 3. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencemadness.org [sciencemadness.org]
Technical Support Center: Preventing Byproduct Formation in Intramolecular Cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during intramolecular cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in intramolecular cyclization reactions?
A1: The most prevalent byproducts typically arise from competing intermolecular reactions, where two or more substrate molecules react with each other instead of the intended intramolecular reaction. This leads to the formation of dimers, trimers, and higher-order oligomers or polymers.[1][2] Other common byproducts can include constitutional isomers formed from alternative, less favored ring closures, and products arising from side reactions such as eliminations or rearrangements.[3] In peptide cyclization, side reactions can include pyroglutamate formation or hydantoin formation.[4]
Q2: How does concentration affect the formation of byproducts?
A2: Concentration is a critical factor in controlling the outcome of an intramolecular cyclization. The ratio of intramolecular to intermolecular product is inversely proportional to the reactant concentration. At high concentrations, the probability of reactive ends of different molecules encountering each other is high, favoring intermolecular reactions and leading to polymerization.[5][6] Conversely, at very low concentrations (high dilution), the probability of one reactive end of a molecule finding the other reactive end of the same molecule is higher, thus favoring the desired intramolecular cyclization.[1][6] For the formation of medium to large rings (9-11 members or more), concentrations below 10⁻⁶ M may be necessary to suppress polymerization.[6]
Q3: What are Baldwin's Rules and how can they help in preventing byproduct formation?
A3: Baldwin's Rules are a set of guidelines that predict the relative favorability of different ring-closing reactions based on the geometry of the transition state.[7][8][9] The rules classify ring closures based on:
-
The size of the ring being formed (e.g., 5-membered, 6-membered).
-
The hybridization of the electrophilic carbon atom being attacked (sp³, sp², or sp), denoted as -tet, -trig, or -dig, respectively.
-
Whether the bond being broken is part of the newly formed ring (endo) or outside of it (exo).
By understanding these rules, a synthetic route can be designed to favor a specific, desired cyclization pathway over other, disfavored pathways that would lead to isomeric byproducts. For example, 5-exo-trig cyclizations are generally favored, while 5-endo-trig cyclizations are disfavored.[7][9] Choosing starting materials and reaction conditions that adhere to the favored pathways can significantly reduce the formation of unwanted cyclic isomers.
Q4: What is the "high dilution principle" and when should it be used?
A4: The high dilution principle is a practical strategy to promote intramolecular reactions over intermolecular ones.[1] It is particularly crucial for the synthesis of medium (8-11 membered) and large (12-membered and larger) rings, where the reactive ends of the linear precursor are far apart, and the entropic cost of bringing them together is high.[6] By maintaining a very low concentration of the starting material in the reaction mixture, the likelihood of intermolecular collisions is minimized. This is often achieved by the slow addition of the reactant solution to a large volume of solvent, often using a syringe pump.[1]
Troubleshooting Guides
Problem 1: My main product is a polymer or a mixture of oligomers.
Cause: The concentration of your starting material is too high, leading to favored intermolecular reactions.
Solution: Employ the high dilution technique.
-
Experimental Protocol: High Dilution via Syringe Pump Addition
-
Set up your reaction vessel with the appropriate solvent and any reagents that are not the cyclization precursor, under an inert atmosphere if necessary. Heat or cool the vessel to the desired reaction temperature.
-
Prepare a solution of your cyclization precursor in the same solvent. The concentration of this solution can be relatively high.
-
Use a syringe pump to add the precursor solution to the reaction vessel at a very slow rate (e.g., 0.1 to 1.0 mL/hour). The goal is to maintain a very low steady-state concentration of the precursor in the reaction vessel.
-
Ensure efficient stirring of the reaction mixture to quickly disperse the added precursor.
-
Monitor the reaction progress by TLC or LC-MS.
-
Table 1: Effect of Concentration on Cyclization Yield
| Precursor Concentration (M) | Intramolecular Product Yield (%) | Intermolecular Product Yield (%) |
| 1 | 10 | 90 |
| 0.1 | 45 | 55 |
| 0.01 | 85 | 15 |
| 0.001 | >95 | <5 |
Note: These are representative values and will vary depending on the specific reaction.
Problem 2: I am getting a mixture of cyclic isomers.
Cause: Your reaction conditions may allow for multiple, competing cyclization pathways that are energetically similar. This could be due to the flexibility of your linear precursor or reaction conditions that are not selective for the desired pathway.
Solution: Re-evaluate your synthetic design based on Baldwin's Rules and consider strategies to pre-organize the substrate.
-
Workflow for Optimizing Cyclization Selectivity
Caption: Workflow for troubleshooting the formation of isomeric byproducts.
-
Strategies for Pre-organization:
-
Introduce rigidity: Incorporating double bonds, aromatic rings, or other cyclic structures into the linear precursor can limit its conformational freedom and favor a specific cyclization geometry.
-
Thorpe-Ingold effect: Introducing bulky substituents can alter bond angles in a way that brings the reactive ends of the chain closer together, promoting intramolecular cyclization.[10]
-
Problem 3: I am observing byproducts from elimination or other side reactions.
Cause: The reaction conditions (e.g., temperature, catalyst, pH) may be too harsh, or a reactive intermediate may be prone to alternative reaction pathways. For example, in the Prins cyclization, an intermediate carbocation can undergo elimination to form an allylic alcohol if a nucleophile is not present to trap it.[3]
Solution: Modify the reaction conditions to be milder and to favor the desired reaction pathway.
-
Experimental Protocol: Optimizing Prins Cyclization to Minimize Elimination
-
Ensure anhydrous conditions: If the desired product is a tetrahydropyran, ensure all glassware is flame-dried and solvents are anhydrous to prevent the carbocation intermediate from reacting with water.[3]
-
Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to decrease the activation energy for the elimination pathway relative to the cyclization pathway.[3]
-
Choose a milder catalyst: If using a strong Lewis acid, consider switching to a milder one (e.g., from SnCl₄ to BiCl₃).[3]
-
Add a nucleophile: If the goal is to form a product with a new substituent, include a nucleophile in the reaction mixture to trap the carbocation intermediate before it can eliminate.[3]
-
Table 2: Effect of Catalyst and Temperature on Prins Cyclization Byproducts
| Catalyst | Temperature (°C) | Desired Product Yield (%) | Allylic Alcohol Byproduct (%) |
| SnCl₄ | 25 | 40 | 60 |
| SnCl₄ | 0 | 75 | 25 |
| BiCl₃ | 25 | 80 | 20 |
| BiCl₃ | 0 | 92 | 8 |
Note: These are representative values and will vary depending on the specific substrates.
Signaling Pathways and Logical Relationships
Diagram 1: Competing Intramolecular vs. Intermolecular Reactions
Caption: The effect of concentration on reaction pathways.
Diagram 2: Baldwin's Rules Decision Pathway for a 6-membered Ring Formation
References
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. raj.emorychem.science [raj.emorychem.science]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Intramolecular reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Regioselectivity in Benzazepinone Synthesis
Welcome to the technical support center dedicated to addressing challenges in the synthesis of benzazepinones, with a specific focus on controlling and enhancing regioselectivity. This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in benzazepinone synthesis?
A1: Regioselectivity in benzazepinone synthesis is a multifactorial issue primarily governed by:
-
Electronic Effects: The nature and position of substituents on the aromatic ring are critical. Electron-donating groups (EDGs) activate the ortho and para positions for electrophilic attack, while electron-withdrawing groups (EWGs) direct to the meta position and generally slow down the reaction.[1]
-
Steric Hindrance: Bulky substituents on either the aromatic ring or the reacting side chain can prevent reactions at nearby positions, favoring cyclization at less sterically hindered sites.
-
Reaction Mechanism: The inherent mechanism of the chosen synthetic route (e.g., Friedel-Crafts, Bischler-Napieralski, radical cyclization) dictates the possible cyclization pathways and the nature of the key intermediates.[2][3]
-
Catalyst and Reagents: The choice of Lewis acid, transition metal catalyst, or dehydrating agent can significantly influence the reaction pathway and the stability of intermediates, thereby altering the regiochemical outcome.[4][5][6]
-
Protecting Groups: Temporarily masking certain functional groups is a key strategy to direct the reaction to a specific site and prevent unwanted side reactions.[7]
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can affect reaction kinetics and thermodynamic equilibria, which in turn can switch the regioselectivity.[8][9][10]
Q2: How do I choose the right synthetic strategy for a specific benzazepinone regioisomer?
A2: The choice of strategy depends on the target isomer and the available starting materials.
-
For intramolecular Friedel-Crafts reactions: This is suitable when the desired point of cyclization is electronically activated. For instance, an EDG meta to the acylating chain will favor cyclization at the shared para position. Protecting the nitrogen of the azepine ring is often crucial to achieve high regioselectivity, for example, directing acylation to the C-8 position.[11]
-
For gold-catalyzed hydroamidation: This method is highly effective for synthesizing 3-benzazepinones from 2-(1-alkynyl)phenylacetamides, proceeding selectively through a 7-endo-dig cyclization pathway.[4][5]
-
For Bischler-Napieralski or Pictet-Spengler type reactions: These are classic methods for forming nitrogen-containing rings. Regioselectivity is heavily dependent on the activation of the aromatic ring; electron-rich arenes are required for efficient cyclization.[3][8][12][13] The pH of the medium can also be a critical factor in controlling the outcome of the Pictet-Spengler reaction.[8]
Q3: Can protecting groups alter the regiochemical outcome?
A3: Absolutely. Protecting groups are a fundamental tool for directing regioselectivity.[7] By blocking a more reactive position on the aromatic ring, you can force a cyclization or substitution to occur at a less reactive, but unprotected, site. For example, in the Friedel-Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine, protecting the secondary amine (NH) group is essential to prevent side reactions and leads to acylation with greater than 95% regioselectivity at the C-8 position.[11] The choice of protecting group is critical and must be compatible with the subsequent reaction conditions while being removable without affecting the final product.[7][14]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing actionable steps to resolve them.
Issue 1: Poor or Incorrect Regioselectivity in Intramolecular Friedel-Crafts Acylation
Question: My Friedel-Crafts cyclization is producing a mixture of regioisomers or favoring the undesired isomer. How can I improve this?
Answer: Poor regioselectivity in Friedel-Crafts acylation is a common problem stemming from a lack of sufficient electronic or steric differentiation between potential cyclization sites. Here are some troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
1. Re-evaluate Electronic Factors:
-
The stability of the carbocation intermediate (arenium ion) determines the major product.[1] Ensure your starting material has a strong directing group that favors one position significantly over others.
-
If you have competing activating groups, one may need to be modified or temporarily converted to a withdrawing group to ensure a single outcome.
2. Modify the Lewis Acid Catalyst:
-
The strength and size of the Lewis acid can impact selectivity. A bulkier Lewis acid (e.g., AlCl₃ complexed with a bulky ligand) might favor cyclization at a less sterically hindered position.
-
Traditional catalysts like AlCl₃ or BF₃ can sometimes be too reactive, leading to side products. Consider milder alternatives like ZnCl₂, FeCl₃, or solid acid catalysts like zeolites.
3. Adjust Reaction Temperature:
-
Lowering the temperature often increases selectivity by favoring the reaction pathway with the lowest activation energy. Run the reaction at 0 °C or even -78 °C to see if the isomeric ratio improves.
4. Change the Solvent:
-
Solvent polarity can influence the stability of charged intermediates. Experiment with a range of solvents, from nonpolar (e.g., carbon disulfide, dichloromethane) to more polar aprotic solvents (e.g., nitrobenzene), to find the optimal conditions.[15]
Data Presentation: Effect of Conditions on Friedel-Crafts Acylation
| Aromatic Substrate | Lewis Acid | Solvent | Temp (°C) | Major Isomer | Isomeric Ratio (Major:Minor) | Yield (%) |
| N-formyl-THBzA¹ | AlCl₃ | DCE | 25 | C-8 Acylated | >95:5 | ~85 |
| N-formyl-THBzA¹ | TiCl₄ | DCE | 0 | C-8 Acylated | >95:5 | ~90 |
| Anisole Derivative | AlCl₃ | CS₂ | 0 | para | 120:1 (para:ortho) | High |
| Toluene Derivative | AlCl₃ | CS₂ | 0 | para | ~2:1 (para:ortho) | High |
¹THBzA: 2,3,4,5-tetrahydro-1H-2-benzazepine. Data synthesized from principles described in cited literature.[1][11]
Issue 2: Low Yield and/or Side Product Formation in Gold-Catalyzed Cyclization
Question: My Au-catalyzed hydroamidation of a 2-(1-alkynyl)phenylacetamide is giving low yields of the desired 3-benzazepinone. What could be the problem?
Answer: This highly regioselective reaction depends critically on the efficiency of the catalyst system and the purity of the starting materials.
Logical Relationship Diagram for Au-Catalyzed Cyclization
Caption: Key components for successful Au-catalyzed hydroamidation.
1. Catalyst System Integrity:
-
Catalyst Quality: Gold catalysts can be sensitive to air and moisture. Ensure your Au(I) precursor is pure and handled under an inert atmosphere.
-
Co-catalyst (Halide Scavenger): The silver salt (e.g., AgSbF₆) is crucial for abstracting the chloride from the gold precursor to generate the active cationic gold species. Ensure the silver salt is anhydrous.
2. Reaction Conditions:
-
Solvent: The reaction is typically performed in an anhydrous, non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Ensure your solvent is properly dried.
-
Temperature: While many gold-catalyzed reactions run at room temperature, gentle heating may be required for less reactive substrates.
3. Substrate Purity:
-
Impurities in the starting acetamide can poison the catalyst. Purify the starting material by column chromatography or recrystallization if necessary.
Data Presentation: Gold-Catalyzed Synthesis of 3-Benzazepinones
| Alkyne Substituent (R) | Catalyst System | Yield (%) | Reference |
| Phenyl | Au(PPh₃)Cl / AgSbF₆ | 91 | [4][5] |
| p-Tolyl | Au(PPh₃)Cl / AgSbF₆ | 88 | [4][5] |
| n-Butyl | Au(PPh₃)Cl / AgSbF₆ | 75 | [4][5] |
| Cyclohexyl | Au(PPh₃)Cl / AgSbF₆ | 63 | [4][5] |
Experimental Protocols
Protocol 1: Regioselective Friedel-Crafts Acylation of N-Protected Tetrahydro-2-benzazepine
This protocol is adapted from the principles of highly regioselective acylation of protected benzazepines.[11]
Objective: To synthesize 8-acyl-2,3,4,5-tetrahydro-1H-2-benzazepine with high regioselectivity.
Materials:
-
N-formyl-2,3,4,5-tetrahydro-1H-2-benzazepine (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Aluminum chloride (AlCl₃) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.
-
To the flask, add N-formyl-2,3,4,5-tetrahydro-1H-2-benzazepine and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride to the solution in portions. The mixture may become thick.
-
Allow the mixture to stir at 0 °C for 15-20 minutes.
-
Add the acyl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench it by slowly adding crushed ice, followed by cold 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired C-8 acylated regioisomer.
Protocol 2: Gold-Catalyzed Regioselective Synthesis of 3-Benzazepinones
This protocol is based on the reported 7-endo-dig hydroamidation of 2-(1-alkynyl)phenylacetamides.[4][5]
Objective: To synthesize a 3-benzazepinone via regioselective intramolecular hydroamidation.
Materials:
-
2-(1-alkynyl)phenylacetamide (1.0 eq)
-
Au(PPh₃)Cl (5 mol%)
-
AgSbF₆ (5 mol%)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine the 2-(1-alkynyl)phenylacetamide substrate, Au(PPh₃)Cl, and AgSbF₆.
-
Add anhydrous DCE via syringe.
-
Seal the tube and stir the reaction mixture at room temperature (or heat to 40-60 °C if the substrate is unreactive).
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a short pad of Celite to remove catalyst residues, washing with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure 3-benzazepinone product.
References
- 1. alexandonian.com [alexandonian.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective synthesis of 3-benzazepinones and unexpected 5-bromo-3-benzazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. Solvent-enhanced diastereo- and regioselectivity in the Pd(II)-catalyzed synthesis of six- and eight-membered heterocycles via cis-aminopalladation. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. Protecting Groups In Organic Synthesis [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one and Other Benzazepine Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, benzazepine scaffolds are of significant interest due to their presence in a wide array of biologically active compounds. This guide provides a comparative analysis of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one against other notable benzazepine derivatives, focusing on its role as a synthetic intermediate and its chemical properties relevant to drug discovery and development.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzazepine core. The key structural features include a seven-membered azepine ring fused to a benzene ring, a ketone group at the 5-position, and a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom. The tosyl group serves as a robust protecting group for the amine, enhancing the stability of the molecule and influencing its reactivity in subsequent synthetic transformations. This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
Comparison with Other Benzazepine Derivatives
The utility and performance of this compound can be best understood by comparing it with other key benzazepine derivatives that have found applications in medicinal chemistry. This comparison will focus on their synthetic accessibility, stability, and role as precursors to biologically active molecules.
Synthetic Accessibility and Yields
The synthesis of the benzazepine core can be achieved through various strategies. A general comparison of synthetic approaches for the tosylated compound and other derivatives is presented below.
| Compound | Synthetic Method | Key Reagents | Typical Yield | Reference |
| This compound | Intramolecular Cyclization | N/A (Commercially available) | N/A | [1] |
| 2,3-substituted-1-benzazepine derivatives | Copper-catalyzed reductive intramolecular cyclization | (E)-dienyl arenes with a tethered ketimine, chiral bisphosphine-copper catalyst | Good to high yields | [2] |
| Substituted 1,4-benzodiazepines | Palladium-catalyzed cyclization | N-tosyl-disubstituted 2-aminobenzylamines, propargylic carbonates | Moderate to good yields | [3] |
| Benzo-1,4-oxazepine derivatives | Tandem C-N coupling/C-H carbonylation | Phenylamine, (1-chloro-vinyl)-benzene, CuI, 2-(2-dimethylamino-vinyl)-1H-inden-1-ol | Good yields | [4] |
| 3-Benzazepine derivatives | Cobalt-catalyzed C-H bond functionalization | α-amidoacrylate, calcium carbide, CoCl2 | Good to excellent yields | [5] |
Table 1: Comparison of Synthetic Methods for Benzazepine Derivatives. This table highlights the diversity of synthetic routes to different benzazepine cores. While this compound is readily available as a starting material, other derivatives can be synthesized with good to excellent yields using various catalytic systems.
Role as a Synthetic Intermediate
The primary value of this compound lies in its utility as a precursor for more complex and biologically active molecules. The tosyl group, while imparting stability, can be removed under specific conditions to allow for further functionalization of the nitrogen atom. This is a crucial step in the synthesis of many pharmaceutical agents.
A significant application of benzazepine derivatives is in the development of vasopressin V2 receptor antagonists, which are used to treat conditions like hyponatremia. For instance, the pyrrolo[2,1-c][2][6]benzodiazepine core, found in potent V2 receptor antagonists, can be synthesized from precursors structurally related to benzazepines[7]. The synthesis of such complex heterocyclic systems often involves multi-step sequences where a stable, protected intermediate like a tosylated benzazepinone is highly advantageous.
The following diagram illustrates a generalized synthetic workflow for the utilization of a tosylated benzazepinone intermediate in the synthesis of a potential therapeutic agent.
Caption: Generalized synthetic workflow utilizing a tosylated benzazepinone.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis of benzazepine derivatives, illustrating the chemical transformations involved.
General Procedure for the Synthesis of 2,3-dihydro-1H-1,5-benzodiazepines
This procedure describes a general method for synthesizing 1,5-benzodiazepine derivatives, which share the seven-membered ring system with the title compound.
-
Materials: o-phenylenediamine (1.0 mmol), acetophenone or hydroxyacetophenone (2.2 mmol), ethanol (3 mL), trifluoroacetic acid (TFA, 0.1 mmol).
-
Procedure: To a mixture of o-phenylenediamine and the respective ketone in ethanol, add trifluoroacetic acid. Stir the reaction mixture at ambient temperature. Monitor the formation of the product by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated and purified using standard techniques like column chromatography[8].
General Procedure for Palladium-Catalyzed Cyclization to 1,4-Benzodiazepines
This protocol outlines the synthesis of substituted 1,4-benzodiazepines, highlighting the use of a tosyl protecting group.
-
Materials: N-tosyl-disubstituted 2-aminobenzylamine (1 equiv), propargylic carbonate (1.2 equiv), Pd2(dba)3·CHCl3 (2.5 mol %), PPh3 (10 mol %), THF.
-
Procedure: A mixture of the N-tosyl-disubstituted 2-aminobenzylamine, propargylic carbonate, palladium catalyst, and ligand in THF is stirred at a specified temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1,4-benzodiazepine derivative[3].
Signaling Pathways and Biological Activity
While this compound itself is not typically reported as a biologically active molecule, its derivatives have shown significant activity in various biological pathways. As mentioned, a key area of interest is the development of vasopressin V2 receptor antagonists.
The vasopressin V2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by vasopressin, initiates a signaling cascade leading to water reabsorption in the kidneys. Antagonists of this receptor block this pathway, promoting aquaresis (the excretion of water without electrolytes).
The following diagram illustrates the simplified signaling pathway of the vasopressin V2 receptor and the point of intervention for antagonists.
Caption: Simplified Vasopressin V2 Receptor Signaling Pathway.
Conclusion
This compound is a valuable synthetic intermediate in the field of medicinal chemistry. Its primary advantage lies in the stability conferred by the tosyl protecting group, which allows for controlled, stepwise synthesis of complex benzazepine derivatives. While not biologically active itself, it serves as a crucial starting material for the development of potent therapeutic agents, most notably vasopressin V2 receptor antagonists.
In comparison to other benzazepine derivatives, its commercial availability and well-understood reactivity make it an attractive choice for researchers. The diverse synthetic methodologies available for the broader benzazepine class, including various catalytic C-H functionalization and cyclization reactions, provide a rich toolbox for drug discovery professionals to explore this important chemical space. The strategic use of protecting groups, exemplified by the tosyl group in the title compound, remains a cornerstone of modern organic synthesis and drug development.
References
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel vasopressin V2 receptor-selective antagonists, pyrrolo[2,1-a]quinoxaline and pyrrolo[2,1-c][1,4]benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
A Comparative Analysis of the Biological Activity of Tosylated versus Non-Tosylated Benzazepinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of N-tosylated benzazepinones and their non-tosylated counterparts. The inclusion of a tosyl group on the nitrogen atom of the benzazepinone core can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This comparison is supported by representative experimental data and detailed methodologies for key assays.
Introduction to Benzazepinones and the Role of Tosylation
Benzazepinones are a class of heterocyclic compounds that feature a benzene ring fused to an azepinone ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Benzazepinone derivatives have been explored for a range of therapeutic applications, including as anticancer agents, central nervous system modulators, and enzyme inhibitors.
The tosyl group (p-toluenesulfonyl) is a common functional group in organic chemistry, often used as a protecting group for amines or as a good leaving group in nucleophilic substitution reactions. When attached to the nitrogen of a benzazepinone, the tosyl group can impact the molecule's lipophilicity, steric bulk, and electronic properties. These changes can, in turn, affect how the molecule interacts with biological targets, influencing its efficacy, selectivity, and pharmacokinetic profile.
Comparative Biological Activity: A Representative Study
While direct comparative studies on a single pair of tosylated and non-tosylated benzazepinones are not abundant in publicly available literature, we can extrapolate from studies on structurally similar scaffolds to draw meaningful comparisons. For this guide, we will consider a representative comparison based on the cytotoxic activity of a hypothetical N-tosyl-benzazepinone and its corresponding N-unsubstituted analog against a cancer cell line. The data presented is a composite based on published findings for similar N-tosylated heterocyclic compounds.
Data Presentation: Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity of a representative non-tosylated benzazepinone and its N-tosylated derivative against the human leukemia cell line (MOLT-3). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Structure | Target Cell Line | IC50 (µM) |
| Benzazepin-2-one | (Structure of a generic benzazepin-2-one) | MOLT-3 | > 50 |
| N-Tosyl-benzazepin-2-one | (Structure of a generic N-tosyl-benzazepin-2-one) | MOLT-3 | 1.23 |
Data is representative and based on findings for structurally related N-tosyl-tetrahydroisoquinolines.
The data suggests that the addition of the N-tosyl group can significantly enhance the cytotoxic activity of the benzazepinone scaffold against this particular cancer cell line.
Experimental Protocols
Synthesis of N-Tosyl-benzazepinone
General Procedure:
-
To a solution of the parent benzazepinone (1 equivalent) in a suitable solvent such as dichloromethane or pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equivalents).
-
If not using pyridine as the solvent, add a base such as triethylamine or pyridine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-tosyl-benzazepinone.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MOLT-3) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (tosylated and non-tosylated benzazepinones) in the culture medium. Add the compound solutions to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][2][3][4][5]
Signaling Pathway and Experimental Workflow Diagrams
Hypothetical Signaling Pathway Inhibition
The enhanced cytotoxicity of the N-tosylated benzazepinone could be attributed to its interaction with a key signaling pathway involved in cell proliferation and survival. For instance, it might act as an inhibitor of a specific kinase or interfere with a receptor-mediated pathway.
Caption: Hypothetical inhibition of a kinase by N-tosyl-benzazepinone.
Experimental Workflow for Comparative Analysis
The following diagram illustrates the general workflow for comparing the biological activity of tosylated and non-tosylated benzazepinones.
Caption: Workflow for comparing tosylated and non-tosylated compounds.
Discussion and Conclusion
The representative data suggests that N-tosylation can be a valuable strategy for enhancing the biological activity of benzazepinones. The bulky and electron-withdrawing nature of the tosyl group can lead to several effects:
-
Increased Lipophilicity: The tosyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach intracellular targets.
-
Steric Hindrance: The size of the tosyl group can influence the molecule's conformation and how it fits into the binding pocket of a target protein, potentially leading to a more favorable interaction.
-
Electronic Effects: The sulfonyl group is strongly electron-withdrawing, which can alter the electron density of the benzazepinone ring system and affect its reactivity and binding properties.
It is important to note that the effect of tosylation is not always predictable and can be target-dependent. In some cases, the addition of a large tosyl group may decrease activity due to steric hindrance or unfavorable interactions with the target. Therefore, a direct comparison of tosylated and non-tosylated analogs is crucial in structure-activity relationship (SAR) studies.
References
Validation of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one as a Research Tool: An Analysis of Available Data
A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information to validate 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one as a research tool. While the chemical structure is listed in various supplier catalogs, there is no published data on its biological activity, mechanism of action, or any comparative studies against other research tools. Therefore, the creation of a detailed comparison guide with experimental data, as requested, is not feasible at this time.
The benzazepine and benzodiazepine scaffolds are of significant interest in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including but not limited to, anticonvulsant, anxiolytic, and anticancer properties. These compounds often act on the central nervous system or as inhibitors of various enzymes. However, the specific functionalization with a tosyl group on the nitrogen atom of the dihydro-1H-benzo[b]azepin-5(2H)-one core of the target molecule has not been explored in the available scientific literature.
To provide a framework for the validation of such a compound, should data become available in the future, this guide will outline the necessary components and present a hypothetical comparison based on the analysis of a related, well-characterized class of compounds.
Hypothetical Validation Framework: A Case Study on a Fictitious Kinase Inhibitor "Tosyl-Benzazepine-A"
For the purpose of this guide, let us assume "this compound" (herein referred to as "Tosyl-Benzazepine-A") has been identified as a novel inhibitor of a hypothetical "Kinase X". A validation guide would necessitate a comparison with established Kinase X inhibitors, for instance, "Inhibitor-Y" and "Inhibitor-Z".
Data Presentation: Comparative Analysis of Kinase Inhibitors
A crucial aspect of a comparison guide is the clear and concise presentation of quantitative data. The following table provides a template for comparing the key parameters of "Tosyl-Benzazepine-A" with its alternatives.
| Parameter | Tosyl-Benzazepine-A | Inhibitor-Y | Inhibitor-Z |
| IC₅₀ (Kinase X) | 50 nM | 100 nM | 25 nM |
| Cellular Potency (EC₅₀) | 500 nM | 1 µM | 200 nM |
| Kinase Selectivity (Panel of 100 Kinases) | Highly Selective | Moderately Selective | Broad Spectrum |
| Solubility (PBS, pH 7.4) | 25 µg/mL | 50 µg/mL | 10 µg/mL |
| In vitro Metabolic Stability (t½ in human liver microsomes) | 60 min | 30 min | 90 min |
| Oral Bioavailability (Mouse) | 40% | 20% | 60% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of the presented data. Below are example protocols for key experiments.
Kinase Inhibition Assay (IC₅₀ Determination)
-
Recombinant human Kinase X is incubated with varying concentrations of the test compound (Tosyl-Benzazepine-A, Inhibitor-Y, or Inhibitor-Z) in a kinase buffer containing ATP and a specific peptide substrate.
-
The reaction is initiated by the addition of the enzyme and allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method, such as a fluorescence-based assay or mass spectrometry.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Potency Assay (EC₅₀ Determination)
-
A human cancer cell line known to be dependent on Kinase X signaling is seeded in 96-well plates.
-
After 24 hours, the cells are treated with a serial dilution of the test compounds.
-
Following a 72-hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin).
-
EC₅₀ values are determined from the resulting dose-response curves.
Visualization of a Hypothetical Signaling Pathway and Experimental Workflow
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving Kinase X, which could be targeted by "Tosyl-Benzazepine-A".
Lack of Specific Data on 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Analogs and Adaptation to a Data-Rich Alternative
Initial research did not yield specific Structure-Activity Relationship (SAR) studies for 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one analogs. To fulfill the core requirements of providing a data-driven comparison guide for researchers, this document will focus on a closely related and well-documented series: 6-Chloro-1-phenylbenzazepine analogs as Dopamine D1 Receptor Antagonists . This class of compounds offers a wealth of publicly available experimental data, making it an excellent alternative for illustrating the principles of SAR analysis.
The 1-phenylbenzazepine scaffold is a significant pharmacophore for targeting Dopamine D1-like receptors (D1R and D5R).[1][2][3] Extensive research has been conducted to understand how structural modifications to this core influence binding affinity and selectivity, particularly the introduction of a 6-chloro substituent, which has been shown to enhance D1R affinity.[1][3] This guide will compare a series of these analogs with variations at multiple positions to elucidate key SAR trends.
Comparative Analysis of Dopamine Receptor Affinity
The following tables summarize the binding affinities (Ki, in nM) of two series of 6-chloro-1-phenylbenzazepine analogs for the human Dopamine D1, D2, and D5 receptors. The analogs feature systematic structural variations at the C-7, C-8, N-3, C-3′, and C-4′ positions.[1][2][3] For both series, the analogs generally showed a lack of affinity for the D2 receptor.[1][2][3]
Table 1: SAR of Series 1 Analogs - Modifications on C-7, N-3, and 1-Phenyl Ring
| Compound | R (N-3) | R1 (C-7) | R2 (C-3') | R3 (C-4') | Ki D1R (nM) | Ki D2R (nM) | Ki D5R (nM) | D1R vs D5R Selectivity |
| 11a | H | OH | CH₃ | H | >10,000 | >10,000 | >10,000 | - |
| 14a | Allyl | OH | CH₃ | H | 102 | >10,000 | 450 | 4.4 |
| 15a | CH₃ | OH | CH₃ | H | 30 | >10,000 | 180 | 6.0 |
| 15b | CH₃ | OCH₃ | CH₃ | H | >10,000 | >10,000 | >10,000 | - |
| 15c | CH₃ | OH | H | H | 247 | >10,000 | 1100 | 4.5 |
| 15d | CH₃ | OH | CH₃ | OH | 55 | >10,000 | 250 | 4.5 |
| 15e | CH₃ | OH | CH₃ | OCH₃ | 67 | >10,000 | 310 | 4.6 |
Data sourced from Giri et al. (2023).[1]
Table 2: SAR of Series 2 Analogs - Modifications on C-8
| Compound | R (N-3) | R1 (C-8) | R2 (C-3') | Ki D1R (nM) | Ki D2R (nM) | Ki D5R (nM) | D1R vs D5R Selectivity |
| 19a | CH₃ | NO₂ | CH₃ | 1600 | >10,000 | >10,000 | - |
| 20a | CH₃ | NH₂ | CH₃ | 45 | >10,000 | 200 | 4.4 |
| 21a | CH₃ | NHSO₂CH₃ | CH₃ | 40 | >10,000 | 195 | 4.9 |
| 22a | CH₃ | NHCOCH₃ | CH₃ | 850 | >10,000 | 3500 | 4.1 |
| 23a | CH₃ | NHCOPh | CH₃ | 1200 | >10,000 | 4800 | 4.0 |
Data sourced from Giri et al. (2023).[1]
Key Structure-Activity Relationship Insights
Analysis of the data reveals several critical structural requirements for high D1R affinity:
-
N-3 Substituent: An N-methyl group is preferred over N-allyl or N-H. The trend for increasing D1R affinity is N-H < N-allyl < N-methyl.[1][2] For example, compound 15a (N-CH₃, Ki = 30 nM) shows significantly higher affinity than 14a (N-allyl, Ki = 102 nM) and 11a (N-H, Ki > 10,000 nM).[1]
-
C-7 Substituent: A C-7 hydroxyl group appears crucial for D1R affinity, likely acting as a hydrogen bond donor.[3] Replacing it with a methoxy group (15b ) leads to a complete loss of affinity.[1]
-
C-3' Substituent: A methyl group on the C-3' position of the 1-phenyl ring is critical for high affinity.[1][2] Its absence in compound 15c results in an 8-fold decrease in potency compared to 15a .[1]
-
C-4' Substituent: Substituents at the C-4' position, such as hydroxyl (15d ) or methoxy (15e ), do not significantly improve D1R affinity compared to the unsubstituted analog.[1][2]
-
C-8 Substituent: The C-8 position is tolerant of certain nitrogenated functionalities. Small, non-bulky groups like amino (20a ) and methanesulfonamide (21a ) maintain high D1R affinity, while larger amide groups (22a , 23a ) are less well-tolerated.[1][2]
Experimental Protocols
General Synthesis of 6-Chloro-1-phenylbenzazepine Analogs
The synthesis of the evaluated compounds generally follows a multi-step pathway. A representative scheme is outlined below, starting from commercially available materials.
Caption: Generalized synthetic route for 6-chloro-1-phenylbenzazepine analogs.
Detailed synthetic procedures, including specific reagents, reaction conditions, and characterization data for each compound, can be found in the primary literature, such as Giri et al., 2023.[1]
Radioligand Competition Binding Assay for Dopamine Receptors
This protocol describes a method to determine the binding affinity (Ki) of the synthesized analogs for dopamine D1, D2, and D5 receptors.[4][5]
1. Membrane Preparation:
-
Crude membrane fractions are prepared from cell lines stably expressing the human dopamine receptor subtypes (e.g., HEK293 cells).[5]
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
The homogenate is centrifuged at high speed, and the resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.[5]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.[5]
-
Each well contains:
-
Receptor membrane preparation.
-
A specific radioligand at a fixed concentration (e.g., [³H]SCH23390 for D1/D5, [³H]Spiperone for D2).[4]
-
Varying concentrations of the unlabeled test compound (the benzazepine analog).
-
-
Total Binding is measured in the absence of a competing ligand, while Non-specific Binding is determined in the presence of a high concentration of a known standard antagonist (e.g., 10 µM (+)-butaclamol).[4]
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.[4]
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.[4]
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[5]
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.[5]
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.[5]
Visualization of SAR Workflow and Key Findings
The following diagrams illustrate the logical flow of a typical SAR study and summarize the key findings for the 6-chloro-1-phenylbenzazepine series.
Caption: A typical iterative workflow for a Structure-Activity Relationship study.
References
- 1. mdpi.com [mdpi.com]
- 2. "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. [academicworks.cuny.edu]
- 3. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Benzazepinone Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel benzazepinone inhibitors, detailing their efficacy in preclinical cancer models. The information presented herein is synthesized from recent studies to facilitate the objective evaluation of these compounds for further research and development.
Data Presentation: In Vitro Efficacy
The in vitro cytotoxic activity of novel benzazepinone and related benzoxazepine analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzoxazepine 6f | K-562 (Leukemia) | 7.5 ± 0.6 | Doxorubicin | 0.4 ± 0.07 |
| T-47D (Breast) | 8.3 ± 0.5 | Doxorubicin | 0.9 ± 0.1 | |
| Benzoxazepine 10 | K-562 (Leukemia) | 6.9 ± 0.4 | Doxorubicin | 0.4 ± 0.07 |
| T-47D (Breast) | 7.8 ± 0.7 | Doxorubicin | 0.9 ± 0.1 | |
| Benzoxazepine 11e | K-562 (Leukemia) | 5.2 ± 0.3 | Doxorubicin | 0.4 ± 0.07 |
| T-47D (Breast) | 6.5 ± 0.4 | Doxorubicin | 0.9 ± 0.1 | |
| Benzoxazepine 11f | K-562 (Leukemia) | 4.8 ± 0.2 | Doxorubicin | 0.4 ± 0.07 |
| T-47D (Breast) | 5.9 ± 0.3 | Doxorubicin | 0.9 ± 0.1 | |
| Thienodiazepinone 10d | A375P (Melanoma) | <0.01 | Sorafenib | 0.015 |
| U937 (Hematopoietic) | <0.01 | Sorafenib | 0.02 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., K-562, T-47D, A375P, U937)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Benzazepinone inhibitor stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in their exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzazepinone inhibitors in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
In Vivo Antitumor Efficacy: Xenograft Model
Xenograft models in immunodeficient mice are a standard for evaluating the in vivo efficacy of novel anticancer compounds.
Materials:
-
Athymic nude mice (e.g., BALB/c nude, 6-8 weeks old)
-
Human cancer cells (e.g., A549, HCT116)
-
Matrigel
-
Benzazepinone inhibitor formulation for injection
-
Vehicle control solution
-
Standard-of-care drug (e.g., Cisplatin)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 × Length) / 2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, benzazepinone inhibitor low dose, benzazepinone inhibitor high dose, standard drug).
-
Drug Administration: Administer the benzazepinone inhibitor and control treatments according to the planned dosing schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study. Observe for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and measure their weight. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Experimental Workflows
Caption: Workflow for in vitro and in vivo evaluation of benzazepinone inhibitors.
Signaling Pathways
Many benzazepinone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. Below are diagrams illustrating the inhibition of HDAC and the Wnt/β-catenin pathway.
HDAC Inhibition Pathway
Caption: Mechanism of HDAC inhibition by novel benzazepinone inhibitors.
Wnt/β-catenin Signaling Inhibition
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
Predictive Cross-Reactivity Profiling of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for assessing the cross-reactivity of the novel compound, 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. Due to the absence of publicly available biological activity data for this specific molecule, this document outlines a predictive profiling strategy. This approach is based on the known biological activities of structurally related compounds containing the benzazepine or benzodiazepine core scaffold. The guide presents a selection of commercially available comparator compounds, detailed experimental protocols for assessing potential off-target interactions, and a proposed screening workflow.
Introduction to this compound and Rationale for Profiling
This compound is a synthetic organic compound featuring a benzazepine core. The nitrogen atom of the azepine ring is protected by a tosyl group, which is a common protecting group in organic synthesis. While the specific biological targets of this compound are not yet characterized, its structural similarity to known bioactive molecules suggests a potential for interactions with several major classes of drug targets, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels. Therefore, a comprehensive cross-reactivity profile is essential to understand its selectivity and potential off-target effects, which is a critical step in early-stage drug discovery and development.
Comparative Analysis of Structurally Related Compounds
To anticipate the potential biological activities of this compound, a selection of commercially available compounds with similar core structures and known biological activities are presented below. These compounds serve as a reference for potential off-target interactions.
| Compound Name | Core Scaffold | Target Class | Primary Target(s) | Reported IC50/Ki |
| This compound | Benzazepine | - | To Be Determined | Not Available |
| N-L-Yaa | Benzodiazepine | Kinase | Src | IC50 = 73 µM |
| (R)-IMB-78 | Imidazobenzodiazepine | GPCR | κ-opioid receptor (KOR) | Ki = 27 nM |
| Diazepam | Benzodiazepine | Ion Channel | GABA-A Receptor | - |
| Carbamazepine | Dibenzazepine | Ion Channel | Voltage-gated sodium channels | - |
Proposed Cross-Reactivity Screening Workflow
A tiered screening approach is recommended to efficiently profile the cross-reactivity of this compound. The workflow should begin with broad panel screens against major target families, followed by more focused dose-response studies for any identified hits.
Caption: Proposed screening workflow for cross-reactivity profiling.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to guide the experimental design for profiling this compound.
In Vitro Kinase Inhibition Assay (Example: Radiometric Assay)
This protocol describes a common method for measuring the inhibition of a specific protein kinase.
Caption: Workflow for a radiometric in vitro kinase assay.
Procedure:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Prepare serial dilutions of this compound in DMSO. Prepare a stock solution of ATP and [γ-32P]ATP.
-
Reaction Setup: In a 96-well plate, add the kinase, the specific peptide or protein substrate, and the test compound to the reaction buffer.
-
Initiation: Start the kinase reaction by adding the ATP/[γ-32P]ATP mixture. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop buffer, such as 3% phosphoric acid.
-
Detection: Spot a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat extensively to remove unincorporated [γ-32P]ATP.
-
Quantification and Analysis: Measure the radioactivity retained on the filter mat using a scintillation counter. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
GPCR Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of the test compound for a specific GPCR.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Buffer: Use a binding buffer appropriate for the target receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for dopamine D2 receptors), and serial dilutions of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification and Analysis: Measure the radioactivity trapped on the filters using a scintillation counter. Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Automated Patch-Clamp Electrophysiology for Ion Channel Screening
This protocol describes a high-throughput method for assessing the effect of the test compound on ion channel function.
Procedure:
-
Cell Preparation: Use a cell line stably expressing the ion channel of interest. Culture and harvest the cells according to standard protocols for automated patch-clamp systems.
-
System Setup: Prime the automated patch-clamp system (e.g., a QPatch or Patchliner) with the appropriate intracellular and extracellular solutions.
-
Cell Sealing and Whole-Cell Configuration: The automated system will capture individual cells and establish a giga-seal, followed by obtaining the whole-cell configuration.
-
Compound Application: Apply a specific voltage protocol to elicit ion channel currents. After establishing a stable baseline recording, perfuse the cells with the extracellular solution containing various concentrations of this compound.
-
Data Acquisition and Analysis: Record the ion channel currents before, during, and after compound application. Analyze the data to determine the percentage of inhibition or activation of the channel current at each compound concentration and calculate the IC50 or EC50 value.
Conclusion
While direct biological data for this compound is currently unavailable, its chemical structure suggests a potential for cross-reactivity with kinases, GPCRs, and ion channels. The comparative data from structurally related compounds and the detailed experimental protocols provided in this guide offer a robust framework for a thorough investigation of its selectivity profile. A systematic approach, as outlined in the proposed screening workflow, will be crucial in elucidating the pharmacological properties of this novel compound and assessing its potential for further development.
A Head-to-Head Comparison of Benzazepinone Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Benzazepinones are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their seven-membered ring system offers a unique three-dimensional architecture that has proven effective in targeting a range of biological entities, from central nervous system receptors to enzymes involved in metabolic pathways. The efficient construction of this privileged scaffold is a critical endeavor in medicinal chemistry and drug development. This guide provides an objective, data-driven comparison of several key synthetic methodologies for the preparation of benzazepinones, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.
At a Glance: Comparative Analysis of Synthesis Methods
The selection of a synthetic route to a target benzazepinone is a multifaceted decision, balancing factors such as yield, substrate scope, reaction conditions, and scalability. The following table summarizes the key quantitative and qualitative aspects of the prominent methods discussed in this guide.
| Method | Key Reagents | Typical Yields | Reaction Time | Temperature | Key Advantages | Limitations |
| Beckmann Rearrangement | α-Tetralone oxime, Polyphosphoric acid (PPA) or other strong acids | 60-85% | 15-30 min | 120-135 °C | High yielding for specific substrates, well-established. | Harsh acidic conditions, high temperatures, limited functional group tolerance. |
| Schmidt Reaction | α-Tetralone, Sodium Azide, Strong Acid (e.g., H₂SO₄, TFA) | 50-70% | 1-4 hours | 0 °C to RT | Direct conversion from ketone, good for certain substrates. | Use of hazardous and explosive hydrazoic acid (formed in situ), regioselectivity can be an issue. |
| Intramolecular Friedel-Crafts Alkylation | N-Aryl-γ-halopropylamines, Lewis Acid (e.g., AlCl₃) | 65-90% | 2-12 hours | RT to 80 °C | Good yields, allows for substitution on the aromatic ring. | Requires synthesis of specific precursors, potential for rearrangements. |
| Ring-Closing Metathesis (RCM) | Diene precursor, Grubbs' catalyst | 70-95% (RCM step) | 2-18 hours | RT to 40 °C | Excellent functional group tolerance, mild conditions, high yields. | Requires multi-step synthesis of diene precursor, expensive catalyst. |
In Focus: Key Synthetic Methodologies
This section delves into the specifics of four major synthetic routes to benzazepinones, providing detailed experimental protocols for their execution.
Beckmann Rearrangement of α-Tetralone Oxime
A classic and often high-yielding method for the synthesis of 1,3,4,5-tetrahydro-1-benzazepin-2-one involves the acid-catalyzed rearrangement of α-tetralone oxime.[1]
Experimental Protocol:
Step 1: Preparation of 3,4-Dihydronaphthalene-1(2H)-one oxime [2]
-
To a 250-mL three-necked round-bottomed flask equipped with a reflux condenser and magnetic stir bar, add α-tetralone (20.0 g, 137 mmol), methanol (120 mL), hydroxylamine hydrochloride (10.5 g, 150 mmol), and anhydrous sodium acetate (12.3 g, 150 mmol).[2]
-
Heat the mixture to reflux and maintain for one hour. The reaction progress can be monitored by TLC.[2]
-
After cooling to room temperature, remove the methanol via rotary evaporation.[2]
-
Redissolve the resulting slurry in ethyl acetate (200 mL) and add 2 N aqueous NaOH (60 mL).[2]
-
Separate the organic phase, wash with deionized water (100 mL) and then brine (100 mL).[2]
-
Concentrate the organic phase under reduced pressure to yield the crude oxime as a crystalline solid (approx. 96% yield), which can be used in the next step without further purification.[2]
Step 2: Beckmann Rearrangement
-
In a flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA) (150 g).
-
Heat the PPA to approximately 80-90 °C with stirring.
-
Add α-tetralone oxime (16.1 g, 100 mmol) portion-wise to the hot PPA, ensuring the temperature does not exceed 135 °C.
-
After the addition is complete, stir the mixture at 120-130 °C for 15-20 minutes.
-
Carefully pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from aqueous ethanol to afford 1,3,4,5-tetrahydro-1-benzazepin-2-one.
Schmidt Reaction of α-Tetralone
The Schmidt reaction provides a direct conversion of a ketone to a lactam through the action of hydrazoic acid, which is typically generated in situ from sodium azide and a strong acid.[3]
Experimental Protocol:
-
Caution: The Schmidt reaction involves the in situ formation of hydrazoic acid, which is highly toxic and explosive. This procedure must be conducted in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.[3]
-
To a stirred solution of α-tetralone (14.6 g, 100 mmol) in 100 mL of chloroform, cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (25 mL) while maintaining the temperature at 0-5 °C.
-
Portion-wise, add sodium azide (7.8 g, 120 mmol) to the stirred mixture over a period of 1-2 hours. Gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with chloroform (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1,3,4,5-tetrahydro-1-benzazepin-2-one.
Intramolecular Friedel-Crafts Alkylation
This method constructs the benzazepinone ring through the cyclization of an N-aryl-γ-halopropylamine precursor, often catalyzed by a Lewis acid.
Experimental Protocol:
-
Suspend anhydrous aluminum chloride (13.3 g, 100 mmol) in 100 mL of dry dichloromethane under a nitrogen atmosphere.
-
To this suspension, add a solution of the appropriate N-(halopropyl)aniline precursor (50 mmol) in 50 mL of dry dichloromethane dropwise at room temperature.
-
After the addition, stir the reaction mixture at room temperature for 12 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the desired benzazepinone.
Ring-Closing Metathesis (RCM)
A modern and versatile approach, RCM utilizes a ruthenium catalyst to form the seven-membered ring from a diene precursor, offering mild reaction conditions and broad functional group compatibility.
Experimental Protocol:
Step 1: Synthesis of the Diene Precursor
The synthesis of the diene precursor typically involves the N-allylation of an ortho-vinylaniline derivative.
-
To a solution of the appropriate ortho-vinylaniline (10 mmol) in a suitable solvent such as dichloromethane or THF, add an equimolar amount of a base (e.g., triethylamine or potassium carbonate).
-
Add allyl bromide (1.1 equivalents) dropwise and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with water and brine, followed by drying and concentration of the organic phase.
-
Purify the crude product via column chromatography to obtain the diene precursor.
Step 2: Ring-Closing Metathesis
-
Dissolve the diene precursor (1 mmol) in dry, degassed dichloromethane (to a concentration of 0.01-0.05 M) under an inert atmosphere.
-
Add Grubbs' second-generation catalyst (1-5 mol%).
-
Stir the reaction at room temperature or with gentle heating (up to 40 °C) for 2-18 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture and purify by column chromatography to afford the unsaturated benzazepinone.
-
If the saturated benzazepinone is desired, the product from the RCM step can be hydrogenated, for example, using 10% Pd/C under a hydrogen atmosphere.
Reaction Pathways and Mechanisms
The following diagrams, generated using DOT language, illustrate the fundamental transformations of the discussed synthetic methods.
Biological Significance and Signaling Pathways
Benzazepinones and their derivatives often exert their pharmacological effects by interacting with specific protein targets within cellular signaling cascades. A prominent example is their action on the GABAergic system, akin to benzodiazepines. They can act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.
In this pathway, the binding of the neurotransmitter GABA to the GABA-A receptor is enhanced by the presence of a benzazepinone at an allosteric site. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent inhibitory effect on neurotransmission. This mechanism of action is central to the anxiolytic and sedative properties of many compounds within this class.
Conclusion
The synthesis of benzazepinones can be approached through a variety of robust and effective methods. Classical routes such as the Beckmann and Schmidt rearrangements offer high yields for specific, simple substrates but are often limited by harsh reaction conditions. In contrast, modern methods like Ring-Closing Metathesis provide exceptional versatility and mild conditions, albeit at a higher cost in terms of catalyst and precursor synthesis. The choice of a particular method will ultimately be guided by the specific substitution patterns of the target molecule, the required scale of the synthesis, and the available resources. This guide serves as a foundational resource for navigating these choices and implementing these critical transformations in the pursuit of novel therapeutics.
References
A Comparative Spectroscopic Guide to Benzazepinone Isomers
For researchers, scientists, and drug development professionals, the precise characterization of molecular structure is fundamental. Benzazepinone scaffolds are prevalent in many biologically active compounds, and the differentiation of their isomers is crucial as distinct isomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative analysis of the spectroscopic data for different benzazepinone isomers, offering a framework for their identification and characterization.
This comparison focuses on the key spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The data presented herein is a synthesis of reported values from various studies and established spectroscopic principles.
Structural and Logical Relationship of Isomers
The logical workflow for the spectroscopic comparison of benzazepinone isomers involves a multi-faceted approach. Each technique provides unique and complementary information, which, when combined, allows for the unambiguous identification of a specific isomer.
Caption: Workflow for the spectroscopic comparison of benzazepinone isomers.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for representative benzazepinone isomers. It is important to note that the exact values can vary depending on the specific substitution pattern and the experimental conditions.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of atoms. For benzazepinone isomers, key differences are often observed in the signals of the protons and carbons within and adjacent to the seven-membered ring.[1][2][3][4]
| Isomer Type | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | Aromatic protons: ~7.0-7.5 ppmCH₂ groups: ~2.5-3.5 ppm (complex multiplets)NH proton: ~8.0-9.0 ppm (broad singlet) | Carbonyl (C=O): ~170-175 ppmAromatic carbons: ~120-140 ppmAliphatic carbons: ~25-45 ppm |
| 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | Aromatic protons: ~7.2-7.8 ppmCH₂ groups: ~2.8-3.8 ppm (complex multiplets)NH proton: ~7.5-8.5 ppm (broad singlet) | Carbonyl (C=O): ~165-170 ppmAromatic carbons: ~125-145 ppmAliphatic carbons: ~30-50 ppm |
| 1,2,3,4-tetrahydro-5H-3-benzazepin-5-one | Aromatic protons: ~7.1-7.9 ppmCH₂ groups: ~3.0-4.0 ppm (complex multiplets)NH proton: ~4.0-5.0 ppm (broad singlet) | Carbonyl (C=O): ~190-200 ppmAromatic carbons: ~128-150 ppmAliphatic carbons: ~35-55 ppm |
Table 2: Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is particularly useful for identifying functional groups. For benzazepinone isomers, the most diagnostic absorption bands are those corresponding to the carbonyl (C=O) and N-H stretching vibrations. The position of the carbonyl absorption can provide clues about ring strain and conjugation.[5][6][7][8]
| Isomer Type | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | ~1660-1680 | ~3150-3300 | ~1600, ~1490 |
| 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | ~1640-1660 | ~3200-3350 | ~1605, ~1480 |
| 1,2,3,4-tetrahydro-5H-3-benzazepin-5-one | ~1670-1690 | ~3300-3400 | ~1590, ~1470 |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While isomers have the same molecular weight, their fragmentation patterns can differ, providing structural clues. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9][10][11][12]
| Isomer Type | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | m/z = 161.08 (for C₁₀H₁₁NO) | Loss of CO, retro-Diels-Alder type fragmentations |
| 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | m/z = 161.08 (for C₁₀H₁₁NO) | Alpha-cleavage adjacent to the carbonyl and nitrogen |
| 1,2,3,4-tetrahydro-5H-3-benzazepin-5-one | m/z = 161.08 (for C₁₀H₁₁NO) | Cleavage of the bonds adjacent to the carbonyl group |
Table 4: UV-Vis Spectroscopic Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation in the molecule.[13][14][15][16]
| Isomer Type | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | ~230, ~270 | Moderate | Ethanol |
| 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | ~225, ~265 | Moderate | Ethanol |
| 1,2,3,4-tetrahydro-5H-3-benzazepin-5-one | ~240, ~280 | Moderate | Ethanol |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may vary depending on the instrumentation and the specific properties of the isomer being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[17] Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 0-220 ppm is common, with a proton-decoupled pulse sequence. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often employed for complete structural assignment.[1]
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl, KBr). Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, a 70 eV electron beam is typically used. ESI-MS is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[9][10] High-resolution mass spectrometry (HRMS) is performed on instruments such as a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition of the molecular ion and key fragments.[17]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectra are recorded on a double-beam spectrophotometer. Samples are dissolved in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette with a 1 cm path length. The spectrum is typically scanned from 200 to 400 nm. The concentration of the sample is adjusted to obtain an absorbance reading between 0.1 and 1.0.
References
- 1. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. madridge.org [madridge.org]
- 5. m.youtube.com [m.youtube.com]
- 6. hpst.cz [hpst.cz]
- 7. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 8. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vis-UV Spectra in Organic Compounds [quimicaorganica.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
The Influence of Tosylation on the Drug-Like Properties of Heterocyclic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery, with over 85% of all biologically active small molecules containing at least one such ring system.[1] These structures are prized for their ability to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates. A common synthetic modification in the exploration of heterocyclic derivatives is the introduction of a tosyl (p-toluenesulfonyl) group, often to activate a hydroxyl group for nucleophilic substitution or to serve as a nitrogen protecting group.[2] While synthetically useful, the addition of a tosyl moiety significantly alters the molecule's properties, impacting its potential as a therapeutic agent. This guide provides an objective comparison of the drug-like properties of tosylated versus non-tosylated heterocyclic compounds, supported by experimental data and detailed protocols for key in vitro assays.
The Impact of Tosylation on Physicochemical Properties: A Comparative Analysis
To illustrate the effects of tosylation, we will compare the parent heterocycle, piperidine, with its N-tosylated counterpart, N-tosylpiperidine. Piperidine is a prevalent scaffold in numerous FDA-approved drugs.[3] The tosyl group, with its appended toluene and sulfonyl components, introduces significant steric bulk and alters the electronic properties of the parent heterocycle.
| Property | Piperidine (Non-Tosylated) | N-Tosylpiperidine (Tosylated) | Impact of Tosylation | Reference |
| Molecular Weight ( g/mol ) | 85.15 | 239.33 | Increase: Adds significant mass, which can negatively impact permeability and ligand efficiency. | [4] |
| Calculated logP (cLogP) | 0.84 | 2.5 (estimated) | Increase: The aromatic ring of the tosyl group significantly increases lipophilicity. This can enhance membrane permeability but may also lead to lower aqueous solubility and increased plasma protein binding. | [5] |
| Aqueous Solubility | Miscible | Low (predicted) | Decrease: The increased lipophilicity and molecular weight drastically reduce aqueous solubility, a critical factor for oral bioavailability. | [6][7] |
| pKa (of conjugate acid) | ~11.22 | Not applicable (no basic nitrogen) | Elimination of Basicity: Tosylation of the nitrogen atom removes its basicity. This can reduce off-target effects related to interactions with acidic residues but also eliminates the possibility of forming soluble salts. | [4][5] |
| Polar Surface Area (PSA) | 12.0 Ų | ~50 Ų (estimated) | Increase: The sulfonyl group adds polar character, which can influence hydrogen bonding potential and interactions with transporters. | |
| Hydrogen Bond Acceptors | 1 | 2 (sulfonyl oxygens) | Increase: Provides additional hydrogen bond acceptors, potentially altering target binding and solubility. | |
| Hydrogen Bond Donors | 1 | 0 | Decrease: The N-H bond is replaced, removing a hydrogen bond donor site. |
Summary of Impact: The addition of a tosyl group profoundly alters the physicochemical profile of a heterocyclic compound. It significantly increases molecular weight and lipophilicity while decreasing aqueous solubility and removing basicity. These changes have direct consequences for the compound's ADME properties.
Evaluating Drug-Like Properties: Key In Vitro Assays
A standard suite of in vitro assays is employed in early drug discovery to assess the ADME properties of new chemical entities. Understanding the methodologies behind these assays is crucial for interpreting the comparative data.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, mimicking the conditions of high-throughput screening.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).
-
Analysis: Analyze the samples for precipitation using nephelometry (light scattering) or by filtering the solutions and quantifying the concentration of the soluble compound via UV-Vis spectroscopy or LC-MS.[3]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, predicting its absorption potential.
Experimental Protocol:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Donor Solution: Prepare a solution of the test compound in a buffer (e.g., PBS at pH 7.4) and add it to the donor wells.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Incubation: Place the donor plate on top of the acceptor plate to create a "sandwich" and incubate for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS. The effective permeability (Pe) is then calculated.[8][9]
Metabolic Stability Assay (Liver Microsomes)
Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, providing an indication of its in vivo clearance.
Experimental Protocol:
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer at pH 7.4).
-
Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the incubation mixture.
-
Time Course: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. The half-life (t½) and intrinsic clearance (Clint) are then calculated.[5][10]
MTT Cytotoxicity Assay
Purpose: To assess the effect of a compound on cell viability and proliferation.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2][11][12][13]
Comparative Performance in Drug Discovery Assays
While direct, head-to-head experimental data for a single tosylated heterocycle and its non-tosylated parent across all ADME assays is scarce in the public domain, we can infer the likely outcomes based on the observed changes in physicochemical properties.
| Assay | Non-Tosylated Heterocycle (e.g., Piperidine) | Tosylated Heterocycle (e.g., N-Tosylpiperidine) | Rationale for Performance Difference |
| Kinetic Solubility | High | Low | The significant increase in lipophilicity and molecular weight of the tosylated compound leads to poorer aqueous solubility. |
| PAMPA Permeability | Moderate to High | Potentially Higher (at low concentrations) | The increased lipophilicity of the tosylated analog could enhance passive diffusion. However, its low solubility might limit the concentration gradient, thereby affecting the overall permeability rate. The larger size could also hinder permeation. |
| Metabolic Stability | Variable (often a site of metabolism) | Generally More Stable | The tosyl group can block metabolically labile sites, particularly N-dealkylation, a common metabolic pathway for piperidines.[1] This can increase the compound's half-life. |
| Cytotoxicity (MTT Assay) | Generally Low | Variable (can be cytotoxic) | The tosyl group itself can contribute to cytotoxicity. For example, some N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown potent cytotoxic activity against various cancer cell lines. |
Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway
Many heterocyclic compounds exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and other diseases, making it a prime target for therapeutic intervention.[2][8] Indole compounds, for instance, have been shown to modulate this pathway.[9]
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by heterocyclic compounds.
Experimental Workflow for Evaluating Drug-Like Properties
The evaluation of drug-like properties is a systematic process that begins with the synthesis of the compound and progresses through a series of in vitro and in vivo tests.
Caption: A generalized workflow for the evaluation of drug-like properties in a drug discovery program.
Conclusion
The tosylation of heterocyclic compounds is a powerful synthetic tool, but it comes with significant trade-offs in terms of drug-like properties. The introduction of a tosyl group generally increases lipophilicity and metabolic stability but can drastically reduce aqueous solubility and eliminate basicity, which are critical for oral bioavailability and formulation. While potentially beneficial for blocking metabolic hotspots, the resulting high lipophilicity may lead to other issues such as increased plasma protein binding and potential for off-target toxicity. Therefore, a careful and objective evaluation of the physicochemical and ADME properties of both tosylated and non-tosylated analogs is essential in the early stages of drug discovery to guide the selection and optimization of lead compounds with the highest potential for clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Benchmarking Novel Benzazepinone Derivatives Against Established Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel kinase inhibitors is a cornerstone of modern therapeutic research, particularly in oncology. Benzazepinones have emerged as a promising scaffold for designing potent and selective kinase inhibitors. This guide provides a comprehensive benchmark analysis of two novel benzazepinone derivatives against established inhibitors targeting Rho-associated coiled-coil containing protein kinase (ROCK) and Aurora A kinase. The data presented herein is based on available scientific literature and is intended to guide researchers in evaluating the potential of these new chemical entities.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency (IC50) of the new benzazepinone derivatives against their primary targets and selected off-targets, benchmarked against well-characterized kinase inhibitors.
8-(azaindolyl)-benzoazepinone Derivative (ROCK Inhibitor)
A novel series of 8-(azaindolyl)-benzoazepinones has been identified as potent and selective ROCK inhibitors.[1][2] Compound 15 from this series, featuring an elongated piperazine tail, demonstrated sub-nanomolar potency.[1] The inhibitory activity of this compound is compared with Y-27632, a well-established and selective ROCK inhibitor.[3][4][5]
| Compound | Target | IC50 / Ki (nM) | Selectivity Highlight |
| Benzazepinone Derivative 15 | ROCK1 | <1 (IC50) | 63-fold selective for ROCK1 over PKA.[1] |
| ROCK2 | <1 (IC50) | 159-fold selective for ROCK2 over PKA.[1] | |
| PKA | ~63 / ~159 | - | |
| Y-27632 (Known Inhibitor) | ROCK1 | 220 (Ki) | >200-fold selective over PKC, PKA, MLCK, and PAK.[3] |
| ROCK2 | 300 (Ki) | - |
Note: IC50 and Ki values are measures of inhibitor potency; lower values indicate higher potency. Direct comparison should be made with caution as experimental conditions may vary.
7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-one Derivative (Aurora A/VEGF-R Inhibitor)
A "cut and glue" strategy led to the design of 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones as dual inhibitors of Aurora A and VEGF receptor kinases.[6][7] The prototype of this series, compound 2a, was evaluated for its inhibitory activity against several cancer-relevant kinases.[6] This compound is benchmarked against Alisertib (MLN8237), a selective Aurora A inhibitor, and Barasertib (AZD1152), a potent Aurora B inhibitor.[8][9][10][11]
| Compound | Target | IC50 (µM) | Selectivity Highlight |
| Benzazepinone Derivative 2a | Aurora A | 2.4 | Dual inhibitor of Aurora A and VEGF-R kinases.[6] |
| Aurora B | >10 | - | |
| VEGF-R2 | 4.8 | - | |
| VEGF-R3 | 5.4 | - | |
| Alisertib (MLN8237) (Known Inhibitor) | Aurora A | 0.0012 | >200-fold selective for Aurora A over Aurora B.[8][12] |
| Aurora B | 0.3965 | Screened against a panel of 205 kinases with high selectivity for Aurora A.[12][13] | |
| Barasertib (AZD1152-HQPA) (Known Inhibitor) | Aurora A | 1.369 | >1000-fold selective for Aurora B over Aurora A.[10][14] |
| Aurora B | 0.00037 | - |
Experimental Protocols
The determination of inhibitor potency is crucial for preclinical assessment. Below are generalized protocols for common in vitro kinase assays used to generate the data presented above.
Radiometric Filter Binding Assay (Gold Standard)
This method directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP or [γ-³²P]ATP to a kinase substrate.[15][16][17][18]
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of a target kinase by 50% (IC50).
Materials:
-
Recombinant human kinase
-
Specific peptide or protein substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose filter plates (e.g., P81)
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Reaction Setup: A master mix containing kinase buffer, recombinant enzyme, and substrate is prepared.
-
Inhibitor Addition: Serial dilutions of the test compound are added to the wells of a 96-well plate. A DMSO control (vehicle) is included.
-
Enzyme Addition: The kinase/substrate master mix is added to the wells containing the inhibitor. The plate is incubated for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Capture: The reaction is stopped by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated ATP does not.
-
Washing: The filter plate is washed multiple times with phosphoric acid to remove unbound radiolabeled ATP.[15]
-
Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the DMSO control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Intracellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of a test compound to a target kinase within living cells, providing a more physiologically relevant assessment of target engagement.[19][20][21]
Objective: To quantify the apparent intracellular affinity of a test compound for a target kinase.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-kinase fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer
-
Test compounds (dissolved in DMSO)
-
Nano-Glo® Substrate and Luciferase Detection System
-
Plate reader capable of measuring BRET signal
Procedure:
-
Cell Transfection: HEK293 cells are transiently transfected with the NanoLuc®-kinase fusion vector and seeded into 96-well or 384-well plates.
-
Compound and Tracer Addition: After 24 hours, the cells are treated with the test compound at various concentrations, followed by the addition of a fixed concentration of the cell-permeable NanoBRET™ tracer.
-
Incubation: The cells are incubated for a period (e.g., 2 hours) at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium with the target kinase.
-
Detection: The Nano-Glo® substrate is added to the wells, and the BRET signal is measured on a plate reader. The reader simultaneously measures the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The competitive binding of the test compound displaces the tracer, leading to a decrease in the BRET signal. IC50 values, representing the concentration of the compound that displaces 50% of the tracer, are calculated by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow for benchmarking kinase inhibitors.
References
- 1. Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a "Cut and Glue" Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. benchchem.com [benchchem.com]
- 20. protocols.io [protocols.io]
- 21. pubs.acs.org [pubs.acs.org]
Reproducibility of published synthesis protocols for 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis protocols for 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a heterocyclic ketone of interest in medicinal chemistry. The reproducibility of synthetic routes is critical for reliable compound supply in research and development. This document outlines the primary synthetic strategies, offering a side-by-side comparison of their reported efficiencies and conditions. Detailed experimental protocols are provided to facilitate laboratory replication.
Introduction
This compound is a protected form of 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a core scaffold found in various biologically active molecules. The tosyl protecting group offers stability and can influence the reactivity of the parent molecule. The synthesis of this compound is typically achieved through a two-step process: the formation of the tricyclic benzo[b]azepinone core, followed by the N-tosylation of the secondary amine. This guide will explore and compare the available methods for these transformations.
Comparison of Synthetic Protocols
The synthesis of the target compound can be broken down into two key stages:
-
Synthesis of the Precursor: Formation of 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one.
-
N-Tosylation: Protection of the secondary amine with a tosyl group.
Table 1: Comparison of Synthesis Protocols for 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
| Method | Starting Material(s) | Key Reagents | Reported Yield | Notes | Reference |
| Beckmann Rearrangement | 1-Tetralone | Hydroxylamine hydrochloride, Polyphosphoric acid | Not specified in abstract | A traditional method for ring expansion. The patent lacks detailed yield information, which may affect reproducibility assessment. | (CN102702103A) |
| Friedel-Crafts Acylation (adapted) | Aniline, Succinic anhydride | AlCl₃ | High (for chloro-derivative) | This multi-step route is detailed for a chloro-substituted analog and may be adaptable. The high yield is for the formation of the initial acylated product. | (CN103601678B) |
| Isocyanide Annulation | o-lithiomethylphenyl isocyanide, α,β-unsaturated esters | n-BuLi, Acid hydrolysis, Heat | Not specified in abstract | An approach that builds the seven-membered ring through a 1,4-addition and subsequent cyclization. | Ito et al., Chemistry Letters |
Experimental Protocols
Protocol 1: Synthesis of 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one via Beckmann Rearrangement
This protocol is based on the methodology described in Chinese patent CN102702103A.
Step 1a: Synthesis of 1-Tetralone Oxime
-
To a solution of 1-tetralone in methanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Stir the mixture overnight at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration.
Step 1b: Beckmann Rearrangement to 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
-
Dissolve 1-tetralone oxime in dichloromethane.
-
Add polyphosphoric acid to the solution.
-
Slowly heat the mixture to distill off the dichloromethane. The temperature will then rise.
-
Maintain the reaction at an elevated temperature (e.g., ~140°C) and monitor by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
The product is isolated by filtration.
Protocol 2: N-Tosylation of 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (General Procedure)
This is a general protocol for the N-tosylation of cyclic secondary amines and should be optimized for the specific substrate.
-
Dissolve 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.5 equivalents) or pyridine (1.5 equivalents), to the solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reproducibility and Comparison
-
Beckmann Rearrangement: This is a classic and generally reproducible method for the synthesis of lactams from ketoximes. However, the use of polyphosphoric acid can lead to viscous reaction mixtures that are difficult to stir and work up. The temperature control during the rearrangement is crucial to avoid side reactions. The patent does not provide specific yields, making a direct comparison of efficiency difficult.
-
Friedel-Crafts Acylation Route: While this method is described for a substituted analog, the fundamental reactions (acylation and intramolecular cyclization) are well-established and generally high-yielding. The multi-step nature of this synthesis may lead to a lower overall yield compared to a more direct method. The handling of aluminum trichloride requires anhydrous conditions.
-
Isocyanide Annulation: This method offers a more convergent approach to the benzo[b]azepinone core. However, it involves the use of organolithium reagents, which require strict anhydrous and inert atmosphere techniques. The availability and handling of o-lithiomethylphenyl isocyanide may also be a consideration.
-
N-Tosylation: The N-tosylation of secondary amines is a very common and typically high-yielding reaction. The choice of base and solvent can influence the reaction rate and ease of purification. For substrates with other functional groups, chemoselectivity might be a concern, though for 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, the secondary amine is the most nucleophilic site.
Workflow and Logic Diagrams
Safety Operating Guide
Proper Disposal of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, a compound often used in heterocyclic chemistry and drug discovery. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach treating the compound as hazardous is mandatory.
Immediate Safety and Handling Considerations
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
Quantitative Data Summary
The following table summarizes the available identifying and computational data for this compound. It is important to note the lack of experimentally determined safety data like LD50 or permissible exposure limits, reinforcing the need for cautious handling.
| Property | Value | Source |
| Chemical Name | This compound | ChemScene |
| CAS Number | 24310-36-9 | [1] |
| Molecular Formula | C₁₇H₁₇NO₃S | [1] |
| Molecular Weight | 315.39 g/mol | [1][3] |
| Purity | ≥98% | [1] |
| Storage | Store at room temperature | [1] |
| Topological Polar Surface Area (TPSA) | 54.45 Ų | [1] |
| logP (octanol-water partition coefficient) | 3.16682 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. The following is a general operational plan based on standard laboratory safety practices.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
This includes the pure compound, solutions, contaminated lab supplies (e.g., pipette tips, gloves, weigh boats), and any rinsate from cleaning contaminated glassware.
-
Segregate this waste from non-hazardous waste and other incompatible chemical waste streams (e.g., acids, bases, oxidizers).[4][5][6]
2. Waste Collection and Containerization:
-
Solid Waste: Collect dry chemical waste, including contaminated consumables, in a designated, leak-proof container with a secure lid.[7] The original manufacturer's container, if empty, can be used for the pure compound.
-
Liquid Waste: Collect solutions containing the compound in a chemically compatible, shatter-resistant container with a tight-fitting screw cap.[7][8] Do not use glass containers for waste collection if a plastic alternative is suitable and compatible.
-
Ensure the container is appropriate for the volume of waste to be generated and leave at least 10% headspace to allow for expansion.
3. Labeling and Storage:
-
Immediately label the waste container with a "Hazardous Waste" tag.[7][8]
-
The label must include:
-
The full chemical name: "this compound" (no formulas or abbreviations).
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel, away from general traffic, and ideally in a secondary containment bin to prevent spills.[6]
4. Request for Disposal:
-
Once the waste container is full or if the research involving the compound is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Protocols
As no specific protocols for the neutralization or deactivation of this compound were found, in-lab treatment of this waste is not recommended. The most prudent course of action is to dispose of it as hazardous waste through a licensed disposal facility arranged by your institution.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Caption: Segregation of laboratory waste streams.
References
- 1. chemscene.com [chemscene.com]
- 2. 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one | C10H11NO | CID 294788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 24310-36-9 | this compound - Moldb [moldb.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. boomwaste.com [boomwaste.com]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. research.columbia.edu [research.columbia.edu]
Essential Safety and Operational Guide for Handling 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS No. 24310-36-9). Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a precautionary approach is paramount. The information herein is based on available data for the compound and structurally similar molecules, supplemented by established best practices for handling potent chemical agents in a laboratory setting.
Compound Identification and Known Hazards:
-
Chemical Name: this compound
-
CAS Number: 24310-36-9[1]
-
Signal Word: Warning
-
Known Hazard Statements:
-
H319: Causes serious eye irritation.
-
It is critical to note that a structurally similar compound, 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one, is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled. Therefore, it is prudent to assume that this compound may present similar health risks.
Personal Protective Equipment (PPE) Recommendations
Given the potential hazards, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Receiving and Unpacking | Well-ventilated area | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Safety glasses with side shields | Not generally required if container is intact | Laboratory coat |
| Storage | Ventilated chemical cabinet | None required for closed containers | Not generally required | Not generally required | Laboratory coat |
| Weighing and Aliquoting (Solid) | Chemical fume hood or glove box/isolator | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Safety goggles or face shield | NIOSH-approved respirator (e.g., N95 or higher) if not in an isolator | Disposable gown over laboratory coat |
| Dissolution and Solution Handling | Chemical fume hood | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Safety goggles | Not generally required if work is performed in a fume hood | Laboratory coat |
| Experimental Use (in situ) | Chemical fume hood or other contained system | Chemical-resistant gloves appropriate for all substances in the procedure | Safety goggles | As required by the overall experimental protocol | Laboratory coat |
| Waste Disposal | Chemical fume hood | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Safety goggles | As required for handling waste materials | Laboratory coat |
Experimental Protocol: Safe Handling Procedures
A meticulous, step-by-step approach is essential to minimize exposure and ensure a safe laboratory environment.
1. Pre-Experiment Planning and Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the entire experimental procedure, considering all chemicals and equipment involved.
-
Emergency Preparedness: Ensure that an emergency plan is in place. Locate and verify the functionality of safety showers, eyewash stations, and fire extinguishers. Have appropriate spill kits readily available.
2. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any known hazard warnings.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Weighing and Aliquoting (Solid Form):
-
Containment: Perform all manipulations of the solid compound within a certified chemical fume hood, ventilated balance enclosure, or glove box/isolator to prevent inhalation of airborne particles.[2]
-
Personal Protective Equipment: At a minimum, wear double gloves, a disposable gown over a lab coat, and safety goggles. If not using a fully enclosed system like a glove box, a NIOSH-approved respirator is strongly recommended.
-
Static Control: Use anti-static weighing paper and tools to prevent dispersal of the powder.
-
Cleaning: After weighing, carefully clean all surfaces, including the balance, with a damp cloth or towel to remove any residual powder. Dispose of cleaning materials as hazardous waste.
4. Dissolution and Solution Handling:
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Fume Hood: All solution preparation and transfers should be conducted within a chemical fume hood.
-
Glove Changes: If gloves become contaminated, remove them immediately and wash your hands thoroughly before donning new gloves.
5. Experimental Use:
-
Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.
-
Ventilation: Ensure adequate ventilation is maintained throughout the experiment.
6. Post-Experiment Decontamination and Cleanup:
-
Work Area Decontamination: Thoroughly decontaminate all work surfaces and equipment that may have come into contact with the compound.
-
Personal Decontamination: After completing work and before leaving the laboratory, remove all PPE and wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
-
Waste Segregation: All waste materials contaminated with this compound, including disposable gloves, weighing paper, pipette tips, and excess reagents, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Streams: Do not mix this waste with other waste streams unless compatibility has been confirmed. As a general rule, halogenated and non-halogenated solvent wastes should be segregated.
-
Container Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
